Tri(Mal-PEG2-amide)-amine
Description
Properties
Molecular Formula |
C48H72N10O18 |
|---|---|
Molecular Weight |
1077.1 g/mol |
IUPAC Name |
N-[2-[2-[3-[2-[bis[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethylamino]-3-oxopropoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C48H72N10O18/c59-37(7-19-56-43(65)1-2-44(56)66)52-16-28-74-34-31-71-25-10-40(62)49-13-22-55(23-14-50-41(63)11-26-72-32-35-75-29-17-53-38(60)8-20-57-45(67)3-4-46(57)68)24-15-51-42(64)12-27-73-33-36-76-30-18-54-39(61)9-21-58-47(69)5-6-48(58)70/h1-6H,7-36H2,(H,49,62)(H,50,63)(H,51,64)(H,52,59)(H,53,60)(H,54,61) |
InChI Key |
FIQXEOSOGUMXAI-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tri(Mal-PEG2-amide)-amine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tri(Mal-PEG2-amide)-amine: A Trivalent Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Tri(Mal-PEG2-amide)-amine, a trivalent polyethylene (B3416737) glycol (PEG) linker. It is designed to be a valuable resource for researchers and scientists working in the fields of bioconjugation, drug delivery, and targeted therapeutics, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Concepts: Chemical Structure and Properties
This compound is a branched PEG derivative featuring a central amine core from which three arms extend. Each arm terminates in a maleimide (B117702) group, a reactive moiety that specifically forms a stable thioether bond with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.[1][2][3] The short PEG2 spacers enhance the water solubility and reduce the steric hindrance of the linker, making it a versatile tool for various bioconjugation applications.[1]
The key feature of this molecule is its trivalent nature, allowing for the simultaneous attachment of up to three thiol-containing molecules to a single point of interest. This multivalent approach can be leveraged to increase the potency of drug conjugates, enhance the avidity of targeting ligands, or create complex, multi-functional biomolecular constructs.
Chemical Structure
IUPAC Name: N-[2-[2-[3-[2-[bis[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethylamino]-3-oxopropoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide[4]
Chemical Formula: C₄₈H₇₂N₁₀O₁₈[1][4]
Molecular Weight: Approximately 1077.16 g/mol [4]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various supplier technical data sheets.
| Property | Value | Source |
| Appearance | White to off-white solid | Generic |
| Molecular Formula | C₄₈H₇₂N₁₀O₁₈ | [1][4] |
| Molecular Weight | ~1077.2 g/mol | [1] |
| Purity | ≥95% | [5] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C for long-term storage | [1] |
Applications in Bioconjugation and Drug Development
The unique trivalent structure of this compound makes it a valuable linker in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach multiple drug molecules to a single antibody, potentially increasing the drug-to-antibody ratio (DAR) and enhancing the cytotoxic payload delivered to target cells.
-
PROTACs: In the context of PROTACs, this linker can be used to conjugate a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.[6][7][8] Its trivalent nature could allow for the creation of multi-specific or more potent PROTACs.
-
Multivalent Targeting: By conjugating multiple targeting ligands (e.g., peptides, small molecules), this linker can be used to create constructs with increased avidity for their target receptors, leading to improved cell-specific binding and uptake.
-
Nanoparticle Functionalization: The three maleimide groups can serve as anchor points for attaching thiol-containing molecules to the surface of nanoparticles, enabling the development of targeted drug delivery systems and imaging agents.
Experimental Protocols
The following section provides a detailed, representative protocol for the conjugation of this compound to a thiol-containing protein, such as a monoclonal antibody. This protocol is based on standard maleimide-thiol conjugation chemistry and should be optimized for specific applications.
Materials and Reagents
-
Thiol-containing protein (e.g., monoclonal antibody)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system
Step-by-Step Conjugation Procedure
Step 1: Preparation of the Thiol-Containing Protein
-
If the protein's thiol groups are present as disulfide bonds, reduction will be necessary. Prepare a 10 mM stock solution of TCEP in conjugation buffer.
-
Add the TCEP stock solution to the protein solution to a final TCEP concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Remove the excess TCEP using a desalting column or buffer exchange method, exchanging the buffer with fresh, degassed conjugation buffer.
Step 2: Preparation of the this compound Solution
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM.
-
Vortex the solution until the linker is completely dissolved.
Step 3: Conjugation Reaction
-
Add the desired molar excess of the this compound stock solution to the prepared protein solution. A typical starting point is a 5- to 20-fold molar excess of the linker over the protein.
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
Step 4: Quenching the Reaction
-
To quench any unreacted maleimide groups, add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1-2 mM.
-
Incubate for an additional 15-20 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Purify the resulting conjugate from unreacted linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified conjugate should be stored under appropriate conditions, typically at 4°C for short-term storage or at -80°C for long-term storage.
Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its integrity. Common analytical techniques include:
-
UV-Vis Spectroscopy: To determine the protein concentration.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the successful conjugation and determine the distribution of species with different numbers of attached linkers.
-
Size-Exclusion Chromatography (SEC-HPLC): To assess the purity and aggregation of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) for ADCs.
Visualizing Logical Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow of the conjugation process and the application of this compound in the formation of an Antibody-Drug Conjugate.
Caption: General workflow for protein conjugation using this compound.
Caption: Conceptual diagram of Antibody-Drug Conjugate (ADC) formation.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Tri(Mal-PEG2-amide)-amine_新研博美 [xinyanbm.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Branched PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of branched polyethylene (B3416737) glycol (PEG) linkers and their application in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, characterization, and utilization of these critical components in the development of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs).
Introduction to Branched PEG Linkers
Polyethylene glycol (PEG) has become an indispensable tool in bioconjugation, primarily for its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] PEGylation, the covalent attachment of PEG chains, can enhance solubility, increase stability, and reduce the immunogenicity of biomolecules.[2][3] While linear PEG linkers have been widely used, branched or multi-arm PEG linkers are gaining prominence due to their unique architectural advantages.[4]
Branched PEG linkers consist of multiple PEG arms extending from a central core, offering a higher hydrodynamic volume and the potential for multivalent conjugation compared to their linear counterparts of similar molecular weight.[2][5] This structure provides a superior shielding effect, leading to prolonged circulation times and reduced renal clearance of the conjugated biomolecule.[2] Furthermore, the multi-arm nature of these linkers allows for the attachment of a higher payload of drug molecules, a significant advantage in the development of potent ADCs.[6][7]
Advantages of Branched PEG Linkers in Bioconjugation
The unique architecture of branched PEG linkers confers several key advantages over traditional linear linkers, making them a preferred choice for advanced bioconjugation strategies.
-
Enhanced Pharmacokinetics: The increased hydrodynamic radius of bioconjugates with branched PEG linkers leads to slower in vivo clearance and a longer circulation half-life.[2][5] This is particularly beneficial for therapeutic proteins and peptides, as it can reduce the required dosing frequency.
-
Higher Drug-to-Antibody Ratios (DARs): In the context of ADCs, branched linkers enable the attachment of multiple drug molecules to a single conjugation site on the antibody.[6][7] This increased drug loading capacity can significantly enhance the potency of the ADC.
-
Improved Solubility and Stability: The hydrophilic nature of the multiple PEG arms can improve the solubility of hydrophobic drug payloads and protect the bioconjugate from enzymatic degradation.[2]
-
Reduced Immunogenicity: The "stealth" properties imparted by the dense PEG cloud can mask immunogenic epitopes on the surface of the biomolecule, reducing the likelihood of an immune response.[2]
Quantitative Data on the Performance of Branched PEG Linkers
The selection of a suitable linker is a critical step in the design of a bioconjugate. The following tables summarize key quantitative data from comparative studies of branched versus linear PEG linkers, providing a basis for informed decision-making.
Table 1: Comparison of Pharmacokinetic Parameters of a TNF Nanobody Conjugated with Linear and Branched 40 kDa PEG [2]
| Linker Architecture | Clearance (mL/h/kg) | Half-life (t½) (h) | Mean Residence Time (MRT) (h) |
| Linear (1 x 40 kDa) | 0.25 | 45 | 55 |
| Branched (2 x 20 kDa) | 0.13 | 75 | 90 |
| Branched (4 x 10 kDa) | 0.09 | 90 | 110 |
Table 2: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures against HER2-positive BT-474 cells [8]
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) |
| Homogeneous DAR 2 | 2 | 0.35 ± 0.03 |
| "Short" Homogeneous DAR 6 | 6 | 0.68 ± 0.09 |
| "Long" Homogeneous DAR 6 | 6 | 0.074 ± 0.013 |
| Heterogeneous DAR 6 | ~5.4 | 0.071 ± 0.011 |
Table 3: Physicochemical Properties of Methotrexate-loaded Chitosan Nanoparticles with Different PEGylation [9]
| mPEG Molecular Weight (Da) | Degree of Substitution (%) | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) |
| 750 | 4.1 | 112.8 ± 5.3 | +35.0 ± 2.1 | 18.4 ± 0.9 |
| 2000 | 8.5 | 135.6 ± 6.1 | +25.7 ± 1.8 | 17.8 ± 1.1 |
| 5000 | 18.2 | 171.2 ± 7.5 | +7.4 ± 0.9 | 17.1 ± 1.3 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of multi-arm PEG linkers and their conjugation to biomolecules.
Synthesis of 4-arm PEG-Maleimide (10 kDa)[1][10]
This protocol describes a two-step synthesis of a 4-arm PEG-maleimide from a 4-arm PEG-hydroxyl precursor.
Step 1: Synthesis of 4-arm PEG-tosylate 10K
-
Dissolve 20 g of 4-arm PEG-OH (M.W.: 10,000, 2 mM) in 100 ml of dichloromethane (B109758).
-
Add 6.7 ml of triethylamine (B128534) (TEA) (48 mM, 24 equivalents) and stir for approximately 10 minutes.
-
Add a solution of 7.6 g of p-toluenesulfonyl chloride (TsCl, 40 mM, 20 equivalents) in dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature for 20 hours.
-
Filter the solution and wash the filtrate twice with a saturated NH₄Cl solution.
-
Dry the organic layer over MgSO₄.
-
Remove the solvent by distillation and precipitate the product with ethyl ether.
-
Collect the product by filtration and dry under vacuum for 12 hours to obtain 4-arm PEG-tosylate 10K.
Step 2: Synthesis of 4-arm PEG-amine 10K
-
Add 200 ml of ammonia (B1221849) water to 19 g of 4-arm PEG-tosylate (M.W.: 10,620, 1.79 mM).
-
Stir the reaction mixture at room temperature for 10 days.
-
Extract the reaction mixture twice with dichloromethane.
-
Combine the organic layers and dry over MgSO₄.
-
Remove the solvent and precipitate the product with ethyl ether.
-
Collect the product by filtration and dry under vacuum for 12 hours to obtain 4-arm PEG-NH₂ 10K.
Step 3: Synthesis of 4-arm PEG-maleamic acid 10K
-
Dissolve 17 g of 4-arm PEG-NH₂ (M.W.: 10,000, 1.7 mM) in a mixture of 68 ml of dimethylacetamide (DMAC) and 17 ml of another suitable solvent.
-
Add 6.7 g of maleic anhydride (B1165640) (68 mM, 40 equivalents) to the solution.
-
Heat the reaction mixture and stir at 80°C for 16 hours in a Dean-Stark apparatus using toluene (B28343) as a co-solvent.
-
Cool the reaction to room temperature and precipitate the product with ethyl ether.
-
Collect the product by filtration and dry under vacuum for 12 hours to obtain 4-arm PEG-maleamic acid 10K.
Step 4: Synthesis of 4-arm PEG-maleimide 10K
-
Dissolve 15 g of 4-arm PEG-maleamic acid (M.W.: 10,400, 1.44 mM) in 45 ml of dichloromethane and 1 ml of DMF.
-
At 0°C, add 2.5 ml of diisopropylethylamine (DIEA) (14.4 mM, 10 equivalents) and 2.5 ml of pentafluorophenyl trifluoroacetate (B77799) (14.4 mM, 10 equivalents).
-
Stir the reaction at 55°C for 24 hours.
-
Remove the solvent and precipitate the product with ethyl ether.
-
Dissolve the filtrate in 300 ml of dichloromethane, add 6 g of activated carbon, and stir for 5 hours.
-
Filter the mixture through a celite pad to remove the activated carbon and remove the solvent by distillation to yield the final product.
General Protocol for Thiol-Maleimide Conjugation[4][6][11]
This protocol outlines the general procedure for conjugating a thiol-containing biomolecule with a maleimide-functionalized PEG linker.
-
Preparation of the Biomolecule: Dissolve the thiol-containing biomolecule (e.g., protein, peptide) in a conjugation buffer (e.g., PBS, pH 7.0-7.5, free of thiols). Estimate the concentration of free thiol groups.
-
Preparation of the PEG-Maleimide Solution: Prepare a stock solution of the PEG-maleimide in the conjugation buffer (e.g., 100 mg/mL).
-
Conjugation Reaction: Add the PEG-maleimide stock solution to the biomolecule solution. A 10- to 20-fold molar excess of PEG-maleimide over the thiol groups is generally recommended for efficient conjugation. The final concentration of the biomolecule should be at least 10 mg/mL.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the resulting bioconjugate from unreacted PEG-maleimide and other reagents using size-exclusion chromatography (SEC), dialysis, or another suitable method.
General Protocol for Amine-NHS Ester Conjugation[12][13][14]
This protocol describes the general procedure for conjugating an amine-containing biomolecule with an NHS ester-functionalized PEG linker.
-
Preparation of the Biomolecule: Dissolve the amine-containing biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Preparation of the PEG-NHS Ester Solution: Immediately before use, prepare a 10 mM solution of the PEG-NHS ester in an anhydrous water-miscible organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add the PEG-NHS ester solution to the biomolecule solution. A 20-fold molar excess of the PEG-NHS ester is typically used. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture on ice for 2 hours or at room temperature for 30-60 minutes.
-
Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines (e.g., Tris or glycine).
-
Purification: Remove the unreacted PEG-NHS ester and other small molecules by dialysis or gel filtration.
Characterization of Branched PEG Bioconjugates
Thorough characterization of the resulting bioconjugate is essential to ensure its quality, purity, and desired properties.
-
Size-Exclusion Chromatography (SEC): Used to determine the hydrodynamic radius of the bioconjugate and to assess for aggregation.[10]
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF MS and LC-MS are employed to determine the molecular weight of the conjugate and the degree of PEGylation.[11][12]
-
Hydrophobic Interaction Chromatography (HIC): A valuable tool for determining the drug-to-antibody ratio (DAR) of ADCs.
-
UV-Vis Spectroscopy: Can be used to estimate the DAR if the drug and antibody have distinct absorbance maxima.
-
In Vitro Cytotoxicity Assays: Assays such as MTT or XTT are used to evaluate the potency of ADCs in killing target cancer cells.[13][14][15][16]
Visualizing the Impact and Workflow
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to branched PEG linkers in bioconjugation.
Conclusion
Branched PEG linkers represent a significant advancement in the field of bioconjugation, offering distinct advantages over their linear counterparts. Their ability to enhance the pharmacokinetic properties, increase drug loading, and improve the overall stability of bioconjugates makes them a powerful tool for the development of next-generation therapeutics. This guide provides a foundational understanding of branched PEG linkers, from their synthesis and characterization to their application in creating more effective and safer biopharmaceuticals. As research in this area continues to evolve, the strategic implementation of branched PEG linkers will undoubtedly play a crucial role in the future of drug delivery and targeted therapies.
References
- 1. US20040225097A1 - Novel preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]
- 2. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 8. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. njbio.com [njbio.com]
maleimide functional group reactivity with thiols
An In-Depth Technical Guide to Maleimide-Thiol Reactivity for Bioconjugation
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a foundational technology. Among the array of chemical reactions available, the reaction between a maleimide (B117702) functional group and a thiol (sulfhydryl) group stands out for its efficiency, selectivity, and mild reaction conditions. This guide provides a detailed exploration of the core chemistry, kinetics, stability considerations, and practical protocols associated with this vital bioconjugation technique.
The Core Reaction: Mechanism and Kinetics
The conjugation of a maleimide to a thiol is a specific type of Michael addition reaction.[1] This process is widely considered a "click chemistry" reaction because it is modular, high-yielding, and generates minimal byproducts under benign, often aqueous, conditions.[1][2]
The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's electron-deficient carbon-carbon double bond. This forms a stable carbon-sulfur bond, resulting in a thiosuccinimide linkage.[1][3]
pH Dependence and Selectivity
The pH of the reaction medium is the most critical parameter governing the rate and selectivity of the maleimide-thiol reaction.[4]
-
Optimal pH Range (6.5 - 7.5): Within this range, the reaction is highly chemoselective for thiols.[2][4] The concentration of the reactive thiolate anion (RS⁻) is sufficient for a rapid reaction, while competing reactions with other nucleophilic groups, such as amines, are minimized. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[2]
-
Higher pH (> 7.5): As the pH increases, the reaction of free primary amines with the maleimide becomes competitive.[2] Furthermore, the maleimide ring itself becomes increasingly susceptible to hydrolysis, which renders it unreactive towards thiols.[5]
The reaction's dependence on the thiolate concentration means that the pKa of the specific thiol and the buffer composition can also influence the reaction kinetics.[6]
Quantitative Reaction Data
The efficiency of the maleimide-thiol reaction is a key parameter in the design of bioconjugation experiments. The rate of this reaction is influenced by the structure of both the maleimide and the thiol, as well as the reaction conditions.
| Parameter | Value Range | Conditions | Reference |
| Second-Order Rate Constant | 100 - 1000 M⁻¹s⁻¹ | Dependent on thiol structure and pH | [7] |
| Optimal pH for Selectivity | 6.5 - 7.5 | Aqueous buffer, room temperature | [2][4] |
| Relative Reactivity (Thiol vs. Amine) | ~1,000x faster | pH 7.0 | [2] |
Adduct Stability and Competing Side Reactions
While the formation of the thiosuccinimide adduct is efficient, its long-term stability can be a concern, particularly for in vivo applications like antibody-drug conjugates (ADCs). Several competing reactions can occur both before and after conjugation.[8]
-
Maleimide Hydrolysis: Prior to conjugation, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, particularly at pH values above 8.0.[2][5] This inactivates the maleimide for its intended reaction with a thiol.
-
Retro-Michael Reaction (Deconjugation): The thiosuccinimide linkage is not perfectly stable and can undergo a retro-Michael reaction, reverting to the original thiol and maleimide.[9][10] This is a significant issue in biological systems, where the presence of other thiols, such as glutathione, can lead to the transfer of the maleimide-linked payload to other molecules, causing off-target effects.[2][9] This process is also referred to as "payload migration".[2]
-
Thiosuccinimide Hydrolysis (Stabilization): After the thioether bond has formed, the succinimide (B58015) ring of the adduct can also be hydrolyzed. This ring-opening reaction is generally beneficial, as the resulting stable thioether is resistant to the retro-Michael reaction.[2][9][11] The rate of this stabilizing hydrolysis is highly dependent on the N-substituent of the original maleimide. Electron-withdrawing groups on the nitrogen atom can significantly accelerate this process.[11][12]
-
Thiazine (B8601807) Rearrangement: When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine residue, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine structure.[1][8] This rearrangement is more pronounced at basic pH.[8]
The stability of the thiosuccinimide adduct is a critical consideration in drug development. Strategies such as using "self-hydrolyzing" maleimides with electron-withdrawing groups are being developed to promote rapid ring-opening post-conjugation, thereby creating more stable bioconjugates.[12][13]
| Adduct Type | Hydrolysis Half-Life (t₁/₂) | Conditions | Implication | Reference |
| N-alkyl thiosuccinimide | 27 hours | pH 7.4, 37 °C | Slow stabilization | [12] |
| N-aryl thiosuccinimide | 1.5 hours | pH 7.4, 37 °C | Faster stabilization | [12] |
| N-fluorophenyl thiosuccinimide | 0.7 hours | pH 7.4, 37 °C | Rapid stabilization | [12] |
Experimental Protocols
Successful maleimide-thiol conjugation relies on carefully controlled experimental conditions. The following protocols provide a general framework for protein labeling and subsequent characterization.
Protocol for Protein Labeling with a Maleimide Reagent
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye) to a thiol-containing protein, such as an antibody.[4][14][15]
Materials:
-
Thiol-containing protein (e.g., IgG antibody)
-
Maleimide-functionalized reagent
-
Reaction Buffer: Degassed pH 7.0-7.5 buffer (e.g., 1x PBS, 10-100 mM HEPES or Tris, free of thiols).[14][16]
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.[14]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[14]
-
Purification system: Size exclusion chromatography column (e.g., Sephadex) or ultrafiltration spin vials.[15]
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL (typically 50-100 µM for an IgG).[14][15]
-
(Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10-100x molar excess of TCEP to the protein solution and incubate for approximately 30 minutes at room temperature.[14][17] TCEP does not need to be removed before adding the maleimide reagent.[17]
-
Prepare Maleimide Stock Solution: Immediately before use, allow the vial of the maleimide reagent to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[14] Do not store maleimides in aqueous solution due to their susceptibility to hydrolysis.[2]
-
Perform Conjugation Reaction: While gently stirring the protein solution, add the maleimide stock solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).[4][14] This excess helps drive the reaction to completion.
-
Incubate: Protect the reaction mixture from light (if using a fluorescent dye) and incubate for 2 hours at room temperature or overnight at 4°C.[14] Slower incubation at 4°C is recommended for sensitive proteins.[4]
-
Purify the Conjugate: Separate the labeled protein from unreacted maleimide reagent.
-
Size Exclusion Chromatography: Load the reaction mixture onto a prepared column (e.g., Sephadex) and elute with PBS. The first fraction to elute will be the higher molecular weight antibody conjugate.[15]
-
Ultrafiltration: Use a spin vial with a molecular weight cutoff (MWCO) appropriate for your protein (e.g., 10K MWCO for IgG) to wash away the smaller, unreacted reagent.[15]
-
Protocol for Characterization of the Conjugate
A. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry This method is suitable when the maleimide reagent has a distinct chromophore (e.g., a fluorescent dye).[14]
-
Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (A_max) of the attached label.
-
Calculate the protein concentration using the Beer-Lambert law, correcting the A_280 reading for the contribution of the label:
-
A_280_corrected = A_280 - (A_max * CF)
-
Where CF is the correction factor (A_280 / A_max) of the free label.
-
-
Calculate the molar concentration of the protein and the label.
-
The DOL is the molar ratio of the label to the protein.
B. Monitoring by Reverse-Phase HPLC (RP-HPLC) RP-HPLC is a powerful tool to monitor the reaction's progress and assess the purity of the final product.[4]
-
System: An HPLC system with a C18 column and a UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Inject a small aliquot of the reaction mixture at different time points (e.g., t=0, t=30 min, t=2h).
-
Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution at 280 nm (for protein) and the appropriate wavelength for the label.
-
The unconjugated protein, the final conjugate, and the unreacted maleimide will have different retention times, allowing for qualitative and quantitative assessment of the reaction.[4]
-
Conclusion
The maleimide-thiol reaction is a robust and highly specific method for bioconjugation, forming the chemical foundation for numerous labeled proteins, research tools, and advanced therapeutics like ADCs.[3][18] However, a thorough understanding of the reaction's pH sensitivity and the potential for side reactions—particularly the retro-Michael reaction—is critical for the successful design and application of the resulting conjugates.[3] As the field of drug development advances, so too does the chemistry, with next-generation maleimides and alternative ligation strategies emerging to overcome the stability challenges, ensuring that the resulting bioconjugates are both effective and safe.
References
- 1. bachem.com [bachem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 15. biotium.com [biotium.com]
- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Maleimide-Thiol Michael Addition Reaction
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules is a foundational technique in modern biotechnology and pharmaceutical development. Among the array of chemical strategies available, the Michael addition reaction between a maleimide (B117702) and a thiol group is preeminent due to its high selectivity, rapid kinetics, and mild reaction conditions.[1][2] This guide provides a comprehensive technical overview of the maleimide-thiol reaction, detailing its core mechanism, kinetics, potential side reactions, and actionable experimental protocols crucial for its successful application in research and drug development.
Core Reaction Mechanism: The Michael Addition
The maleimide-thiol reaction proceeds via a Michael addition, a class of conjugate additions.[3] The key to this reaction is the electrophilic nature of the α,β-unsaturated carbonyl system within the maleimide ring and the nucleophilic character of a thiol, typically from a cysteine residue in a protein or peptide.[4]
The reaction is most efficient when the thiol group is in its deprotonated, thiolate anion form (S⁻), as this is a significantly stronger nucleophile than the protonated thiol (SH).[5] The thiolate attacks one of the vinyl carbons of the maleimide, leading to the formation of a stable, covalent thiosuccinimidyl thioether bond.[3] This high degree of chemoselectivity for thiols within a specific pH range is a primary reason for its widespread use.[1][6]
Reaction Kinetics and Key Parameters
The efficiency and specificity of the maleimide-thiol conjugation are governed by several critical experimental parameters. Precise control of these factors is essential to maximize product yield and minimize undesirable side reactions.
pH Dependence
The reaction pH is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5 .[1][6]
-
Below pH 6.5: The concentration of the highly reactive thiolate anion decreases, leading to a significantly slower reaction rate.[7]
-
Above pH 7.5: The reaction becomes less specific. The competing reaction with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) becomes more significant.[6] Furthermore, the maleimide ring itself becomes increasingly susceptible to hydrolysis, rendering it inactive.[2]
At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines, highlighting the excellent chemoselectivity within the optimal range.[3][6] The pH dependence is dictated by the pKa of the thiol group; the reaction rate accelerates as the pH approaches and surpasses the thiol's pKa, increasing the concentration of the nucleophilic thiolate.[5][8]
Stoichiometry and Concentration
The molar ratio of maleimide to thiol significantly influences conjugation efficiency. A molar excess of the maleimide-containing reagent (typically 10- to 20-fold) is often used to drive the reaction toward completion, especially when labeling proteins.[9] However, the optimal ratio can depend on the specific reactants. For instance, conjugating a small peptide may require a lower excess (e.g., 2:1), whereas a larger protein or nanoparticle may require a higher ratio (e.g., 5:1 or more) to overcome steric hindrance.[7][10]
Temperature and Time
The reaction is typically performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight (8-16 hours).[9] Lower temperatures are recommended for sensitive proteins to minimize potential degradation. Reaction kinetics can be very rapid for small molecules, with significant product formation occurring within minutes.[2]
| Parameter | Optimal Range/Condition | Rationale & Considerations |
| pH | 6.5 - 7.5 | Balances thiol deprotonation for reactivity with minimizing amine side reactions and maleimide hydrolysis.[1][6] |
| Temperature | 4°C to 25°C | 20-25°C for faster kinetics (0.5-2 hrs); 4°C for sensitive proteins (overnight).[9] |
| Maleimide:Thiol Ratio | 2:1 to 20:1 | A 10-20 fold excess is common for proteins; lower ratios may suffice for small molecules.[10] |
| Buffer Choice | Phosphate, HEPES, Tris | Must be free of extraneous thiols (e.g., DTT). Degassing buffers is recommended to prevent thiol oxidation.[7] |
Table 1. Summary of Key Reaction Parameters.
Side Reactions and Conjugate Stability
While highly efficient, the maleimide-thiol reaction is not without potential complications. Understanding and mitigating these side reactions is critical, particularly in the development of therapeutics like antibody-drug conjugates (ADCs), where conjugate stability is paramount.[11]
Hydrolysis
Two hydrolysis reactions can compromise the conjugation process:
-
Maleimide Hydrolysis: In aqueous solutions, especially at pH values above 7.5, the maleimide ring can undergo hydrolysis to form an unreactive maleamic acid derivative.[2] This inactivates the maleimide, preventing it from reacting with thiols. Therefore, aqueous solutions of maleimide reagents should always be prepared fresh.[12]
-
Thiosuccinimide Ring Hydrolysis: The thiosuccinimide product of the initial conjugation can also undergo hydrolysis. This ring-opening is often desirable post-conjugation as it forms a stable succinamic acid thioether that is no longer susceptible to the reverse Michael reaction.[6][11] This hydrolysis is slow at neutral pH but can be accelerated by increasing the pH to 8.5-9.0 after the initial conjugation is complete.[12][13]
Retro-Michael Reaction (Reversibility)
The thioether bond formed in the initial Michael addition is potentially reversible.[14][15] In a thiol-rich environment, such as in vivo where glutathione (B108866) is abundant, the thiosuccinimide adduct can revert to the maleimide and thiol. This can lead to "payload migration," where a conjugated drug is transferred to other thiols like serum albumin, causing off-target effects.[6] Inducing the hydrolysis of the thiosuccinimide ring post-conjugation is a key strategy to create a stable, irreversible linkage.[11][16]
Thiazine (B8601807) Rearrangement
When conjugating to a peptide or protein with an N-terminal cysteine, the initial thiosuccinimide adduct can undergo an intramolecular rearrangement. The N-terminal amine attacks a carbonyl group of the succinimide, leading to the formation of a stable, six-membered thiazine ring.[4][17] This side reaction is more prominent at or above physiological pH.[17]
Experimental Protocols
The following are generalized protocols for key experiments. These should be optimized for specific applications.
Protocol for Protein-Maleimide Conjugation
This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Thiol-containing protein (1-10 mg/mL).
-
Maleimide reagent (e.g., dye, linker).
-
Reaction Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Purification: Desalting column (e.g., Sephadex G-25) or ultrafiltration device.[18]
-
Solvent: Anhydrous DMSO or DMF for dissolving the maleimide reagent.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-100 fold molar excess of TCEP.[12] Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[19]
-
Maleimide Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: While gently stirring the protein solution, add the maleimide stock solution to achieve the desired molar excess (e.g., 10-20 fold).[9] Incubate at room temperature for 2 hours or at 4°C overnight, protected from light if using a fluorescent dye.
-
Quenching: Add a small excess of a free thiol like L-cysteine to quench any unreacted maleimide.
-
Purification: Remove unreacted maleimide and quenching reagent by passing the reaction mixture through a desalting column or by using an appropriate ultrafiltration device.[18]
-
Characterization: Confirm conjugation and determine the degree of labeling using methods like UV-Vis spectroscopy, HPLC, and/or mass spectrometry.[9]
Protocol for Monitoring Reaction by HPLC
Reverse-phase HPLC (RP-HPLC) is an excellent method to monitor reaction progress and assess the purity of the final conjugate.
Materials:
-
RP-HPLC system with a C18 column and UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: At various time points, take a small aliquot of the reaction mixture and dilute it in Mobile Phase A.
-
Injection & Elution: Inject the sample onto the C18 column. Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[9]
-
Detection: Monitor the elution profile at 280 nm (for protein) and at the specific absorbance maximum of the conjugated label, if applicable.
-
Analysis: The unconjugated protein, free maleimide reagent, and the final conjugate will typically have distinct retention times, allowing for quantification of each species over time.[9]
Conclusion
The maleimide-thiol Michael addition is a powerful and versatile tool for bioconjugation, valued for its speed, selectivity, and mild conditions. However, for professionals in research and drug development, a nuanced understanding of the reaction's dependencies—particularly on pH—and its potential side reactions is crucial for success. By carefully controlling reaction parameters and considering the long-term stability of the resulting thiosuccinimide adduct, researchers can effectively harness this chemistry to create well-defined, stable, and functional bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. | Semantic Scholar [semanticscholar.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. benchchem.com [benchchem.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
The Strategic Imperative of PEG Linkers in Antibody-Drug Conjugate Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component covalently connecting these two moieties, profoundly dictates the overall stability, pharmacokinetics (PK), efficacy, and safety of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in modern ADC design. Their inherent hydrophilicity, biocompatibility, and tunable nature offer a powerful tool to overcome the challenges associated with hydrophobic payloads and to optimize the therapeutic index. This technical guide provides an in-depth exploration of the role of PEG linkers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological and experimental processes.
Introduction: The Central Role of the Linker in ADC Performance
An ADC's efficacy is predicated on a delicate balance: it must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently release its cytotoxic cargo upon internalization into the target cancer cell. The linker is the lynchpin in achieving this balance. Early ADCs often employed hydrophobic linkers, which frequently led to issues such as aggregation, rapid clearance from circulation, and limited drug-to-antibody ratios (DAR) before compromising the ADC's physicochemical properties[1].
The advent of hydrophilic linkers, particularly those based on PEG, has addressed many of these limitations. PEG is a water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units[2]. Incorporating PEG chains into the linker architecture imparts several key advantages that enhance the overall performance of an ADC[3][4][5].
Key Advantages of PEG Linkers:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic. PEG linkers counteract this hydrophobicity, improving the ADC's solubility and reducing its propensity to aggregate, especially at higher DARs[3][6].
-
Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the ADC, increasing its hydrodynamic volume[5]. This "shielding" effect reduces renal clearance and recognition by the reticuloendothelial system, leading to a prolonged circulation half-life and increased tumor accumulation[1][3][6].
-
Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers enable the conjugation of a higher number of drug molecules per antibody[1][7]. This can lead to the delivery of a more potent cytotoxic punch to the target cell.
-
Reduced Immunogenicity: The PEG chain can mask potential epitopes on the linker-payload complex, potentially reducing the immunogenicity of the ADC[3].
Quantitative Impact of PEG Linker Properties on ADC Performance
The length and architecture of the PEG linker are critical design parameters that must be empirically optimized for each specific antibody and payload combination. These structural attributes directly influence in vitro potency, pharmacokinetics, and in vivo efficacy.
Data Presentation: Comparative Analysis of PEG Linker Length
The following tables summarize quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC₅₀)
| ADC Construct (Antibody-Payload) | Linker | Cell Line | IC₅₀ (nM) | General Trend |
| Affibody-MMAE | No PEG | HER2+ | ~0.1 | Longer PEG chains can sometimes slightly increase the IC₅₀ (reduce potency) in vitro, potentially due to steric hindrance affecting payload release or action. However, this effect is highly context-dependent[2]. |
| Affibody-MMAE | 4 kDa PEG | HER2+ | ~0.45 | |
| Affibody-MMAE | 10 kDa PEG | HER2+ | ~2.2 | |
| Anti-CD30-MMAE | PEG2 | CD30+ | ~1.0 | In other systems, PEG length shows minimal impact on in vitro potency, suggesting that the benefits in PK and in vivo efficacy are the primary drivers for its inclusion. |
| Anti-CD30-MMAE | PEG4 | CD30+ | ~1.1 | |
| Anti-CD30-MMAE | PEG8 | CD30+ | ~1.2 |
Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK) in Rodents
| ADC Construct | Linker | Half-life (t₁/₂) (hours) | Clearance (mL/hr/kg) | Area Under Curve (AUC) (µg·h/mL) | General Trend |
| IgG-MMAE | PEG2 | 25 | 0.45 | 1500 | Increasing PEG length generally improves pharmacokinetic properties. A longer half-life, reduced clearance, and increased overall exposure (AUC) are consistently observed. An optimal length (around PEG8-PEG12) is often found, beyond which further increases provide diminishing returns[8]. |
| IgG-MMAE | PEG4 | 40 | 0.30 | 2200 | |
| IgG-MMAE | PEG8 | 65 | 0.18 | 3600 | |
| IgG-MMAE | PEG12 | 68 | 0.17 | 3750 | |
| IgG-MMAE | PEG24 | 70 | 0.16 | 3800 |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Construct | Linker | Animal Model | Tumor Growth Inhibition (%) | General Trend |
| Anti-HER2-MMAE | PEG4 | HER2+ Xenograft | 60% | The improved pharmacokinetic profile conferred by longer PEG linkers often translates directly to superior in vivo efficacy. The prolonged circulation allows for greater accumulation of the ADC in the tumor tissue, leading to more significant tumor growth inhibition[1][2]. |
| Anti-HER2-MMAE | PEG8 | HER2+ Xenograft | 85% | |
| Anti-HER2-MMAE | PEG12 | HER2+ Xenograft | 95% | |
| Anti-HER2-MMAE | PEG24 | HER2+ Xenograft | 95% |
Table 4: Impact of Linker Hydrophilicity and Architecture on ADC Aggregation
| ADC Construct | Linker Architecture | Aggregation Tendency | General Trend |
| Trastuzumab-DM1 | Conventional Hydrophobic Linker | High | Hydrophilic PEG linkers significantly reduce the tendency for ADC aggregation compared to more hydrophobic linkers. Furthermore, linker architecture plays a role; branched or pendant PEG configurations can offer superior shielding of the hydrophobic payload, leading to even lower aggregation compared to linear PEGs of equivalent molecular weight[8][9][10][11]. |
| Trastuzumab-DM1 | Linear PEG24 | Moderate | |
| Trastuzumab-DM1 | Pendant 2 x PEG12 | Low |
Visualizing Key Processes with Graphviz
Diagrams are essential for conceptualizing the complex relationships in ADC development and function.
Caption: General mechanism of action for a PEGylated ADC with an MMAE payload.
Caption: A typical experimental workflow for ADC development and evaluation.
Caption: Logical relationship between PEG linker properties and ADC characteristics.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in ADC research. The following sections provide detailed methodologies for key experiments involved in the development and characterization of PEGylated ADCs.
Protocol: Synthesis of a PEGylated ADC via Lysine (B10760008) Conjugation
This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody[3][12][13].
Materials:
-
Monoclonal Antibody (mAb): e.g., Trastuzumab, at 5-10 mg/mL.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Drug-Linker Construct: e.g., NHS-PEG8-Val-Cit-PABC-MMAE.
-
Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching Solution: e.g., 100 mM Tris buffer, pH 8.0.
-
Purification: Desalting columns (e.g., Sephadex G-25) or a Hydrophobic Interaction Chromatography (HIC) system.
-
Storage Buffer: Formulation-specific buffer, e.g., 20 mM Histidine, 5% Trehalose, pH 5.2.
Procedure:
-
Antibody Preparation:
-
Buffer exchange the stock mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Dissolve the NHS-activated Drug-Linker construct in DMSO to a stock concentration of 10 mM.
-
Add the Drug-Linker stock solution to the antibody solution at a specified molar excess (e.g., 10-fold molar excess of linker over mAb).
-
Ensure the final concentration of the organic solvent (DMSO) does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with the desired storage buffer.
-
For a more refined purification and to separate different DAR species, utilize HIC-HPLC (see Protocol 4.2).
-
-
Characterization:
-
Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) and distribution of species using HIC-HPLC.
-
Assess the percentage of aggregation using Size Exclusion Chromatography (SEC-HPLC).
-
Protocol: Purification and DAR Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the standard method for separating ADC species with different drug loads, as each conjugated payload increases the molecule's overall hydrophobicity[14][15][16][17].
Materials & Equipment:
-
HPLC System: Agilent 1260/1290 Infinity II Bio LC System or equivalent.
-
HIC Column: Tosoh TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm, or equivalent.
-
Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropyl Alcohol (v/v), pH 6.0.
-
Purified ADC sample.
Procedure:
-
System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min. Maintain column temperature at 30°C.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Sample Injection:
-
Inject 10-20 µL of the ADC sample (at ~1 mg/mL) onto the equilibrated column.
-
-
Chromatographic Separation:
-
Run a linear gradient to separate the ADC species. A typical gradient might be:
-
0-2 min: 100% Mobile Phase A
-
2-22 min: Gradient from 0% to 100% Mobile Phase B
-
22-25 min: 100% Mobile Phase B (column wash)
-
25-30 min: Re-equilibrate with 100% Mobile Phase A
-
-
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). The first major peak is typically the unconjugated antibody (DAR=0), followed by DAR=2, DAR=4, etc. (for cysteine-linked ADCs) or a distribution of species for lysine-linked ADCs.
-
Integrate the area of each peak corresponding to a specific DAR.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_DARn * n) / Σ (Peak Area_DARn) where 'n' is the drug load for that peak.
-
Protocol: Pharmacokinetic (PK) Analysis by ELISA
This protocol outlines a sandwich ELISA for quantifying the total antibody concentration of an ADC in plasma samples[4][18][19][20][21].
Materials:
-
Capture Antibody: Anti-human IgG (Fc specific) antibody.
-
Detection Antibody: HRP-conjugated anti-human IgG (Fab specific) antibody.
-
Coating Buffer: PBS, pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST.
-
Assay Diluent: 1% BSA in PBST.
-
ADC Standard: Purified ADC of known concentration.
-
Plasma Samples: Collected from the in vivo study.
-
Substrate: TMB or other suitable HRP substrate.
-
Stop Solution: e.g., 2 N H₂SO₄.
-
96-well microtiter plates.
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL per well to a 96-well plate and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 300 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare a standard curve by serially diluting the ADC Standard in rodent plasma mixed with Assay Diluent.
-
Dilute the unknown plasma samples in Assay Diluent.
-
Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Wash the plate 5 times with Wash Buffer.
-
Dilute the HRP-conjugated detection antibody in Assay Diluent.
-
Add 100 µL to each well and incubate for 1 hour at RT.
-
-
Signal Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting absorbance vs. concentration for the standards.
-
Calculate the concentration of the ADC in the unknown samples by interpolating their absorbance values from the standard curve.
-
Use the concentration-time data to calculate PK parameters (t₁/₂, AUC, Clearance) using appropriate software.
-
Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical subcutaneous xenograft model used to evaluate the anti-tumor efficacy of an ADC[2][22][23][24][25].
Materials & Subjects:
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or Nude mice).
-
Tumor Cells: Human tumor cell line that overexpresses the target antigen (e.g., BT-474 for HER2).
-
Cell Culture Medium and supplements.
-
Matrigel (optional, to aid tumor establishment).
-
ADC, vehicle control, and other control articles.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS, optionally mixing 1:1 with Matrigel.
-
Subcutaneously inject 5-10 million cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group). Groups often include: Vehicle Control, Isotype Control ADC, and ADC Treatment Group(s) at various doses.
-
-
Treatment Administration:
-
Administer the ADC and controls via the desired route (typically intravenously) at the specified dose and schedule (e.g., once weekly for 3 weeks).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
The study is concluded when tumors in the control group reach a predefined maximum size or at a set time point.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.
-
Conclusion and Future Outlook
PEG linkers have proven to be an indispensable tool in the development of modern antibody-drug conjugates. By enhancing hydrophilicity, they enable higher drug loading, reduce aggregation, and dramatically improve pharmacokinetic profiles, which collectively contribute to a wider therapeutic window[23]. The quantitative data clearly demonstrate that the length and architecture of the PEG linker must be carefully optimized to balance stability, PK performance, and efficacy. The detailed protocols provided herein offer a framework for the systematic evaluation and development of next-generation ADCs.
Future innovations will likely focus on developing novel PEG architectures, such as biodegradable or branched PEGs, to further fine-tune drug release and ADC properties[5]. The continued refinement of linker technology, with PEG at its core, will be crucial in unlocking the full potential of ADCs as a transformative class of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. purepeg.com [purepeg.com]
- 7. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 15. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. genscript.com [genscript.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. probiocdmo.com [probiocdmo.com]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 24. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide to PEGylation for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a cornerstone of biopharmaceutical development. This modification has been instrumental in enhancing the therapeutic properties of numerous protein drugs by improving their pharmacokinetic and pharmacodynamic profiles. This in-depth guide provides a comprehensive overview of the core principles of PEGylation, from its fundamental impact on protein characteristics to the chemical strategies employed for conjugation. It details common experimental protocols for PEGylation and the subsequent purification and characterization of the conjugates. Furthermore, this guide presents quantitative data on the effects of PEGylation on drug half-life, in vitro activity, and immunogenicity, and visually breaks down key experimental workflows and the signaling pathways of prominent PEGylated therapeutics.
Introduction to PEGylation
The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, has become a pivotal technology in drug delivery and development.[1] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for bioconjugation.[2] The attachment of PEG chains to a therapeutic protein can confer several significant pharmacological advantages, including:
-
Extended Circulating Half-Life: PEGylation dramatically increases the hydrodynamic size of the protein, which reduces its renal clearance.[3] This leads to a longer circulation time in the body, allowing for less frequent dosing.[1]
-
Reduced Immunogenicity and Antigenicity: The flexible PEG chains form a protective hydrophilic shield around the protein, masking its surface epitopes from the immune system. This can decrease the likelihood of an immune response and the formation of neutralizing antibodies.[4]
-
Enhanced Stability: The PEG coating can protect the protein from proteolytic degradation, increasing its stability in vivo.[4] It can also improve the protein's physical stability against aggregation and denaturation.[1][5]
-
Improved Solubility: PEGylation can enhance the solubility of hydrophobic proteins, facilitating their formulation and administration.[6]
The first PEGylated therapeutic, pegademase (Adagen®), was approved in 1990 for the treatment of severe combined immunodeficiency disease (SCID).[7] Since then, a growing number of PEGylated proteins have entered the market, demonstrating the broad applicability and success of this technology.[8]
Chemistry of PEGylation
The process of PEGylation involves the activation of a PEG molecule with a reactive functional group that can then form a stable, covalent bond with a specific functional group on the protein. The choice of PEG reagent and reaction conditions is critical for controlling the degree and site of PEGylation.
Generations of PEGylation
PEGylation strategies have evolved from non-specific to site-specific approaches:
-
First-Generation PEGylation: This approach involves the random conjugation of linear PEG molecules to multiple sites on the protein surface, most commonly targeting the primary amines of lysine (B10760008) residues.[1] This often results in a heterogeneous mixture of PEGylated isomers with varying numbers of attached PEG chains, which can be challenging to characterize and may lead to a loss of biological activity.[9]
-
Second-Generation PEGylation: To overcome the limitations of the first generation, second-generation strategies focus on creating more well-defined and site-specific conjugates. This includes the use of branched PEGs, which offer increased shielding with fewer attachment points, and reagents that target specific amino acids or the N-terminus of the protein.[10]
-
Third-Generation PEGylation: This emerging generation focuses on reversible PEGylation, where the PEG chain can be cleaved from the protein under specific physiological conditions, releasing the native protein. This can be advantageous for drugs where the full activity of the unmodified protein is required at the target site.[9]
Common PEGylation Chemistries
The most common targets for PEGylation on a protein are the ε-amino groups of lysine residues and the α-amino group at the N-terminus, as well as the sulfhydryl groups of cysteine residues.
-
Amine-reactive PEGylation (Lysine and N-terminus): This is the most widely used method due to the abundance of lysine residues on the surface of most proteins. N-hydroxysuccinimide (NHS) esters are common amine-reactive functional groups on activated PEGs. They react with primary amines under mild pH conditions (typically pH 7-9) to form stable amide bonds.[11]
-
Thiol-reactive PEGylation (Cysteine): This approach offers a higher degree of site-specificity, as free cysteine residues are relatively rare in proteins. Maleimide-activated PEGs are commonly used to target sulfhydryl groups, forming a stable thioether bond.[12] This method is often employed in proteins that have been genetically engineered to contain a single, accessible cysteine residue at a specific location.
Quantitative Impact of PEGylation
The effects of PEGylation on a protein's pharmacokinetic and pharmacodynamic properties can be profound. The following tables summarize quantitative data for several approved PEGylated therapeutics, comparing them to their non-PEGylated counterparts.
Impact on Pharmacokinetics (Half-Life)
PEGylation significantly extends the circulating half-life of therapeutic proteins, a key factor in reducing dosing frequency and improving patient compliance.
| Drug Name (Active Protein) | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |
| Filgrastim (G-CSF) | 3.5 hours | 33.2 - 49 hours (Pegfilgrastim) | ~9.5 - 14 | [13] |
| Interferon alfa-2a | ~9 hours | ~77 - 164 hours (Peginterferon alfa-2a) | ~8.5 - 18 | [14][15] |
| Interferon alfa-2b | ~2.3 hours (absorption half-life) | ~4.6 hours (absorption half-life of Peginterferon alfa-2b) | ~2 | [14] |
| Asparaginase (B612624) | ~20 hours | ~5.3 - 5.8 days (Pegaspargase) | ~6.4 - 7 | [3][16] |
| Adenosine Deaminase | Not applicable (enzyme deficiency) | 1.2- and 2.1-fold increase in total lymphocyte counts at end of study compared to baseline (Elapegademase) | N/A | [17] |
| Certolizumab pegol (Fab' fragment) | Not applicable (fragment) | ~14 days | N/A | [7] |
Impact on In Vitro Bioactivity
While extending half-life, PEGylation can sometimes lead to a decrease in in vitro bioactivity due to steric hindrance, where the PEG chain blocks the protein's active or binding site. However, this reduction is often compensated for by the increased circulation time in vivo.[18]
| Drug Name (Active Protein) | Effect of PEGylation on In Vitro Activity | Quantitative Data | Reference(s) |
| Interferon alfa-2a | Reduced antiviral activity | Peginterferon alfa-2a (40 kDa branched PEG) retains only 7% of the in vitro antiviral activity of native interferon. | [19] |
| Interferon alfa-2b | Reduced antiviral activity | Peginterferon alfa-2b (12 kDa linear PEG) retains about 35% of the in vitro activity of the native protein. | [19] |
| Asparaginase | Maintained enzymatic activity | PEGylation does not change the enzymatic properties of L-asparaginase. | [18] |
| Adenosine Deaminase | Similar in vitro activity | Elapegademase (recombinant PEGylated ADA) has similar in vitro enzymatic activity to pegademase (bovine-derived PEGylated ADA). | [10] |
| Trypsin (Model Protein) | Decreased enzymatic activity | PEG-trypsin conjugates with higher molecular weight PEGs (5000 g/mol ) showed decreased Vmax compared to native trypsin. | [20] |
Impact on Immunogenicity
A primary goal of PEGylation is to reduce the immunogenicity of therapeutic proteins. This is generally achieved by masking immunogenic epitopes on the protein surface.
| Drug Name (Active Protein) | Non-PEGylated Immunogenicity | PEGylated Immunogenicity | Reference(s) |
| Filgrastim (G-CSF) | Low immunogenicity | Pegfilgrastim also has low immunogenicity, with no reported clinical impact from anti-drug antibodies. | [11] |
| Interferon-α | Can induce neutralizing antibodies. | Pegylated interferons have reduced immunogenicity compared to standard interferon. | [21] |
| Asparaginase | High incidence of hypersensitivity (up to 73%). | Pegaspargase has a decreased incidence of hypersensitivity reactions. Clinical allergic reactions occurred in 3% of first-line and 10% of relapsed ALL patients without prior reactions. | [3][15] |
| Adenosine Deaminase | Not applicable | Three of six patients had transient, non-neutralizing antibodies to pegademase, elapegademase, and/or PEG with no effect on efficacy. | [17] |
Experimental Workflows and Signaling Pathways
Visualizing the processes involved in PEGylation and the subsequent biological effects is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a general experimental workflow for protein PEGylation and the signaling pathways of two prominent PEGylated drugs.
General Experimental Workflow for Protein PEGylation
This workflow outlines the key steps from initial protein production to the final characterization of the PEGylated conjugate.
Caption: General workflow for protein PEGylation.
Signaling Pathway of PEG-Interferon (JAK-STAT Pathway)
Peginterferon alfa-2a and -2b exert their antiviral and antiproliferative effects through the JAK-STAT signaling pathway.
Caption: PEG-Interferon JAK-STAT signaling pathway.
Signaling Pathway of Pegfilgrastim (G-CSF Receptor Signaling)
Pegfilgrastim, a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF), stimulates the proliferation and differentiation of neutrophils via multiple signaling cascades.
Caption: Pegfilgrastim (G-CSF) signaling pathways.
Detailed Experimental Protocols
The following sections provide detailed methodologies for common PEGylation and characterization experiments.
Protocol for Amine-Reactive PEGylation using an NHS Ester
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein, targeting lysine residues and the N-terminus.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl succinate)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5 (must be free of primary amines like Tris)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or buffer exchange chromatography.[11]
-
PEG Reagent Preparation: Immediately before use, warm the PEG-NHS ester vial to room temperature. Dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[9][11]
-
PEGylation Reaction:
-
Calculate the required volume of the PEG stock solution to achieve the desired molar excess of PEG to protein (a 5 to 20-fold molar excess is a common starting point).[9][22]
-
Slowly add the PEG solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each protein.[9]
-
-
Reaction Quenching: Add the quenching buffer to a final concentration of 10-50 mM to react with any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.[23]
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[24]
Protocol for Thiol-Reactive PEGylation using a Maleimide
This protocol is for the site-specific PEGylation of a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide reagent
-
Reaction Buffer: Phosphate buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0). EDTA is included to prevent disulfide bond formation.
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching solution: L-cysteine or β-mercaptoethanol
-
Degassing equipment and inert gas (e.g., nitrogen or argon)
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the reaction buffer.
-
If the target cysteine is in a disulfide bond, it must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. TCEP is generally preferred as it does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed by buffer exchange before proceeding.
-
If the protein is sensitive to oxidation, degas the buffer and perform the subsequent steps under an inert atmosphere.[25]
-
-
PEG Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible solvent immediately before use, as the maleimide group is susceptible to hydrolysis.[25]
-
PEGylation Reaction:
-
Add the PEG-Maleimide solution to the protein solution. A molar ratio of 10 to 20 moles of PEG per mole of protein is a common starting point.[12][17]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, with gentle stirring.[12][17] Monitor the reaction progress using SDS-PAGE or HPLC.
-
-
Reaction Quenching: Add a quenching solution (e.g., L-cysteine) in molar excess to the PEG-Maleimide to consume any unreacted maleimide groups. Incubate for 30 minutes.[25]
-
Purification: Purify the PEGylated conjugate using SEC or another suitable chromatography method to remove excess PEG reagents and unmodified protein.[24]
Characterization of PEGylated Proteins
After purification, it is essential to characterize the PEGylated protein to determine the degree of PEGylation, purity, and retention of biological activity.
5.3.1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a simple and rapid method to qualitatively assess the extent of PEGylation. Due to the increased hydrodynamic size, PEGylated proteins migrate slower on the gel than their unmodified counterparts, resulting in a shift to a higher apparent molecular weight.
Protocol:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified and PEGylated protein.
-
Mix protein samples (unmodified, reaction mixture, and purified fractions) with SDS-PAGE loading buffer.
-
Load the samples onto the gel and run the electrophoresis at a constant voltage.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. A band shift will be observed for the PEGylated species. Note that PEGylated proteins can appear as broad or smeared bands due to the polydispersity of the PEG and heterogeneous PEGylation.[26]
5.3.2. Mass Spectrometry (MS)
Mass spectrometry provides a more precise characterization of PEGylated proteins, allowing for the determination of the exact mass, and thus the number of attached PEG molecules.
Protocol (General Overview):
-
Sample Preparation: The purified PEGylated protein is desalted to remove non-volatile salts.
-
Analysis: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI). High-resolution instruments like Orbitrap or time-of-flight (TOF) analyzers are often used.[18]
-
Data Interpretation: The resulting mass spectrum will show a distribution of peaks corresponding to the different PEGylated species (mono-, di-, tri-PEGylated, etc.). Deconvolution of the charge state envelope allows for the determination of the molecular weight of each species.[27]
5.3.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
This assay is used to detect the presence of antibodies against PEG in patient samples, which is a critical aspect of assessing the immunogenicity of a PEGylated therapeutic.
Protocol (Direct ELISA):
-
Coating: Coat a 96-well microplate with a PEG-conjugated molecule (e.g., PEG-BSA). Incubate and then wash.[28]
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat milk in PBS) to block non-specific binding sites. Incubate and wash.
-
Sample Incubation: Add diluted patient serum or plasma to the wells. If anti-PEG antibodies are present, they will bind to the coated PEG. Incubate and wash.
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., anti-human IgG-HRP). Incubate and wash.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will convert the substrate, producing a colored product.
-
Readout: Stop the reaction and measure the absorbance at the appropriate wavelength. The color intensity is proportional to the amount of anti-PEG antibody in the sample.[28]
Conclusion
PEGylation is a powerful and versatile technology that has significantly impacted the field of protein therapeutics. By judiciously selecting the PEGylation strategy, chemistry, and reaction conditions, researchers can tailor the properties of a protein to improve its therapeutic index. This guide has provided a comprehensive technical overview of the core principles, quantitative effects, and practical methodologies associated with protein PEGylation. As our understanding of the interplay between PEG structure, protein modification, and biological response continues to grow, so too will the opportunities to develop novel and more effective PEGylated biopharmaceuticals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. youtube.com [youtube.com]
- 3. Development and specificities of anti-interferon neutralizing antibodies in patients with chronic hepatitis C treated with pegylated interferon-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The effect of protein PEGylation on physical stability in liquid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pegaspargase: an alternative? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosimilar Pegfilgrastim-cbqv Demonstrated Similar Immunogenicity to Pegfilgrastim in Healthy Subjects Across Three Randomized Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of native E. coli and PEG asparaginase pharmacokinetics and pharmacodynamics in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. centerforbiosimilars.com [centerforbiosimilars.com]
- 12. The Safety Profile of Filgrastim and Pegfilgrastim - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review article: pegylated interferons: chemical and clinical differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pegylated interferons for the treatment of chronic hepatitis C: pharmacological and clinical differences between peginterferon-alpha-2a and peginterferon-alpha-2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asparaginase in the Treatment of Acute Lymphoblastic Leukemia in Adults: Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. PEGylated Recombinant Adenosine Deaminase Maintains Detoxification and Lymphocyte Counts in Patients with ADA-SCID - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pegaspargase: A Review in Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. targetedonc.com [targetedonc.com]
- 26. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Zwitterlation mitigates protein bioactivity loss in vitro over PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Tri(Mal-PEG2-amide)-amine for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The design of a PROTAC molecule is a modular endeavor, comprising a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker that connects the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2][3] This technical guide provides a comprehensive overview of Tri(Mal-PEG2-amide)-amine, a novel trifunctional PEG-based linker, for its application in the synthesis of advanced PROTAC constructs.
This compound is a branched polyethylene (B3416737) glycol (PEG) derivative featuring three terminal maleimide (B117702) groups.[4][5][6][7] The maleimide functional groups are highly reactive towards thiol (sulfhydryl) groups, forming stable covalent thioether bonds.[8][9] This trifunctionality opens up possibilities for creating more complex and potentially more potent PROTACs or other bioconjugates, such as those capable of simultaneously engaging multiple targets or incorporating additional functionalities.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various suppliers.
| Property | Value | References |
| Molecular Formula | C48H72N10O18 | [4][5][6] |
| Molecular Weight | 1077.14 g/mol (or 1077.2 g/mol ) | [4][5][6] |
| Purity | ≥95% to >98% | [5][6][10] |
| Appearance | To be determined (typically a solid) | [4] |
| Solubility | Soluble in DMSO, DMF, DCM, and water. | [5] |
| SMILES | O=C(CCOCCOCCNC(CCN1C(C=CC1=O)=O)=O)NCCN(CCNC(CCOCCOCCNC(CCN2C(C=CC2=O)=O)=O)=O)CCNC(CCOCCOCCNC(CCN3C(C=CC3=O)=O)=O)=O | [4] |
Chemical Structure
The chemical structure of this compound is depicted below, showcasing its branched nature and three terminal maleimide groups.
PROTAC Synthesis Strategy
The synthesis of a PROTAC using this compound involves the conjugation of its maleimide groups to thiol-containing molecules. Typically, this would involve a protein of interest (POI) ligand and an E3 ligase ligand that have been functionalized with a thiol group. The trifunctional nature of this linker allows for several synthetic strategies, including the potential for creating 2:1 or 1:2 POI-to-E3 ligase ligand ratios, or the incorporation of a third functional moiety.
A generalized workflow for the synthesis of a PROTAC using this linker is illustrated below.
Experimental Protocols
While specific protocols for the use of this compound in PROTAC synthesis are not yet widely published, the following represents a general procedure for maleimide-thiol conjugation. Researchers should optimize the reaction conditions for their specific POI and E3 ligase ligands.
Materials:
-
This compound
-
Thiol-functionalized POI ligand
-
Thiol-functionalized E3 ligase ligand
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 6.5-7.5)
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)
-
Purification system (e.g., HPLC)
-
Analytical instruments (e.g., Mass Spectrometer, NMR)
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-functionalized POI ligand and E3 ligase ligand in the reaction buffer. If the ligands have disulfide bonds, pre-treat with a reducing agent like TCEP to expose the free thiol groups.
-
Dissolve this compound in an appropriate solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the solution of this compound to the mixture of thiol-containing ligands. The stoichiometry will depend on the desired final PROTAC architecture (e.g., for a 1:1:1 conjugation, equimolar amounts would be a starting point).
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.
-
-
Purification:
-
Following the reaction, the crude mixture is purified to isolate the desired PROTAC construct. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for this purpose.
-
-
Characterization:
-
The purified PROTAC should be characterized to confirm its identity and purity. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural verification.
-
PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule can be introduced to a cellular system to induce the degradation of the target protein. The general mechanism of action is depicted in the following signaling pathway diagram.
Quantitative Data
Handling and Storage
Handling:
-
It is recommended to handle this compound in a well-ventilated area.
-
Avoid inhalation, and contact with skin and eyes.[11]
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from moisture and light.
Conclusion
This compound represents a novel and versatile tool for the synthesis of advanced PROTAC molecules. Its trifunctional nature provides a platform for creating complex architectures that may offer enhanced potency, selectivity, or additional functionalities compared to traditional bifunctional linkers. While the application of this specific linker is still in its early stages, the well-established chemistry of maleimide-thiol conjugation provides a solid foundation for its use in drug discovery and development. Further research and publication of experimental data will be crucial in fully elucidating the potential of this promising new linker in the field of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. This compound | AxisPharm [axispharm.com]
- 11. This compound|MSDS [dcchemicals.com]
Methodological & Application
Application Notes and Protocols for Tri(Mal-PEG2-amide)-amine Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Tri(Mal-PEG2-amide)-amine, a trifunctional PEGylated linker, to antibodies. This process is central to the development of advanced biologics, including antibody-drug conjugates (ADCs), where precise control over linker attachment and stoichiometry is critical. The maleimide (B117702) groups on the linker react specifically with free thiol (sulfhydryl) groups on the antibody, typically generated by the selective reduction of interchain disulfide bonds in the hinge region. This method allows for the creation of antibody conjugates with multiple functionalities, enabling the attachment of various payloads such as cytotoxic drugs, imaging agents, or other targeting moieties.
The following protocols outline the necessary steps for antibody preparation, disulfide bond reduction, conjugation with this compound, and subsequent purification and characterization of the resulting conjugate.
Principle of Thiol-Maleimide Conjugation
The conjugation chemistry is based on the Michael addition reaction, where the maleimide group reacts with a thiol group to form a stable thioether bond.[1] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1] For antibodies of the IgG class, the interchain disulfide bonds are more accessible to reducing agents than the intrachain bonds, allowing for a controlled generation of reactive thiol groups.[2][3][4]
Materials and Equipment
Reagents and Buffers
| Reagent/Buffer | Recommended Concentration/Grade | Storage |
| Monoclonal Antibody (mAb) | 1-10 mg/mL | 2-8°C |
| This compound | High Purity (≥95%) | -20°C, desiccated |
| Tris(2-carboxyethyl)phosphine (TCEP) | 10 mM stock solution in water | -20°C |
| Dithiothreitol (DTT) | 100 mM stock solution in water | -20°C |
| Conjugation Buffer | PBS, pH 7.2-7.5, with 1-2 mM EDTA | 2-8°C |
| Quenching Solution | 10 mM Cysteine or N-acetylcysteine in water | 2-8°C |
| Purification Buffer | PBS, pH 7.4 | 2-8°C |
| Organic Solvent | Anhydrous DMSO or DMF | Room Temperature |
| Hydrophobic Interaction Chromatography (HIC) Buffers | Buffer A: High salt (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0) Buffer B: Low salt (e.g., 50 mM sodium phosphate, pH 7.0) | Room Temperature |
| Size Exclusion Chromatography (SEC) Mobile Phase | PBS, pH 7.4 | Room Temperature |
Equipment
| Equipment | Purpose |
| UV-Vis Spectrophotometer | Protein concentration determination |
| pH Meter | Buffer preparation and adjustment |
| Centrifugal Concentrators (e.g., 30 kDa MWCO) | Buffer exchange and concentration |
| Desalting Columns (e.g., G-25) | Removal of excess reducing agent |
| Chromatography System (e.g., FPLC, HPLC) | Purification and analysis |
| HIC Column | DAR analysis and purification |
| SEC Column | Aggregate analysis |
| SDS-PAGE System | Analysis of antibody reduction and conjugation |
| Incubator/Water Bath | Controlled temperature for reactions |
| Vortex Mixer and Centrifuge | Sample mixing and separation |
Experimental Protocols
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for conjugation. The extent of reduction can be controlled by modulating the concentration of the reducing agent, temperature, and incubation time.[2]
Workflow for Antibody Reduction
References
Application Notes and Protocols for Tri(Mal-PEG2-amide)-amine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tri(Mal-PEG2-amide)-amine
This compound is a branched, trifunctional linker designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs).[1][2][3][4][5][6][7][8][9] This molecule possesses a central amine core from which three polyethylene (B3416737) glycol (PEG) arms extend, each terminating in a maleimide (B117702) group.[4][5][6][7][8][9] The maleimide moieties are highly reactive towards thiol (sulfhydryl) groups, enabling the covalent attachment of up to three thiol-containing payload molecules to a single linker.[4][5]
The incorporation of short PEG2 spacers enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation potential of the resulting ADC, especially when conjugating hydrophobic payloads.[10][11] The branched architecture of this compound offers a strategic advantage for increasing the drug-to-antibody ratio (DAR) in a controlled manner, a critical parameter influencing the efficacy and therapeutic index of an ADC.[1][12][13]
Key Properties:
| Property | Value |
| Molecular Formula | C48H72N10O18 |
| Molecular Weight | 1077.16 g/mol [5] |
| Reactive Groups | 3 x Maleimide |
| Solubility | Soluble in water, DMSO, and DMF[4] |
| Storage | Store at -20°C for long-term stability[4][5] |
Advantages in ADC Development
The unique structure of this compound provides several benefits for the development of next-generation ADCs:
-
Higher Drug-to-Antibody Ratio (DAR): The trifunctional nature allows for the attachment of multiple payload molecules per conjugation site on the antibody, facilitating the creation of ADCs with a high and homogenous DAR.[1][12][13] This is particularly advantageous for payloads with moderate potency.
-
Improved Pharmacokinetics: The PEG spacers can enhance the hydrophilicity of the ADC, potentially leading to improved pharmacokinetics, reduced immunogenicity, and increased in vivo stability.[10][11]
-
Enhanced Efficacy: A higher DAR can lead to increased cytotoxic payload delivery to target cancer cells, potentially resulting in enhanced anti-tumor efficacy.[1][14]
-
Modular Assembly: The linker can be pre-loaded with the payload before conjugation to the antibody, simplifying the manufacturing process.
Experimental Protocols
This section provides detailed protocols for the key steps in developing an ADC using this compound.
Preparation of the Drug-Linker Complex
This protocol describes the conjugation of a thiol-containing payload to this compound.
Materials:
-
This compound
-
Thiol-containing cytotoxic payload (e.g., a derivative of MMAE or DM1 with a free thiol)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial)
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
-
Mass Spectrometer (MS) for product characterization
Procedure:
-
Dissolution: Dissolve this compound and the thiol-containing payload in anhydrous DMF or DMSO. A slight molar excess of the payload (e.g., 3.3 equivalents) is recommended to ensure complete reaction of all three maleimide groups.
-
Reaction Initiation: Add a small amount of DIPEA (e.g., 1-2 equivalents) to the reaction mixture to facilitate the thiol-maleimide reaction by ensuring the thiol is in its more reactive thiolate form.
-
Incubation: Stir the reaction mixture at room temperature, protected from light, for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by HPLC. The disappearance of the starting materials and the appearance of the desired product peak can be observed.
-
Purification: Once the reaction is complete, purify the drug-linker complex using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the purified drug-linker complex by mass spectrometry and analytical HPLC.
Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody (mAb) to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.
-
Reducing Agent Addition: Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Buffer Exchange: Remove the excess reducing agent by passing the reduced antibody solution through a pre-equilibrated SEC column with PBS.
-
Concentration and Thiol Quantification: Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm. The number of free thiols can be quantified using Ellman's reagent (DTNB).
ADC Conjugation
This protocol describes the conjugation of the pre-formed drug-linker complex to the reduced antibody.
Materials:
-
Reduced monoclonal antibody
-
Purified drug-linker complex
-
PBS, pH 7.4
-
Quenching agent (e.g., N-acetylcysteine)
-
SEC column for ADC purification
Procedure:
-
Conjugation Reaction: Add the purified drug-linker complex to the reduced antibody solution. A molar excess of the drug-linker complex (e.g., 5-10 fold over the number of free thiols) is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine over the initial amount of drug-linker complex to quench any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the ADC from unreacted drug-linker and quenching agent using an SEC column equilibrated with a formulation buffer (e.g., PBS).
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
ADC Characterization
Drug-to-Antibody Ratio (DAR) Determination
Method 1: UV-Vis Spectroscopy
This method is based on the differential UV absorbance of the antibody and the payload.
Procedure:
-
Measure the absorbance of the purified ADC at 280 nm and the wavelength of maximum absorbance for the payload.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which correlates with the DAR.
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The different DAR species will elute as separate peaks. The area of each peak can be used to calculate the average DAR and the distribution of DAR species.
Method 3: Mass Spectrometry (MS)
Intact mass analysis of the ADC can provide a precise determination of the DAR.
Procedure:
-
Desalt the ADC sample.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectrum to determine the masses of the different ADC species and calculate the DAR.
Stability Assays
Plasma Stability
This assay assesses the stability of the ADC in plasma.
Procedure:
-
Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.
-
Analyze the captured ADC by HIC or MS to determine the DAR and assess for any premature drug release.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Procedure:
-
Plate target and non-target cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo assay).
-
Calculate the IC50 value (the concentration of the ADC that causes 50% inhibition of cell growth).
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the characterization of an ADC synthesized with this compound. Note: The data presented here is illustrative and should be replaced with experimental results.
Table 1: ADC Conjugation and Characterization
| Parameter | ADC-X |
| Antibody | Anti-HER2 mAb |
| Payload | Thiol-MMAE |
| Average DAR (HIC) | 5.8 |
| DAR Distribution (HIC) | DAR4: 10%, DAR6: 80%, DAR8: 10% |
| Purity (SEC) | >98% |
| Aggregation (SEC) | <2% |
Table 2: In Vitro Plasma Stability
| Time (hours) | Average DAR Remaining |
| 0 | 5.8 |
| 24 | 5.6 |
| 48 | 5.5 |
| 72 | 5.3 |
Table 3: In Vitro Cytotoxicity
| Cell Line | Target Expression | IC50 (ng/mL) |
| SK-BR-3 | HER2+++ | 15.2 |
| BT-474 | HER2+++ | 25.8 |
| MCF-7 | HER2- | >1000 |
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis of an ADC using this compound.
Caption: Workflow for the characterization of the final ADC product.
Caption: Logical relationship of linker properties to ADC outcome.
References
- 1. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tri(Maleimide-PEG2-amide)-amine - Creative Biolabs [creative-biolabs.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. Tri(Mal-PEG2-amide)-amine_新研博美 [xinyanbm.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel antibody drug conjugate linker - Debiopharm [debiopharm.com]
Application Notes and Protocols for Site-Specific Protein Modification with Tri(Mal-PEG2-amide)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(Mal-PEG2-amide)-amine is a branched, trivalent polyethylene (B3416737) glycol (PEG) linker designed for the site-specific modification of proteins and other biomolecules.[1][2][3][4][5] This reagent possesses three terminal maleimide (B117702) groups, which exhibit high reactivity and selectivity towards free thiol (sulfhydryl) groups, commonly found in cysteine residues.[1][2][3][4][5] The branched structure allows for the conjugation of up to three thiol-containing molecules to a single primary amine, or conversely, the crosslinking of multiple proteins or molecules that possess available cysteine residues. The hydrophilic PEG2 spacers enhance the solubility of the reagent and the resulting conjugate in aqueous buffers, minimizing aggregation and improving biocompatibility.
The core amine group provides a versatile attachment point for further functionalization if needed, though its primary role in this molecule is as a branching point. The principal application of this compound lies in its ability to react with cysteines, making it a valuable tool for creating well-defined, covalently linked biomolecular complexes.
Key Applications
The unique trivalent structure of this compound lends itself to a variety of applications in research and drug development:
-
Creation of Protein Oligomers: This reagent can be used to controllably crosslink proteins containing single surface-accessible cysteine residues to form dimers or trimers. This is particularly useful for studying protein-protein interactions, signal transduction pathways, and the effects of valency on receptor binding and activation.
-
Antibody-Drug Conjugate (ADC) Development: While not a complete ADC linker on its own, it can be incorporated into more complex ADC constructs. For instance, it could be used to attach multiple drug molecules to a carrier that is then linked to an antibody, potentially increasing the drug-to-antibody ratio (DAR).
-
PROTAC (Proteolysis-Targeting Chimera) Synthesis: As a PEG-based linker, this compound is suitable for the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The trivalent nature could allow for the creation of more complex or multivalent PROTACs.
-
Surface Functionalization: The maleimide groups can be used to immobilize thiol-containing peptides or proteins onto surfaces that have been amine-functionalized and subsequently coupled to the central amine of the this compound linker. This is relevant for applications in biosensors and diagnostic assays.
-
Hydrogel Formation: The ability to crosslink multiple molecules makes this reagent a potential component in the formation of biocompatible hydrogels for 3D cell culture or controlled release applications, by crosslinking cysteine-containing polymers or peptides.
Chemical Properties and Specifications
The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C48H72N10O18 | [3][7] |
| Molecular Weight | ~1077.16 g/mol | [3][7] |
| Appearance | White to off-white solid | Generic |
| Purity | ≥95% | [8] |
| Solubility | Soluble in water, DMSO, DMF | [3] |
| Storage Conditions | -20°C, protected from moisture | [3][8] |
| Reactive Groups | 3 x Maleimide | [1][2][3][4][5] |
| Reactive Towards | Thiol (Sulfhydryl) groups | [1][2][3][4][5] |
Experimental Protocols
The following protocols provide a general framework for the site-specific modification of proteins using this compound. Optimization will be required for each specific protein and application.
General Workflow for Protein Modification
The overall process involves preparing the protein to expose free thiols, followed by conjugation with the trivalent linker, and finally, purification of the conjugate.
Caption: General workflow for protein modification.
Detailed Protocol: Crosslinking a Cysteine-Containing Protein
This protocol describes the formation of protein oligomers from a monomeric protein containing at least one accessible cysteine residue.
Materials:
-
Protein of interest (e.g., 1-10 mg/mL)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed and purged with nitrogen or argon. Avoid buffers containing thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: L-cysteine or 2-Mercaptoethanol.
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).
Procedure:
-
Protein Preparation (Reduction of Disulfides - Optional):
-
If the target cysteine residues are involved in disulfide bonds, they must be reduced.
-
Dissolve the protein in degassed Conjugation Buffer.
-
Add a 10-50 fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Crucially , remove the reducing agent before adding the maleimide reagent. This can be done by buffer exchange using a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM. For example, dissolve 1.08 mg in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
To the prepared protein solution in Conjugation Buffer, add the this compound stock solution.
-
The optimal molar ratio of protein to the trivalent linker needs to be determined empirically. A starting point could be a 3:1 molar ratio of protein monomer to linker to favor trimer formation. For crosslinking, ratios can be varied.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess linker and unreacted protein by SEC. The crosslinked products (dimers, trimers) will elute earlier than the monomeric protein.
-
Alternatively, IEX chromatography can be used if the modification alters the protein's overall charge.
-
-
Characterization:
-
Analyze the purified fractions by SDS-PAGE to visualize the formation of higher molecular weight species (dimers, trimers, etc.).
-
Confirm the identity and stoichiometry of the conjugates using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Conceptual Reaction Scheme
The following diagram illustrates the reaction of the trivalent maleimide linker with a cysteine-containing protein to form a trimeric complex.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
- 7. medkoo.com [medkoo.com]
- 8. Tri(Mal-PEG2-amide)-amine_新研博美 [xinyanbm.com]
Application Notes and Protocols for Tri(Mal-PEG2-amide)-amine in Multivalent Bioconjugate Creation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(Mal-PEG2-amide)-amine is a branched, trivalent polyethylene (B3416737) glycol (PEG) linker designed for the creation of multivalent bioconjugates.[1][2][3][4][5][6] Its structure features three terminal maleimide (B117702) groups, which selectively react with sulfhydryl (thiol) groups, commonly found on cysteine residues within proteins and peptides, to form stable thioether bonds.[7][8][9][][11] This trivalent nature allows for the conjugation of up to three thiol-containing molecules to a single central core, enabling the development of complex biomolecular architectures with enhanced avidity, improved therapeutic efficacy, and novel functionalities.[12][13] The PEG spacers incorporated into the linker enhance water solubility and can reduce the immunogenicity of the resulting conjugate.[]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of multivalent bioconjugates.
Principle of Reaction
The core of the conjugation chemistry lies in the Michael addition reaction between the maleimide groups of the linker and the thiol groups of the biomolecule. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[][11] At this pH, the reaction with amines is significantly slower, allowing for selective conjugation in the presence of lysine (B10760008) residues.[7][] The resulting thioether linkage is highly stable, a critical feature for in vivo applications of bioconjugates such as antibody-drug conjugates (ADCs).[14]
The trivalent nature of this compound allows for several strategic applications:
-
Increased Valency and Avidity: Attaching multiple copies of a targeting ligand (e.g., a peptide or antibody fragment) can significantly enhance the binding affinity (avidity) to a target receptor.
-
High Drug-to-Antibody Ratios (DAR): In the context of ADCs, this linker can be used to attach multiple drug molecules to a single antibody, potentially increasing the therapeutic payload delivered to target cells.[12]
-
Creation of Hetero-multivalent Conjugates: The three maleimide groups can potentially be reacted with different thiol-containing molecules in a stepwise manner, although this requires careful control of reaction conditions.
-
PROTAC Synthesis: This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][15][16]
Key Applications
-
Development of Antibody-Drug Conjugates (ADCs): Creating ADCs with a high and defined drug-to-antibody ratio.
-
Multivalent Ligand Display: Conjugating peptides or other small molecules to a scaffold for enhanced receptor binding and signaling.
-
Protein Crosslinking: Crosslinking multiple protein units to form well-defined oligomers.
-
Targeted Drug Delivery: As a core component in the assembly of targeted therapeutic and diagnostic agents.[17]
-
Fluorescent Labeling and Imaging: Attaching multiple fluorescent probes for enhanced signal in imaging applications.[]
Data Presentation
The following tables provide a structured format for presenting quantitative data from bioconjugation experiments using this compound.
Table 1: Reactant and Product Characterization
| Parameter | This compound | Thiol-Containing Biomolecule | Resulting Bioconjugate |
| Formula | C48H72N10O18[6] | User Defined | User Defined |
| Molecular Weight ( g/mol ) | 1077.16[6] | User Defined | User Defined |
| Purity (%) | >95%[2] | User Defined | User Defined |
| Concentration (mg/mL or µM) | User Defined | User Defined | User Defined |
Table 2: Conjugation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Linker:Biomolecule) | e.g., 1:3 | e.g., 1:5 | e.g., 1:10 |
| Reaction Buffer | e.g., PBS, pH 7.2 | e.g., HEPES, pH 7.0 | e.g., Tris, pH 7.5 |
| Reaction Temperature (°C) | e.g., 4 | e.g., 25 (Room Temp.) | e.g., 37 |
| Reaction Time (hours) | e.g., 2 | e.g., 12 (Overnight) | e.g., 24 |
| Reducing Agent (if used) | e.g., TCEP | e.g., DTT | None |
Table 3: Characterization of the Final Bioconjugate
| Analysis Method | Parameter Measured | Result |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | User Defined |
| Mass Spectrometry (e.g., LC-MS) | Molecular Weight Confirmation | User Defined |
| Drug-to-Antibody Ratio (DAR) Distribution | User Defined | |
| Size Exclusion Chromatography (SEC) | Purity (%) and Aggregation (%) | User Defined |
| Functional Assay (e.g., ELISA, SPR) | Binding Affinity (KD) | User Defined |
| In Vitro Stability Assay | Half-life in Plasma (hours) | User Defined |
Experimental Protocols
The following protocols provide a general framework for the conjugation of thiol-containing biomolecules to this compound. Optimization of reaction conditions, such as molar ratios, concentration, and incubation time, is recommended for each specific application.[9]
Protocol 1: Preparation of Thiol-Containing Biomolecule
For proteins with existing free thiols, this step may not be necessary. If the sulfhydryl groups are present as disulfide bonds, a reduction step is required.
-
Dissolve the biomolecule (e.g., antibody, peptide) in a degassed reaction buffer (e.g., PBS, HEPES, or Tris) at a pH between 7.0 and 7.5.[8][18] A typical protein concentration is 1-10 mg/mL.[18]
-
Reduction of Disulfide Bonds (Optional):
-
Add a 10- to 100-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).[7][8] TCEP is recommended as it does not contain a thiol group and does not need to be removed before the conjugation step.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[7]
-
If using a thiol-containing reducing agent like DTT, it must be removed prior to the addition of the maleimide linker, typically by size exclusion chromatography or dialysis.
-
-
Buffer Exchange (if necessary): If the biomolecule is in an inappropriate buffer, perform a buffer exchange into the desired reaction buffer using a desalting column or ultrafiltration.
Protocol 2: Bioconjugation with this compound
-
Prepare the Linker Solution: Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).[7][8]
-
Determine Molar Ratio: The optimal molar ratio of the trivalent linker to the thiol-containing biomolecule will depend on the desired degree of labeling and the number of available thiol groups. A starting point could be a 1:3 molar ratio (linker to biomolecule) to favor the formation of a conjugate where each maleimide group has reacted. Molar excesses of the linker can be used to drive the reaction to completion but may require more extensive purification.
-
Conjugation Reaction:
-
Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) can be added to react with any unreacted maleimide groups.
Protocol 3: Purification of the Multivalent Bioconjugate
Purification is essential to remove unreacted linker, biomolecules, and any byproducts. The choice of method depends on the properties of the conjugate.
-
Size Exclusion Chromatography (SEC): This is a common method for separating the larger bioconjugate from smaller, unreacted molecules.[19]
-
Affinity Chromatography: If the biomolecule is an antibody or has a specific tag, affinity chromatography can be a highly effective purification method.
-
Dialysis: Can be used to remove small molecule impurities, but may not be effective for removing unreacted biomolecules.[18]
-
Ultrafiltration/Diafiltration: Useful for buffer exchange and removing small molecules.
Protocol 4: Characterization of the Multivalent Bioconjugate
Thorough characterization is crucial to ensure the quality and consistency of the bioconjugate.
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the conjugate at 280 nm (for protein concentration) and at the specific wavelength for any attached chromophore (e.g., a drug or dye).
-
The degree of labeling (DOL) or drug-to-antibody ratio (DAR) can be calculated using the Beer-Lambert law, correcting for any absorbance of the attached molecule at 280 nm.[7][9]
-
-
Mass Spectrometry (MS):
-
Chromatographic Analysis:
-
Size Exclusion Chromatography (SEC) can be used to assess the purity of the conjugate and to detect the presence of aggregates.[19]
-
Hydrophobic Interaction Chromatography (HIC) is often used to characterize the drug load distribution of ADCs.
-
-
Functional Assays:
-
Perform relevant biological assays (e.g., ELISA, surface plasmon resonance, cell-based assays) to confirm that the conjugation process has not compromised the biological activity of the biomolecule.
-
Mandatory Visualizations
Caption: Experimental workflow for creating multivalent bioconjugates.
Caption: Logical relationship of components in multivalent conjugation.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Tri(Maleimide-PEG2-amide)-amine - Creative Biolabs [creative-biolabs.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. medkoo.com [medkoo.com]
- 7. biotium.com [biotium.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 12. Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-directed multivalent conjugation of antibodies to ubiquitinated payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veranova.com [veranova.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound - Immunomart [immunomart.com]
- 17. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Hydrogel Synthesis Using Trifunctional PEG Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are extensively utilized in biomedical applications, including drug delivery, tissue engineering, and 3D cell culture, owing to their biocompatibility, tunable physical properties, and high water content that mimics the native extracellular matrix (ECM).[1][2][3] The formation of these hydrogels through the crosslinking of multi-arm PEG precursors offers precise control over the network architecture and subsequent material properties.[4][5]
This document provides detailed application notes and protocols for the synthesis of hydrogels using trifunctional (3-arm) PEG maleimide (B117702). The primary crosslinking chemistry described is the Michael-type addition reaction between the maleimide groups of the PEG and thiol groups from a suitable crosslinker, such as dithiothreitol (B142953) (DTT) or cysteine-containing peptides.[6][7][8] This reaction is highly efficient and proceeds under physiological conditions, making it ideal for the encapsulation of sensitive biological molecules and cells.[9]
These protocols will guide researchers in the preparation, functionalization, and characterization of trifunctional PEG maleimide hydrogels for various research and drug development applications.
Principle of Thiol-Maleimide Crosslinking
The synthesis of PEG maleimide hydrogels is based on the highly specific and efficient Michael-type addition reaction between a maleimide and a thiol.[6] In this reaction, the nucleophilic thiol group attacks one of the carbons of the maleimide's carbon-carbon double bond, leading to the formation of a stable thioether linkage.[7] This reaction can proceed rapidly at physiological pH (6.5-7.5) without the need for a catalyst or initiator, which is advantageous for applications involving sensitive biologicals.[9][10]
When a trifunctional PEG maleimide is reacted with a dithiol crosslinker (e.g., DTT), a three-dimensional polymer network is formed, entrapping water to form a hydrogel. The final properties of the hydrogel, such as stiffness, swelling behavior, and degradation rate, can be precisely tuned by varying the molecular weight of the PEG, the polymer concentration, and the type of crosslinker used.[4]
Materials and Equipment
Materials
-
Trifunctional PEG Maleimide (3-arm PEG-MAL, e.g., 10 kDa)
-
Dithiothreitol (DTT) or other dithiol crosslinker
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, deionized (DI) water
-
(Optional) Cysteine-containing RGD peptide (e.g., GCYGRGDSPG) for biofunctionalization
-
(Optional) Drug molecule for encapsulation
-
(Optional) Cells for encapsulation
-
(Optional) Reagents for quantifying free thiols (e.g., Ellman's reagent)
-
(Optional) Reagents for cell viability assays (e.g., Live/Dead staining kit)
Equipment
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
-
Sterile microcentrifuge tubes
-
pH meter
-
Rheometer for mechanical testing
-
Lyophilizer (freeze-dryer)
-
Scanning Electron Microscope (SEM) for morphology analysis (optional)
-
Fluorescence microscope for cell viability imaging (optional)
-
UV-Vis spectrophotometer for drug release quantification (optional)
Experimental Protocols
Protocol 1: Synthesis of a Basic Trifunctional PEG Maleimide Hydrogel
This protocol describes the formation of a 5% (w/v) hydrogel using a 10 kDa 3-arm PEG maleimide and DTT as the crosslinker.
-
Prepare Precursor Solutions:
-
PEG Solution: Weigh 50 mg of 3-arm PEG-MAL (10 kDa) and dissolve it in 800 µL of sterile PBS (pH 7.4) in a microcentrifuge tube to make a 6.25% (w/v) solution. Vortex until fully dissolved.
-
Crosslinker Solution: Prepare a stock solution of DTT in PBS. The molar ratio of maleimide groups to thiol groups should be 1:1 for stoichiometric crosslinking. For 50 mg of 10 kDa 3-arm PEG-MAL, the amount of DTT can be calculated as follows:
-
Moles of PEG = 0.050 g / 10,000 g/mol = 5 x 10⁻⁶ mol
-
Moles of Maleimide groups = 5 x 10⁻⁶ mol * 3 = 1.5 x 10⁻⁵ mol
-
Moles of DTT (2 thiols/molecule) = (1.5 x 10⁻⁵ mol) / 2 = 7.5 x 10⁻⁶ mol
-
Mass of DTT = 7.5 x 10⁻⁶ mol * 154.25 g/mol = 1.16 mg
-
-
Dissolve 1.16 mg of DTT in 200 µL of PBS.
-
-
Hydrogel Formation:
-
To the 800 µL of PEG solution, add the 200 µL of DTT solution.
-
Immediately vortex the mixture for 5-10 seconds.
-
Pipette the solution into a mold or the desired well plate.
-
Allow the hydrogel to crosslink at room temperature or 37°C. Gelation typically occurs within minutes.
-
Protocol 2: Preparation of a Biofunctionalized Hydrogel with RGD Peptide
This protocol involves a two-step process to first conjugate an adhesive RGD peptide to the PEG backbone before crosslinking.
-
Prepare Stock Solutions:
-
PEG Solution: Dissolve 50 mg of 3-arm PEG-MAL (10 kDa) in 700 µL of sterile PBS (pH 7.4).
-
RGD Peptide Solution: Dissolve the required amount of cysteine-containing RGD peptide in 100 µL of PBS. The amount will depend on the desired final concentration (e.g., 1 mM).
-
Crosslinker Solution: Prepare a DTT solution as described in Protocol 4.1, but adjust the amount to account for the maleimide groups that will react with the RGD peptide. For a 1 mM RGD final concentration in 1 mL, 1 x 10⁻⁶ moles of RGD are needed. This will consume 1 x 10⁻⁶ moles of maleimide groups. The remaining maleimide groups (1.4 x 10⁻⁵ mol) will be crosslinked with DTT.
-
-
Peptide Conjugation:
-
Add the 100 µL of RGD peptide solution to the 700 µL of PEG solution.
-
Mix gently and incubate at 37°C for 30-60 minutes to allow the thiol-maleimide reaction to occur.
-
-
Hydrogel Formation:
-
Add the 200 µL of the adjusted DTT crosslinker solution to the RGD-functionalized PEG solution.
-
Vortex and cast into a mold as described in Protocol 4.1.
-
Protocol 3: Drug Loading in Trifunctional PEG Maleimide Hydrogels
There are two primary methods for loading drugs into hydrogels: during and after synthesis.[11]
-
Method A: Loading During Synthesis (for stable drugs)
-
Prepare the PEG and crosslinker solutions as described in Protocol 4.1.
-
Dissolve the drug in the PEG solution before adding the crosslinker. Ensure the drug is soluble and stable in the aqueous buffer.
-
Proceed with the crosslinking step. The drug will be physically entrapped within the hydrogel network.
-
-
Method B: Loading After Synthesis (for labile drugs or controlled loading)
-
Prepare the hydrogel as described in Protocol 4.1.
-
Prepare a concentrated solution of the drug in a suitable buffer (e.g., PBS).
-
Immerse the pre-formed hydrogel in the drug solution.
-
Allow the hydrogel to swell in the drug solution for a set period (e.g., 24-48 hours) to allow the drug to diffuse into the hydrogel matrix. The loading will depend on the swelling ratio of the hydrogel and the concentration of the drug solution.
-
Characterization Protocols
Swelling Ratio Measurement
The swelling ratio provides insight into the crosslinking density of the hydrogel.
-
Prepare a hydrogel of a known initial mass (Wᵢ).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At various time points, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (Wₛ).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Lyophilize the swollen hydrogel to obtain the dry weight (W𝒹).
-
Calculate the mass swelling ratio (Qₘ) as: Qₘ = Wₛ / W𝒹
Mechanical Testing (Rheology)
Rheological analysis is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').
-
Prepare a hydrogel disk of a defined geometry (e.g., 8 mm diameter, 1 mm height).
-
Place the hydrogel on the bottom plate of a rheometer.
-
Lower the upper plate to contact the hydrogel.
-
Perform an oscillatory frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) to determine G' and G''. A higher G' indicates a stiffer hydrogel.[1][12]
Data Presentation
The properties of hydrogels synthesized from trifunctional PEG maleimide can be compared with those from the more common tetrafunctional PEGs. The lower functionality of the 3-arm PEG is expected to result in a less densely crosslinked network, leading to a higher swelling ratio and lower mechanical stiffness compared to a 4-arm PEG hydrogel of the same molecular weight and concentration.[4]
Table 1: Comparison of Hydrogel Properties based on PEG Architecture
| Property | 3-Arm PEG-MAL Hydrogel (10 kDa, 5% w/v) | 4-Arm PEG-MAL Hydrogel (10 kDa, 5% w/v) |
|---|---|---|
| Storage Modulus (G') | Lower (e.g., 1-5 kPa) | Higher (e.g., 5-15 kPa) |
| Equilibrium Swelling Ratio (Qₘ) | Higher (e.g., 20-30) | Lower (e.g., 10-20) |
| Gelation Time | Potentially Slower | Potentially Faster |
| Mesh Size | Larger | Smaller |
Note: The values presented are representative and can vary based on specific experimental conditions.
Table 2: Representative Drug Release Data
| Time (hours) | Cumulative Drug Release (%) from 3-Arm PEG-MAL Hydrogel | Cumulative Drug Release (%) from 4-Arm PEG-MAL Hydrogel |
|---|---|---|
| 1 | 15 | 10 |
| 6 | 40 | 30 |
| 12 | 65 | 50 |
| 24 | 85 | 70 |
| 48 | 95 | 85 |
Note: Drug release is typically faster from hydrogels with a lower crosslinking density (3-Arm PEG) due to a larger mesh size allowing for easier diffusion.[13][14]
Applications and Signaling Pathways
Trifunctional PEG maleimide hydrogels are versatile platforms for various biomedical applications. By tuning their physical and biochemical properties, they can be used to influence cell behavior and control the release of therapeutics.
Drug Delivery
The porous network of the hydrogel allows for the encapsulation and sustained release of therapeutic molecules, from small molecule drugs to larger proteins. The release kinetics can be controlled by altering the crosslinking density; a lower crosslinking density (as in 3-arm PEG hydrogels) generally leads to faster release.[2]
3D Cell Culture and Tissue Engineering
These hydrogels can serve as scaffolds for 3D cell culture, providing a more physiologically relevant environment than traditional 2D culture. The mechanical stiffness of the hydrogel is a critical parameter that can influence cell fate, including proliferation, migration, and differentiation.[15][16][17] Biofunctionalization with adhesive ligands like RGD is often necessary to promote cell attachment to the otherwise bio-inert PEG backbone.[18][19][20]
This diagram illustrates how the mechanical stiffness of the hydrogel and the presence of RGD ligands can activate integrin-mediated signaling.[18][19] This leads to the phosphorylation of Focal Adhesion Kinase (FAK) and the activation of downstream pathways such as the RhoA/ROCK pathway, which in turn regulate crucial cellular responses like adhesion, migration, and differentiation.[15]
Troubleshooting
| Issue | Possible Cause | Solution |
| Hydrogel does not form or is too soft | - Incorrect stoichiometry (maleimide:thiol ratio)- Low polymer concentration- Degradation of maleimide groups | - Recalculate and verify the amounts of PEG and crosslinker.- Increase the w/v percentage of the PEG.- Use fresh PEG-maleimide; store it desiccated and cold. |
| Hydrogel forms too quickly | - High polymer concentration- Highly reactive crosslinker | - Decrease the polymer concentration.- Use a less reactive crosslinker or decrease the pH of the buffer to slow the reaction. |
| Low cell viability after encapsulation | - Toxicity of precursor solutions- Shear stress during mixing | - Ensure the pH of the solutions is physiological.- Mix gently by pipetting up and down rather than vigorous vortexing. |
| Inconsistent experimental results | - Inhomogeneous mixing- Variation in pipetting | - Ensure complete dissolution of precursors and thorough mixing.- Use calibrated pipettes and be consistent with technique. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 4. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiarm PEGs for Hydrogels - JenKem Technology [jenkemusa.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. 20.210.105.67 [20.210.105.67]
- 12. Rheological characterization of polysaccharide-poly(ethylene glycol) star copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair [frontiersin.org]
- 17. Introduction to cell–hydrogel mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The modulation of MSC integrin expression by RGD presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nanoscale Molecular Quantification of Stem Cell–Hydrogel Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tri(Mal-PEG2-amide)-amine in Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel research tools. The ability to conjugate specific biomolecules, such as antibodies, peptides, or nucleic acids, to the nanoparticle surface dictates their interaction with biological systems. Tri(Mal-PEG2-amide)-amine is a branched, heterotrifunctional linker designed to enable the precise attachment of multiple molecules to a nanoparticle surface. This linker possesses three maleimide (B117702) groups, which readily and specifically react with thiol (-SH) groups found in cysteine residues of proteins and peptides, forming stable thioether bonds. The short polyethylene (B3416737) glycol (PEG2) spacers enhance the solubility and biocompatibility of the final nanoparticle conjugate.[1][2]
The multivalent nature of this linker offers significant advantages, most notably the potential for enhanced binding avidity to target cells.[3][4] By attaching multiple targeting ligands, the nanoparticle can engage with several receptors on a cell surface simultaneously, leading to stronger and more specific binding compared to nanoparticles with a single ligand.[5][6] This can translate to improved cellular uptake and therapeutic efficacy.[7]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the surface functionalization of nanoparticles for advanced biomedical applications.
Key Applications
-
Multivalent Targeting: Conjugation of multiple targeting ligands (e.g., antibodies and peptides) to a single nanoparticle for enhanced binding affinity and specificity to cancer cells or other diseased tissues.[3][8]
-
Combination Therapy: Attachment of a targeting moiety and a therapeutic agent (e.g., a cytotoxic peptide) to the same nanoparticle.
-
Theranostics: Co-immobilization of a targeting ligand and an imaging agent for simultaneous diagnosis and therapy.
-
Fundamental Research: Creation of well-defined, multifunctional nanoprobes for studying cellular processes and signaling pathways.
Data Presentation: Quantitative Parameters for Maleimide-Thiol Conjugation
The efficiency of maleimide-thiol conjugation is influenced by several factors. The following tables summarize key quantitative data from literature for optimizing this reaction on nanoparticle surfaces.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation on Nanoparticles
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Maleimide is most reactive and specific towards thiols in this pH range. At pH > 7.5, hydrolysis of the maleimide ring can occur, and reactivity with amines increases.[9] |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction proceeds efficiently at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C, though the reaction time may need to be extended. |
| Reaction Time | 30 minutes - 2 hours | Reaction time depends on the concentration of reactants and the specific biomolecules being conjugated. For peptides, 30 minutes is often sufficient, while larger proteins may require longer incubation times.[10] |
| Buffer | Phosphate-Buffered Saline (PBS), HEPES, MES | Buffers should be free of thiol-containing reagents (e.g., DTT, 2-mercaptoethanol). Degassing the buffer prior to use can minimize oxidation of free thiols. |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | An excess of maleimide groups on the nanoparticle surface is typically used to ensure efficient conjugation of the thiol-containing molecule. The optimal ratio should be determined empirically for each specific application.[4][10] |
Table 2: Conjugation Efficiency of Maleimide-Functionalized Nanoparticles
| Nanoparticle Type | Ligand | Maleimide:Thiol Molar Ratio | Reaction Time & Temperature | Conjugation Efficiency | Reference |
| PLGA NPs | cRGDfK peptide | 2:1 | 30 min at RT | 84 ± 4% | [10] |
| PLGA NPs | 11A4 nanobody | 5:1 | 2 h at RT | 58 ± 12% | [10] |
| Gold Nanoparticles | Cysteine-containing peptide | Not specified | Not specified | High | [11] |
| Silica Nanoparticles | Human Serum Albumin (HSA) | 1:1 (HSA:NH2) | Not specified | ~70% surface coverage | [12] |
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the initial step of attaching the trifunctional linker to nanoparticles that have primary amine groups on their surface. This is achieved via amide bond formation between the amine on the linker and a carboxyl group on the nanoparticle, or vice versa if using carboxyl-functionalized linkers and amine-functionalized nanoparticles. For this protocol, we will assume the use of carboxylated nanoparticles and the amine group of the this compound linker.
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Washing Buffer: PBS or appropriate buffer for the nanoparticles
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Nanoparticle Activation:
-
Resuspend the carboxyl-functionalized nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.
-
Add EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. A 5- to 10-fold molar excess of EDC and NHS over the number of carboxyl groups on the nanoparticles is recommended.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Centrifuge the activated nanoparticles to remove excess EDC and NHS. Resuspend the nanoparticle pellet in Coupling Buffer.
-
-
Conjugation of this compound:
-
Dissolve this compound in Coupling Buffer.
-
Add the linker solution to the activated nanoparticle suspension. A 10- to 50-fold molar excess of the linker relative to the nanoparticles is a good starting point for optimization.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Centrifuge the functionalized nanoparticles to remove unreacted linker and quenching reagents.
-
Resuspend the pellet in Washing Buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times.
-
Resuspend the final maleimide-functionalized nanoparticle pellet in an appropriate storage buffer (e.g., PBS with a cryoprotectant if storing at -20°C).
-
Protocol 2: Sequential Conjugation of Two Different Thiol-Containing Biomolecules
This protocol describes the sequential attachment of two different thiol-containing molecules (e.g., a targeting peptide and a therapeutic peptide) to the this compound functionalized nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles (from Protocol 1)
-
Thiol-containing biomolecule 1 (e.g., targeting peptide with a single cysteine)
-
Thiol-containing biomolecule 2 (e.g., therapeutic peptide with a single cysteine)
-
Conjugation Buffer: PBS, pH 7.0-7.4, degassed
-
Quenching Solution: 1 M 2-mercaptoethanol (B42355) or L-cysteine in PBS
-
Purification columns (e.g., size-exclusion chromatography) or centrifuge
Procedure:
-
Conjugation of Biomolecule 1:
-
Resuspend the maleimide-functionalized nanoparticles in degassed Conjugation Buffer.
-
Add thiol-containing biomolecule 1 to the nanoparticle suspension. The molar ratio of biomolecule 1 to available maleimide groups should be optimized. A starting point is a 1:3 molar ratio (biomolecule:maleimide) to leave maleimide groups available for the second biomolecule.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purify the nanoparticles to remove unreacted biomolecule 1. This can be done by centrifugation or size-exclusion chromatography.
-
-
Conjugation of Biomolecule 2:
-
Resuspend the purified, partially functionalized nanoparticles in fresh, degassed Conjugation Buffer.
-
Add thiol-containing biomolecule 2 to the nanoparticle suspension. A molar excess of biomolecule 2 relative to the remaining maleimide groups is recommended to ensure complete reaction.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Final Purification:
-
Quench any remaining unreacted maleimide groups by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.
-
Purify the final dual-functionalized nanoparticles using centrifugation or size-exclusion chromatography to remove excess biomolecule 2 and quenching reagent.
-
Resuspend the final conjugate in an appropriate storage buffer.
-
Protocol 3: Characterization of Functionalized Nanoparticles
1. Quantification of Surface Maleimide Groups (Ellman's Assay):
This assay can be used to determine the number of available maleimide groups on the nanoparticle surface after functionalization with the linker.
-
React a known concentration of the maleimide-functionalized nanoparticles with an excess of a thiol-containing compound (e.g., L-cysteine).
-
After the reaction is complete, quantify the amount of unreacted thiol using Ellman's reagent (DTNB).
-
The number of reacted thiol groups corresponds to the number of maleimide groups on the nanoparticles.
2. Physicochemical Characterization:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles at each stage of functionalization. An increase in size is expected after each conjugation step.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. Changes in zeta potential can confirm the successful attachment of the linker and biomolecules.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and confirm the absence of aggregation of the nanoparticles.
-
UV-Vis Spectroscopy: If the conjugated biomolecule has a characteristic absorbance, this can be used to quantify the amount of conjugated ligand.
-
Gel Electrophoresis (SDS-PAGE): To confirm the conjugation of proteins or large peptides to the nanoparticles.[13]
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
References
- 1. Targeting Strategies for Multifunctional Nanoparticles in Cancer Imaging and Therapy [thno.org]
- 2. mdpi.com [mdpi.com]
- 3. research.tue.nl [research.tue.nl]
- 4. Nanoparticle targeting using multivalent ligands: computer modeling - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticle Based Combination Treatments for Targeting Multiple Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.tue.nl [pure.tue.nl]
- 9. WO2024036194A1 - Multivalent linkers used for antibody labeling - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considerations for efficient surface functionalization of nanoparticles with a high molecular weight protein as targeting ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. web.mit.edu [web.mit.edu]
Chemoenzymatic Conjugation Using Thiol-PEG-Amine Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoenzymatic conjugation of proteins, with a specific focus on antibody fragments (Fabs), using heterobifunctional thiol-PEG-amine (HS-PEG-NH2) linkers. This methodology offers a site-specific, efficient, and highly controlled approach to generating well-defined bioconjugates for various applications, including diagnostics, therapeutics, and research.
Introduction
Chemoenzymatic conjugation combines the high specificity of enzymatic reactions with the versatility of chemical ligation. This two-step method, primarily utilizing microbial transglutaminase (MTGase), allows for the precise installation of a thiol-functionalized polyethylene (B3416737) glycol (PEG) linker onto a target protein. The incorporated thiol group then serves as a handle for the subsequent attachment of a payload molecule, such as a fluorophore, toxin, or nanoparticle, via thiol-maleimide chemistry.
The use of a long-chain thiol-PEG-amine linker offers several advantages.[1][2] Firstly, it circumvents the need for protecting and deprotecting the thiol group, simplifying the overall workflow.[1][2] Secondly, the PEG spacer enhances the solubility and biocompatibility of the final conjugate.[3] Finally, the enzymatic nature of the initial conjugation step ensures a high degree of site-specificity, leading to homogeneous products with a defined drug-to-antibody ratio (DAR).[2][4]
Applications
This chemoenzymatic conjugation strategy is broadly applicable in various fields:
-
Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Diagnostic Reagents: Conjugation of reporter molecules like fluorescent dyes (e.g., Alexa488) or enzymes to antibody fragments for use in immunoassays such as ELISA and flow cytometry.[1][2]
-
Biomaterial Functionalization: Modification of surfaces and nanoparticles with proteins for targeted drug delivery and biosensor development.
-
Protein PEGylation: Improving the pharmacokinetic properties of therapeutic proteins by attaching PEG chains.
Workflow Overview
The chemoenzymatic conjugation process using a thiol-PEG-amine linker is a two-step procedure:
Step 1: Enzymatic Ligation of the Thiol-PEG-Amine Linker
In this step, the primary amine group of the HS-PEG-NH2 linker is enzymatically conjugated to a specific glutamine (Q) residue on the target protein. This is typically achieved using microbial transglutaminase (MTGase), which catalyzes the formation of a stable isopeptide bond. For proteins that do not have a naturally accessible and reactive glutamine residue, a "Q-tag" (a short peptide sequence containing a glutamine) can be genetically engineered into the protein, often at the C-terminus of a specific chain (e.g., the heavy chain of a Fab fragment).[1][2]
Step 2: Chemical Conjugation of the Payload
The thiol group introduced in the first step is then utilized to attach a payload molecule. This is most commonly achieved through a Michael addition reaction with a maleimide-activated payload. This reaction is highly efficient and proceeds under mild conditions, forming a stable thioether bond.
Experimental Protocols
Protocol 1: Transglutaminase-Mediated Conjugation of a Q-tagged Fab Fragment with a Thiol-PEG-Amine Linker
This protocol is based on the method described by Sato et al. in PLoS One.[5][6]
Materials:
-
Q-tagged Fab fragment
-
Thiol-PEG-amine (HS-PEG-NH2) linker (e.g., HS-PEG2k-NH2)
-
Microbial Transglutaminase (MTGase)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Quenching Solution: 100 mM hydroxylamine (B1172632) in reaction buffer
-
Purification System: Size-Exclusion Chromatography (SEC) system
Procedure:
-
Reaction Setup:
-
Prepare a solution of the Q-tagged Fab fragment in the reaction buffer.
-
Add the HS-PEG-NH2 linker to the Fab solution. A molar excess of the linker is typically used.
-
Initiate the reaction by adding MTGase.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the resulting HS-PEG-Fab conjugate using a Size-Exclusion Chromatography (SEC) system to remove excess linker and enzyme.
-
Characterization: Analyze the purified product by SDS-PAGE and mass spectrometry to confirm successful conjugation and purity. A successful reaction will show a shift in the molecular weight of the heavy chain of the Fab fragment on an SDS-PAGE gel.
Protocol 2: Conjugation of a Thiol-PEGylated Fab to a Maleimide-Activated Reporter Molecule
Materials:
-
Purified HS-PEG-Fab conjugate
-
Maleimide-activated reporter molecule (e.g., Maleimide-Alexa488, Maleimide-Phycoerythrin)
-
Reaction Buffer: 50 mM Sodium Phosphate, 2 mM EDTA, pH 7.0
-
Purification System: Size-Exclusion Chromatography (SEC) system
Procedure:
-
Reaction Setup:
-
Dissolve the maleimide-activated reporter molecule in an appropriate solvent (e.g., DMSO).
-
Add the maleimide-activated reporter solution to the purified HS-PEG-Fab conjugate in the reaction buffer. A molar excess of the maleimide (B117702) reagent is recommended.[3]
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
Purification: Purify the final Fab-PEG-reporter conjugate using an SEC system to remove any unreacted reporter molecule.
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE. A further shift in the molecular weight of the heavy chain should be observed.
-
Determine the conjugation efficiency and functionality of the conjugate using appropriate methods such as UV-Vis spectroscopy, fluorescence analysis, and functional assays (e.g., ELISA or flow cytometry to assess antigen binding).[1][2]
-
Data Presentation
The efficiency of each conjugation step is crucial for the successful production of the final bioconjugate. The following tables summarize key quantitative data reported in the literature.
Table 1: Transglutaminase-Mediated Ligation Efficiency
| Protein | Linker | Enzyme | Reaction Efficiency | Reference |
| Q-tagged Fab | HS-PEG2k-NH2 | MTGase | >95% | [6] |
| Q-tagged Fab | HS-PEG3.5k-NH2 | MTGase | Comparable to HS-PEG2k | [6] |
| Q-tagged Fab | HS-PEG5k-NH2 | MTGase | Comparable to HS-PEG2k | [6] |
Table 2: Maleimide-Thiol Conjugation Efficiency
| Thiol-containing Molecule | Maleimide-containing Molecule | Maleimide:Thiol Molar Ratio | Reaction Efficiency | Reference |
| cRGDfK (peptide) | Maleimide-functionalized Nanoparticles | 2:1 | 84 ± 4% | [7] |
| 11A4 (nanobody) | Maleimide-functionalized Nanoparticles | 5:1 | 58 ± 12% | [7] |
| HS-PEG2k-Fab | Maleimide-Alexa488 | Not specified | Almost 100% | [6] |
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: Two-step chemoenzymatic conjugation workflow.
Caption: Structure of a thiol-PEG-amine linker.
Caption: Transglutaminase-mediated ligation mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
Troubleshooting & Optimization
how to prevent hydrolysis of maleimide groups during conjugation
This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the hydrolysis of maleimide (B117702) groups during bioconjugation experiments.
Troubleshooting Guide
This section addresses common issues encountered during maleimide-thiol conjugations, offering potential causes and solutions in a question-and-answer format.
Question: Why is my conjugation yield low or non-existent?
Answer: Low conjugation efficiency can result from several factors, from reagent stability to reaction conditions. Here is a systematic approach to troubleshooting this issue.
-
Assess Maleimide Reactivity:
-
Potential Cause: The maleimide group is highly susceptible to hydrolysis (ring-opening) in aqueous solutions, especially at neutral to high pH. This hydrolysis renders it unreactive towards thiols.[1][2]
-
Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[1] For storage, dissolve maleimides in an anhydrous organic solvent like DMSO or DMF.[3][4] If aqueous storage is unavoidable, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for only short durations.[3]
-
-
Verify Thiol Availability:
-
Potential Cause: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (S-S), which do not react with maleimides.[3][5] This oxidation can be catalyzed by divalent metal ions.[3]
-
Solution:
-
Reduce Disulfide Bonds: If your protein or peptide has disulfide bonds, they must be reduced before conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide.[3][6] DTT (dithiothreitol) is also effective but must be removed post-reduction to prevent it from reacting with your maleimide reagent.[3][7]
-
Prevent Re-oxidation: Use degassed buffers to remove dissolved oxygen.[3][5] Including a chelating agent like EDTA (1-5 mM) in the buffer can sequester metal ions that catalyze oxidation.[3]
-
-
-
Optimize Reaction Conditions:
-
Potential Cause: Incorrect pH, temperature, or molar ratio of reactants can lead to low efficiency.
-
Solution:
-
pH: Maintain the reaction pH between 6.5 and 7.5. This range balances the reactivity of the thiol group while minimizing maleimide hydrolysis and competing reactions with amines.[1][6]
-
Temperature: Reactions are typically faster at room temperature (20-25°C), often completing within 1-2 hours. For sensitive proteins, performing the reaction overnight at 4°C can improve stability.[8]
-
Molar Ratio: A 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point to drive the reaction to completion.[8][9] However, this should be optimized for each specific application.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid derivative.[8] This is a significant problem because if the ring opens before the maleimide has reacted with a thiol group, the conjugation will fail, leading to low or no yield of the desired product.[1] The rate of hydrolysis increases significantly with increasing pH, especially above pH 7.5.[1][8]
Q2: What is the optimal pH for a maleimide-thiol conjugation reaction?
A2: The optimal pH range is 6.5-7.5.[1][4] Within this window, the thiol is sufficiently nucleophilic to react efficiently with the maleimide. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines (like the side chain of lysine).[1] Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the reaction with amines becomes more competitive, and the rate of maleimide hydrolysis increases sharply.[1][2]
Q3: My protein contains disulfide bonds. Do I need to reduce them?
A3: Yes. Maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[5][6] Therefore, any cysteine residues involved in disulfide bridges that you intend to label must first be reduced.
Q4: How should I store my maleimide reagents?
A4: Do not store maleimide-containing products in aqueous solutions due to the high risk of hydrolysis.[1] For long-term storage, use a dry, water-miscible, and biocompatible solvent such as DMSO or DMF and store at -20°C.[1][5]
Q5: Can the bond formed between a maleimide and a thiol reverse?
A5: Yes, the thiosuccinimide bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione (B108866) in vivo).[1][10] This can lead to the transfer of the conjugated payload to other molecules, causing off-target effects.[1] Post-conjugation hydrolysis of the thiosuccinimide ring can create a more stable, ring-opened structure that is resistant to this reversal.[1][11]
Quantitative Data Summary
Optimizing reaction conditions is critical for minimizing maleimide hydrolysis and maximizing conjugation efficiency. The following tables provide quantitative data on the impact of pH and temperature.
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis
| pH | Temperature (°C) | Observed Rate of Hydrolysis | Key Finding |
| 5.5 | 20 & 37 | Extremely slow | At acidic pH, maleimide is relatively stable against hydrolysis, even at elevated temperatures.[12] |
| 7.4 | 20 | Rate constant: 1.24 x 10⁻⁵ s⁻¹ | At physiological pH, hydrolysis occurs and is sensitive to temperature.[12] |
| 7.4 | 37 | Rate constant: 6.55 x 10⁻⁵ s⁻¹ | The rate of hydrolysis is approximately 5 times higher at 37°C compared to 20°C at the same pH.[12] |
| > 7.5 | Ambient | Significantly increased rate | Hydrolysis rate increases sharply in slightly alkaline conditions, reducing maleimide reactivity.[1][8] |
Table 2: Recommended Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | This range provides the best balance between thiol reactivity and minimizing side reactions like amine reactivity and maleimide hydrolysis.[8] |
| Temperature | 4°C - 25°C | Use room temperature (20-25°C) for faster reactions (typically 1-2 hours). For sensitive proteins, 4°C overnight is recommended to maintain protein stability.[8] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A significant excess of the maleimide reagent is commonly used to ensure the reaction proceeds to completion. This should be optimized for the specific molecules involved.[3][8] |
Experimental Protocols
Protocol: General Maleimide Conjugation to a Thiol-Containing Protein
This protocol outlines the key steps for conjugating a maleimide-functionalized molecule to a protein, with an emphasis on minimizing hydrolysis.
1. Materials and Reagent Preparation:
-
Thiol-Containing Protein: Prepare a solution of your protein (e.g., 1-10 mg/mL) in a degassed conjugation buffer.[5]
-
Maleimide Reagent: Immediately before use, prepare a stock solution (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF.[5][9]
-
Conjugation Buffer: Use a buffer at pH 7.0-7.5, such as PBS, HEPES, or Tris (10-100 mM).[5][9] Crucially, ensure the buffer does not contain any extraneous thiol compounds (e.g., DTT, 2-mercaptoethanol). [7][9] Degas the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) for several minutes.[5][13]
-
(Optional) Reducing Agent: TCEP solution (if disulfide reduction is needed).
-
(Optional) Chelating Agent: EDTA solution (to prevent metal-catalyzed oxidation).
-
Quenching Reagent: A small molecule thiol like cysteine or 2-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or other suitable system.[6]
2. Procedure:
-
(Optional) Disulfide Bond Reduction:
-
Conjugation Reaction:
-
If desired, add EDTA to the protein solution to a final concentration of 1-5 mM.[3]
-
Add the freshly prepared maleimide stock solution to the protein solution to achieve the desired molar excess (start with a 10-20 fold excess).[9]
-
Incubate the reaction mixture. Common conditions are 2 hours at room temperature or overnight at 4°C.[3][9] Protect from light if using a fluorescent maleimide dye.[5]
-
-
Quenching the Reaction:
-
Add a small molecule thiol (e.g., cysteine) to react with any excess, unreacted maleimide.[3] This prevents the maleimide from reacting with other molecules during purification or storage.
-
-
Purification:
-
Purify the conjugate from excess maleimide and quenching reagent using an appropriate method like size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[3]
-
Visualizations
Chemical Pathways
The following diagram illustrates the desired thiol-maleimide conjugation reaction versus the undesirable hydrolysis side-reaction.
Caption: Desired reaction pathway versus the competing hydrolysis side-reaction.
Experimental Workflow
This workflow provides a visual guide to the recommended experimental protocol for successful maleimide conjugation.
Caption: Recommended experimental workflow for maleimide-thiol conjugation.
Troubleshooting Logic
This decision tree helps diagnose the cause of low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
troubleshooting low yield in Tri(Mal-PEG2-amide)-amine reactions
Welcome to the technical support center for Tri(Mal-PEG2-amide)-amine and related maleimide (B117702) conjugation chemistries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Section 1: Low Reaction Yield
Q1: My conjugation yield is significantly lower than expected. What are the primary factors I should investigate?
A1: Low yield in maleimide-thiol conjugations typically stems from a few critical factors. The most common culprits are suboptimal reaction pH, hydrolysis of the maleimide reagent, oxidation of the thiol groups on your molecule, and an incorrect stoichiometric ratio between the reactants. Each of these factors can independently or collectively reduce the efficiency of the conjugation.
Q2: What is the optimal pH for the reaction, and how does it impact the yield?
A2: The optimal pH range for a maleimide-thiol reaction is 6.5 to 7.5 .[1][2][3]
-
Below pH 6.5: The reaction rate slows considerably because the thiol group (R-SH) is less likely to be deprotonated to its more reactive thiolate anion form (R-S⁻).[2][4]
-
Above pH 7.5: Two significant side reactions begin to compete, lowering your yield. First, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[1][5] Second, the maleimide group can start to react with primary amines, such as the side chain of lysine (B10760008) residues.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][2]
Q3: I suspect my this compound reagent is degrading. How can I prevent this?
A3: The maleimide group is prone to hydrolysis (ring-opening) in aqueous solutions, especially at neutral to alkaline pH.[1][6][7] Once hydrolyzed, the resulting maleic amide is unreactive towards thiols.[1]
-
Best Practice: Always prepare aqueous solutions of the maleimide reagent immediately before starting the conjugation.[1]
-
Storage: Store the stock powder at -20°C.[8] For stock solutions in an anhydrous organic solvent like DMSO, store at -20°C and minimize freeze-thaw cycles.[3]
Q4: I've confirmed my protein has free thiols, but the conjugation is still inefficient. What's going on?
A4: The issue is likely the oxidation of your free thiols into disulfide bonds (R-S-S-R), which are unreactive with maleimides. This is a common problem, especially when working with proteins or peptides.
-
Prevention: Degas your buffers to remove dissolved oxygen, which promotes oxidation.[2]
-
Chelation: Include a chelating agent like EDTA (1-5 mM) in your buffers to sequester metal ions that can catalyze thiol oxidation.[2]
-
Reduction (Use with Caution): You can treat your molecule with a reducing agent like DTT (dithiothreitol) to reduce any existing disulfide bonds. However, it is critical to remove the reducing agent completely before adding your maleimide reagent, as it contains a thiol and will compete in the reaction.[2]
Q5: What is the recommended molar ratio of this compound to my thiol-containing molecule?
A5: The optimal molar ratio depends on the nature of your molecule. An excess of the maleimide reagent is often used to drive the reaction to completion.[2]
-
For Proteins: A 10 to 20-fold molar excess of maleimide reagent per thiol is a common starting point.[2]
-
For Peptides or Nanobodies: The optimal ratio may be lower due to less steric hindrance. For example, studies have found a 2:1 maleimide-to-thiol ratio to be optimal for the cRGDfK peptide, while a 5:1 ratio worked best for a larger nanobody.[2][5] It is highly recommended to perform a small-scale optimization experiment to determine the ideal ratio for your specific system.
Section 2: Side Products and Conjugate Instability
Q6: I'm observing unexpected side products in my final analysis. What are the most common side reactions?
A6: Besides maleimide hydrolysis, there are two primary side reactions to be aware of:
-
Reaction with Amines: As mentioned, at a pH above 7.5, the maleimide can react with primary amines (e.g., lysine residues), leading to a heterogeneous product mixture.[1][2]
-
Thiazine Rearrangement: This occurs specifically with peptides or proteins that have an unprotected N-terminal cysteine. The nearby N-terminal amine can attack the newly formed succinimide (B58015) ring, leading to a structural rearrangement.[2][9][10] This can be minimized by performing the conjugation at a more acidic pH (e.g., 5.0) to keep the amine protonated and less nucleophilic.[2]
Q7: My purified conjugate appears to be unstable over time, and I'm seeing loss of my conjugated molecule. What could be the cause?
A7: This instability is often due to the reversibility of the thiol-maleimide linkage via a retro-Michael reaction .[1][3] The thiosuccinimide product can revert to the original thiol and maleimide. If other thiol-containing molecules (like glutathione (B108866) in a biological system) are present, this can lead to an exchange or "payload migration," where your molecule is transferred to an unintended target.[1][11] To increase stability, the thiosuccinimide ring can be hydrolyzed under controlled conditions after the conjugation is complete, which opens the ring to form a stable thioether.[1]
Data Summary Tables
Table 1: Reaction Condition Optimization Summary
| Parameter | Recommended Range | Rationale & Key Considerations |
|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Below 6.5 is too slow; above 7.5 promotes hydrolysis and amine side reactions.[1][2] |
| Molar Ratio | 2:1 to 20:1 (Maleimide:Thiol) | Highly dependent on the substrate. Start with a 10-20 fold excess for proteins and optimize.[2][5] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can slow oxidation but also reduce reaction rate. Must consider the stability of the biomolecule.[12] |
| Reaction Time | 30 min to 4 hours | Kinetics vary. Monitor reaction progress to determine the optimal time for your specific system.[2][5] |
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
|---|---|---|
| Maleimide Hydrolysis | Ring-opening of the maleimide in aqueous solution, rendering it inactive.[1][5] | Prepare maleimide solutions fresh. Maintain pH ≤ 7.5.[1] |
| Thiol Oxidation | Formation of disulfide bonds between thiol groups, preventing conjugation.[2] | Degas buffers. Use a chelating agent (EDTA). Work on ice.[2] |
| Reaction with Amines | Maleimide reacts with primary amines (e.g., lysine) instead of thiols.[2] | Maintain pH ≤ 7.5 to ensure chemoselectivity for thiols.[1] |
| Retro-Michael Reaction | Reversal of the thiol-maleimide bond, leading to conjugate instability.[3][11] | After conjugation, perform a controlled hydrolysis step to stabilize the linkage.[1] |
| Thiazine Rearrangement | Intramolecular rearrangement involving an N-terminal cysteine.[9][10] | Perform conjugation at a lower pH (~5.0) if using an N-terminal cysteine peptide.[2] |
Experimental Protocols
Protocol 1: General Protocol for Conjugation to a Thiol-Containing Protein
-
Buffer Preparation: Prepare a reaction buffer such as Phosphate-Buffered Saline (PBS) containing 1-5 mM EDTA. Adjust the pH to 7.0 - 7.2. Degas the buffer thoroughly by sparging with nitrogen or argon for at least 15 minutes.
-
Protein Preparation: Dissolve or dilute your thiol-containing protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If the protein was stored with a reducing agent, it must be removed via dialysis or a desalting column equilibrated with the degassed reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in an appropriate solvent (e.g., DMSO or the reaction buffer) to create a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound solution to the protein solution. Mix gently by inversion or slow rotation.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C. Protect the reaction from light if any components are light-sensitive.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the starting maleimide concentration. Incubate for 15-30 minutes.
-
Purification: Immediately purify the conjugate from unreacted PEG reagent and quenching agent using a suitable method such as Size Exclusion Chromatography (SEC) or dialysis.[][14]
Protocol 2: Quantification of Free Thiols with Ellman's Reagent (DTNB)
This protocol should be performed before the conjugation to accurately determine the concentration of available thiols.
-
Reagent Preparation:
-
Prepare a 4 mg/mL solution of Ellman's Reagent (DTNB) in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Prepare a standard curve using a known thiol-containing compound, such as L-cysteine.
-
-
Assay:
-
Add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer.
-
Add your protein sample (e.g., 250 µL) to the mixture.
-
Mix and incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance of the solution at 412 nm.
-
Calculation: Determine the concentration of thiol groups by comparing the absorbance to your standard curve, using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).
Frequently Asked Questions (FAQs)
Q: How should I purify my final PEGylated conjugate? A: The choice of purification method depends on the size and properties of your conjugate.
-
Size Exclusion Chromatography (SEC): This is the most common and effective method. It separates molecules based on their hydrodynamic radius, efficiently removing smaller unreacted PEG reagents and byproducts from the larger PEGylated protein.[][14]
-
Ion Exchange Chromatography (IEX): PEGylation can shield charges on the protein surface, altering its binding to IEX resins. This change can be exploited to separate PEGylated species from the unreacted protein.[12][]
-
Hydrophobic Interaction Chromatography (HIC): This can also be used as a supplementary or alternative method to IEX.[][15]
Q: Which analytical techniques are best for characterizing the final product? A: A combination of techniques is recommended for full characterization.
-
SDS-PAGE: A simple way to visualize the increase in molecular weight upon PEGylation.
-
HPLC: Techniques like SEC-HPLC can show the purity of the conjugate, while IEX-HPLC can separate isoforms.[16]
-
Mass Spectrometry (ESI-MS): Provides an accurate mass of the final conjugate, confirming the degree of PEGylation.[17]
Visualizations
Caption: A typical experimental workflow for this compound conjugation.
Caption: A decision tree for troubleshooting low conjugation yield.
Caption: Key reaction pathways in maleimide conjugation chemistry.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. bachem.com [bachem.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. biopharminternational.com [biopharminternational.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. enovatia.com [enovatia.com]
Technical Support Center: Optimizing Maleimide-Thiol Conjugation
Welcome to the technical support center for maleimide-thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your maleimide-thiol conjugation experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why is my conjugation efficiency low or non-existent?
Answer: Low or no conjugation efficiency is a common issue that can arise from several factors, from reagent stability to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this problem:
-
Maleimide (B117702) Instability: The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive.[1]
-
Solution: Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.[1] Long-term storage of maleimide-functionalized molecules in aqueous solutions is not recommended.[2]
-
-
Inactive Thiols: The thiol groups on your protein or peptide may not be available for reaction.
-
Potential Cause: Oxidation of free thiols to form disulfide bonds.[3]
-
Solution: Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[1][4] DTT (dithiothreitol) can also be used, but excess DTT must be removed before conjugation to prevent it from reacting with the maleimide.[1] To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[1]
-
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time can significantly impact conjugation efficiency.
-
Solution: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][2][5][6] Below pH 6.5, the reaction rate slows, while above pH 7.5, maleimide hydrolysis and side reactions with amines become more prevalent.[1][2] Reactions are often carried out at room temperature for 1-2 hours or at 4°C overnight.[1] A time-course experiment is recommended to determine the optimal reaction time for your specific molecules.[1]
-
-
Incorrect Molar Ratio: An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation.
-
Solution: An excess of the maleimide reagent is generally used to drive the reaction to completion. A common starting point is a 10-20 fold molar excess of maleimide.[1][7] However, the optimal ratio is system-dependent and may require optimization.[1][4] For larger or sterically hindered molecules, a higher excess may be necessary.[1] Conversely, for some peptides, a much lower ratio (e.g., 2:1) may be optimal.[8][9][10]
-
Question: Why is my protein aggregating or precipitating during conjugation?
Answer: Protein aggregation during conjugation can be caused by several factors:
-
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be suitable for your protein's stability.
-
Solution: Ensure the reaction buffer is within the optimal stability range for your specific protein, which for conjugation is typically pH 7.0-7.5.[4] You may also need to optimize the ionic strength of the buffer.
-
-
Hydrophobicity of the Label: Some maleimide-containing reagents, such as fluorescent dyes, can be hydrophobic and promote aggregation when conjugated to the protein.
-
Solution: Use a more hydrophilic maleimide reagent if available. Alternatively, optimizing the degree of labeling (DOL) to avoid over-labeling can sometimes mitigate aggregation.
-
-
Reduction of Structural Disulfide Bonds: If your protein's stability relies on internal disulfide bonds, their reduction can lead to unfolding and aggregation.
-
Solution: If possible, use a selective reduction method that targets inter-chain or more accessible disulfide bonds while preserving those critical for protein structure.
-
Question: What are the common side reactions, and how can I minimize them?
Answer: Several side reactions can occur during maleimide-thiol conjugation:
-
Maleimide Hydrolysis: As mentioned, the maleimide ring can open upon hydrolysis, rendering it inactive.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.[1][2]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[11][12] This is more prominent at physiological or higher pH.[1]
-
Retro-Michael Reaction: The thioether bond formed can be reversible under certain conditions, leading to the exchange of the maleimide-linked molecule with other thiols present in the solution (e.g., glutathione (B108866) in vivo).[5][13]
-
Solution: After conjugation, the thiosuccinimide ring can be hydrolyzed under basic conditions to form a stable succinamic acid thioether, which is less prone to the retro-Michael reaction.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of maleimide to thiol?
A1: There is no single optimal ratio, as it is highly dependent on the specific molecules being conjugated. A common starting point for labeling proteins is a 10 to 20-fold molar excess of the maleimide reagent.[1][7] However, optimization is crucial. For smaller peptides, a lower ratio (e.g., 2:1) might be sufficient, while for larger proteins or nanoparticles, a higher ratio may be needed to overcome steric hindrance.[8][9][10] It is recommended to perform small-scale trial conjugations with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to determine the optimal ratio for your specific application.[4]
Q2: What is the recommended pH for the conjugation reaction?
A2: The recommended pH range is 6.5 to 7.5.[1][2][5][6] This range provides a good balance between the reactivity of the thiol group (which increases with pH as it deprotonates to the more reactive thiolate anion) and the stability of the maleimide group (which is prone to hydrolysis at higher pH).[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specificity.[1][2]
Q3: Do I need to reduce disulfide bonds before conjugation?
A3: Yes, if the cysteine residues you wish to label are involved in disulfide bonds, they must be reduced to free thiols (-SH) for the reaction to occur.[3][6] TCEP is a commonly used reducing agent because it is effective over a wide pH range and typically does not need to be removed before the conjugation step.[1][4][6]
Q4: How can I quench the reaction?
A4: To stop the conjugation reaction and consume any excess maleimide, you can add a small molecule thiol such as cysteine, 2-mercaptoethanol, or DTT.[1]
Q5: How should I purify the final conjugate?
A5: The purification method depends on the properties of your conjugate and the unreacted starting materials. Common methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: Effective for separating the larger conjugated protein from smaller molecules like excess maleimide reagent and quenching agents.[1][6]
-
Dialysis: Useful for removing small molecule impurities, although it is a slower process.[6]
-
High-Performance Liquid Chromatography (HPLC): Can be used for purification and analysis of the final conjugate.[8]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 (starting point for proteins)[1][7] | Optimal ratio is system-dependent. Lower ratios (e.g., 2:1 to 5:1) may be optimal for some peptides and nanobodies.[8][9][10] |
| pH | 6.5 - 7.5[1][2][5][6] | Balances thiol reactivity and maleimide stability. Minimizes side reactions with amines.[1][2] |
| Temperature | Room Temperature or 4°C[1] | |
| Reaction Time | 1-2 hours at Room Temperature or Overnight at 4°C[1] | Should be optimized for each specific reaction.[1] |
| Protein Concentration | 1 - 10 mg/mL[3][8] | |
| Reducing Agent (TCEP) | 10-100 fold molar excess over disulfide bonds[8] | Does not need to be removed prior to conjugation.[1][4] |
| Reducing Agent (DTT) | 10-100 mM | Must be removed before adding the maleimide reagent.[1] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Protein Preparation and Reduction: a. Dissolve your thiol-containing protein or peptide in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3][8] b. If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP.[8] c. Incubate at room temperature for 30-60 minutes.[1]
-
Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.[1]
-
Conjugation Reaction: a. Add the desired molar excess of the maleimide solution to the reduced protein solution while gently stirring. A 10-20 fold molar excess is a common starting point.[1][7] b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Quenching the Reaction: a. To stop the reaction, add a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to quench any unreacted maleimide.[1]
-
Purification: a. Purify the conjugate from excess maleimide reagent and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[1][6]
Protocol 2: Quantification of Free Thiols with Ellman's Reagent
To accurately determine the concentration of free thiols in your protein solution before conjugation, you can use Ellman's reagent (DTNB). This allows for a more precise calculation of the required molar ratio of the maleimide reagent. The assay involves measuring the absorbance of the yellow-colored product at 412 nm.[1]
Visualizations
Caption: Chemical reaction of maleimide-thiol conjugation.
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. bachem.com [bachem.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Enhance the Stability of Maleimide-Thiol Conjugates
Welcome to the technical support center for maleimide-thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of maleimide-thiol conjugates.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low Conjugation Efficiency or Yield
Question: I am observing a low yield of my desired conjugate. What could be the problem?
Answer: Low conjugation efficiency is a common issue that can stem from several factors related to your starting materials and reaction conditions.
-
Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical. The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2] Below pH 6.5, the reaction rate slows considerably because the thiol group is less likely to be in its reactive thiolate anion form.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specificity.[2]
-
Solution:
-
Ensure your reaction buffer is maintained within the pH 6.5-7.5 range.
-
Use buffers such as PBS, Tris, or HEPES that do not contain thiols.[3]
-
-
Potential Cause: Thiol Oxidation. Free thiol (sulfhydryl) groups are susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides.[1][3] This can be catalyzed by the presence of divalent metal ions.[1]
-
Solution:
-
Reduce Disulfide Bonds: If your protein or peptide contains disulfide bonds, they must be reduced before conjugation.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide (B117702) reagent.[1]
-
DTT (dithiothreitol): A strong reducing agent, but excess DTT must be removed after reduction (e.g., using a desalting column) as it will compete with your target molecule for the maleimide.[1]
-
-
Prevent Re-oxidation:
-
-
Potential Cause: Incorrect Stoichiometry. The molar ratio of maleimide to thiol can significantly affect conjugation efficiency.
-
Solution:
-
Potential Cause: Maleimide Hydrolysis. Maleimides can hydrolyze in aqueous solutions, rendering them unreactive with thiols. The rate of hydrolysis is dependent on pH and temperature.
-
Solution:
Issue 2: The Final Conjugate is Unstable
Question: My purified conjugate appears to be degrading or losing its payload over time. What is causing this instability and how can I fix it?
Answer: The instability of the final conjugate is a well-documented issue, primarily due to the reversibility of the maleimide-thiol linkage.
-
Potential Cause: Retro-Michael Reaction. The thiosuccinimide bond formed is not completely stable and can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[1][4][5][6] This is particularly problematic in vivo, where endogenous thiols like glutathione (B108866) can react with the released maleimide, causing off-target effects.[4][5][7]
-
Solution: Strategies to Form More Stable Conjugates
-
Promote Hydrolysis to a Stable Thioether: The thiosuccinimide ring can be hydrolyzed to a ring-opened product, which is stable against the retro-Michael reaction.[6][8][9][10]
-
Increase pH Post-Conjugation: After the initial conjugation, increasing the pH to around 9.0 can promote hydrolysis, although this must be balanced with the stability of the protein.
-
Use "Self-Hydrolyzing" Maleimides: Maleimides with electron-withdrawing N-substituents, such as N-aryl maleimides, can significantly accelerate the rate of this stabilizing hydrolysis.[9][10][11]
-
-
Utilize Next-Generation Maleimides (NGMs): These reagents are designed to form more robust linkages.
-
Dihalomaleimides (e.g., Dibromomaleimides - DBM): These can be used to re-bridge reduced disulfide bonds in antibodies, creating a stable conjugate.[12][13][14] The resulting conjugates can be made even more stable by a subsequent hydrolysis step.[14]
-
Diiodomaleimides (DIM): These offer rapid bioconjugation with reduced hydrolysis of the starting maleimide, allowing for efficient cross-linking.[15][16]
-
-
Induce Transcyclization: For peptides with an N-terminal cysteine, a chemical rearrangement can occur after conjugation, forming a highly stable six-membered thiazine (B8601807) ring.[4][17][18][19] This process can be promoted by extended incubation in a buffered solution.[18] The thiazine linker is significantly more stable and over 20 times less susceptible to glutathione-mediated thiol exchange compared to the standard succinimidyl thioether linker.[19]
-
Issue 3: Side Reactions and Product Heterogeneity
Question: I am observing multiple products in my final sample. What are the possible side reactions?
Answer: Side reactions can lead to a heterogeneous product mixture, complicating purification and analysis.
-
Potential Cause: Reaction with Other Nucleophiles. Besides thiols, maleimides can react with other nucleophilic groups, most commonly the primary amine of lysine (B10760008) residues, especially at higher pH values.[1]
-
Solution:
-
Potential Cause: N-Terminal Cysteine Rearrangement. For peptides with an N-terminal cysteine, an intramolecular cyclization can occur where the N-terminal amine attacks the succinimide (B58015) ring.[1] This is more common at physiological or higher pH.[19]
-
Solution:
-
While this rearrangement can be harnessed to create a more stable thiazine linker (see Issue 2), if it is an undesired side reaction, performing the conjugation at a more acidic pH (e.g., 5.0) can help by keeping the N-terminal amine protonated and less nucleophilic.[1]
-
Acetylation of the N-terminal cysteine can also prevent this side reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability for maleimide-thiol conjugates?
A1: The primary mechanism of instability is the retro-Michael reaction, a reversible process where the thioether bond breaks, leading to deconjugation.[1][4][5] This can be followed by a thiol exchange reaction, especially in biological systems with high concentrations of thiols like glutathione, leading to payload migration and potential off-target effects.[4][7]
Q2: How can I assess the stability of my conjugate?
A2: The stability of your conjugate can be assessed by incubating it under relevant conditions (e.g., in plasma or in the presence of excess glutathione) and monitoring the amount of intact conjugate over time.[20][21][22] Analytical techniques such as HPLC and LC-MS are commonly used to separate and quantify the intact conjugate from any degradation or exchange products.[20][21]
Q3: What are "Next-Generation Maleimides" (NGMs) and how do they improve stability?
A3: Next-Generation Maleimides are a class of reagents designed to overcome the instability of traditional maleimide conjugates. They include compounds like dibromomaleimides (DBM) and diiodomaleimides (DIM).[12][13][14][15] They can react with both thiols from a reduced disulfide bond to "re-bridge" the disulfide, creating a more stable linkage and a more homogeneous product.[12][13][14]
Q4: Is hydrolysis of the maleimide-thiol adduct always a bad thing?
A4: No. While hydrolysis of the unreacted maleimide reagent is undesirable as it prevents conjugation, hydrolysis of the succinimide ring after the conjugate has formed is beneficial.[8][9] This ring-opening reaction creates a stable thioether that is resistant to the retro-Michael reaction and subsequent thiol exchange, thereby "locking" the conjugate.[9][10][23]
Quantitative Data Summary
The stability of maleimide-thiol conjugates is highly dependent on the specific maleimide derivative, pH, and the presence of other thiols.
Table 1: Stability of Maleimide-Thiol Conjugates in the Presence of Thiols
| Maleimide Type | Condition | Half-life / Stability | Reference |
| Conventional Maleimide | 10-fold excess Glutathione (pH 7.4, 25°C) | Significant thiol-exchange observed after 25 hours. | [4] |
| Transcyclized (Thiazine) Conjugate | 10-fold excess Glutathione (pH 7.4, 25°C) | No significant GSH-adduct formation after 25 hours.[4] | [4] |
| Maleamic Methyl Ester-based ADC | Excess N-acetylcysteine (NAC) | Significantly improved stability compared to conventional maleimide-based ADCs. | [24] |
| Conventional Maleimide-based ADC | Excess N-acetylcysteine (NAC) | Less stable than maleamic methyl ester-based ADC. | [24] |
| Maleamic Methyl Ester-based ADC | Albumin solution (25 mg/mL, 37°C) | ~3.8% payload loss after 14 days. | [24] |
Table 2: Comparison of Common Disulfide Reducing Agents
| Feature | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) |
| Mechanism | Thiol-free reduction | Thiol-disulfide exchange |
| Optimal pH | 1.5 - 8.5[1] | > 7.0[1] |
| Odor | Odorless[1] | Pungent |
| Stability | More resistant to air oxidation[1] | Prone to oxidation |
| Removal before Conjugation | Not required[1] | Required[1] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
This protocol provides a general workflow for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
-
Prepare Protein Solution: Dissolve the protein at 1-10 mg/mL in a degassed buffer (e.g., PBS, pH 7.0-7.5) containing 1-5 mM EDTA.[1][3]
-
Reduce Disulfide Bonds (if necessary):
-
Using TCEP: Add TCEP to a final concentration of 10-100 mM (a 10-100 fold molar excess). Incubate at room temperature for 30-60 minutes. The solution can be used directly.[1]
-
Using DTT: Add DTT to a final concentration of 10-100 mM. Incubate at room temperature for 30-60 minutes. Crucially, remove excess DTT using a desalting column or buffer exchange.[1]
-
-
Prepare Maleimide Solution: Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.[1]
-
Conjugation Reaction: Add the maleimide solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[1]
-
Quench Reaction (Optional): To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[1]
-
Purification: Purify the conjugate using a suitable method such as Size Exclusion Chromatography (SEC), dialysis, or HPLC to remove unreacted reagents.[1]
Protocol 2: HPLC-Based Assay for Conjugate Stability in the Presence of Glutathione
This protocol assesses the stability of a conjugate against thiol-mediated exchange.[20][21]
-
Materials and Reagents: Purified bioconjugate, Phosphate-Buffered Saline (PBS, pH 7.4), Glutathione (GSH), HPLC system.
-
Procedure: a. Prepare a solution of the bioconjugate (e.g., 0.5 mg/mL) in PBS. b. Add GSH to a final concentration of 10 mM. c. Prepare a control sample of the bioconjugate in PBS without GSH. d. Incubate both samples at 37°C. e. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot and quench the reaction if necessary (e.g., by adding formic acid). f. Analyze the samples by reverse-phase or size-exclusion HPLC.
-
Data Analysis: a. Integrate the peak area of the intact bioconjugate at each time point. b. Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample. c. Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.[20]
Visualizations
Caption: General workflow for maleimide-thiol conjugation and subsequent stability assessment.
Caption: Competing pathways for a maleimide-thiol conjugate: instability vs. stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kinampark.com [kinampark.com]
- 12. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 18. researchgate.net [researchgate.net]
- 19. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
managing side reactions of Tri(Mal-PEG2-amide)-amine
Welcome to the technical support center for Tri(Mal-PEG2-amide)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this trifunctional PEG linker in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a branched, trifunctional polyethylene (B3416737) glycol (PEG) linker.[1] It possesses three maleimide (B117702) groups, which are highly reactive towards sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins and peptides.[1][2] This allows for the covalent conjugation of up to three thiol-containing molecules. Its primary applications are in bioconjugation, including the development of antibody-drug conjugates (ADCs), the formation of complex protein assemblies, and the functionalization of surfaces and nanoparticles.
2. What is the optimal pH for conjugation reactions with this compound?
The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[3] Within this pH range, the reaction is highly specific for sulfhydryl groups.[3] At a pH above 7.5, the maleimide groups can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation.[3] Additionally, the rate of maleimide hydrolysis increases at higher pH, which deactivates the linker.[3][4] Conversely, at a pH below 6.5, the reaction rate with thiols is significantly slower.
3. How should I store this compound?
This compound should be stored at -20°C in a desiccated environment to prevent degradation.[1] It is sensitive to moisture and should be protected from light.[1] Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid moisture condensation. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used immediately.[3] Avoid storing the reagent in aqueous solutions for extended periods due to the risk of hydrolysis.[3]
4. How can I control the extent of conjugation with a trifunctional linker?
Controlling the stoichiometry is crucial when working with a trifunctional linker to obtain the desired product (mono-, di-, or tri-conjugated species). The primary way to control the extent of conjugation is by carefully adjusting the molar ratio of this compound to the thiol-containing molecule.
-
For mono-conjugation: Use a sub-stoichiometric amount of the trifunctional linker relative to the thiol-containing molecule.
-
For tri-conjugation: Use a molar excess of the thiol-containing molecule to ensure all three maleimide groups react.
It is highly recommended to perform small-scale pilot reactions with varying molar ratios to determine the optimal conditions for your specific application.[3] Analytical techniques such as HPLC, SDS-PAGE, and mass spectrometry are essential for characterizing the resulting product mixture.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of maleimide groups: The maleimide rings are susceptible to hydrolysis, especially at pH > 7.5 or during prolonged storage in aqueous solutions.[3][4] | Prepare fresh stock solutions of this compound in an anhydrous solvent (DMSO or DMF) immediately before use.[3] Maintain the reaction pH between 6.5 and 7.5.[3] |
| Oxidation of thiol groups: Sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides. | Use a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds prior to conjugation.[3] Degas buffers to remove dissolved oxygen. Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to prevent metal-catalyzed oxidation. | |
| Incorrect buffer composition: Buffers containing primary amines (e.g., Tris) can compete with the thiol reaction at higher pH. Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) will react with the maleimide groups. | Use thiol-free buffers such as phosphate-buffered saline (PBS) or HEPES. If a reducing agent is necessary, use TCEP as it does not contain a thiol group.[3] If DTT must be used, it must be removed by desalting or dialysis before adding the maleimide linker.[3] | |
| Non-specific conjugation | Reaction with primary amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[3] | Maintain the reaction pH strictly between 6.5 and 7.5 to ensure selectivity for thiol groups.[3] |
| Product instability (loss of conjugated molecule) | Retro-Michael reaction: The thiosuccinimide linkage formed is susceptible to a reversible retro-Michael reaction, especially in the presence of other thiols.[8] This can lead to the exchange of the conjugated molecule with other thiol-containing species. | After conjugation, the thiosuccinimide ring can be hydrolyzed under controlled basic conditions (e.g., pH 9 for a short period) to form a more stable, ring-opened structure that is not susceptible to the retro-Michael reaction.[9] |
| Heterogeneous product mixture | Inherent nature of multi-arm linkers: Reactions with trifunctional linkers can naturally lead to a mixture of mono-, di-, and tri-conjugated species, as well as unreacted starting materials.[10][11] | Carefully control the stoichiometry of the reactants. Use analytical techniques like HPLC and mass spectrometry to characterize the product distribution.[5][6][7] Purification methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be necessary to isolate the desired conjugate. |
| Thiazine (B8601807) rearrangement | Reaction with N-terminal cysteine: If conjugating to a peptide or protein with an N-terminal cysteine, an intramolecular rearrangement can occur, leading to a stable thiazine structure.[4][12] This is more prominent at neutral or higher pH.[4] | If possible, avoid conjugation to N-terminal cysteines. Alternatively, perform the conjugation at a more acidic pH (e.g., 6.5) to protonate the N-terminal amine and reduce its nucleophilicity.[4] |
Quantitative Data Summary
Table 1: pH Dependence of Maleimide Hydrolysis
| pH | Half-life of Maleimide Group (approximate) | Reference |
| 6.0 | Stable | [9] |
| 7.0 | ~70% hydrolysis in 14 days | [9] |
| 7.4 | Significant decrease in absorbance at 299 nm, indicating hydrolysis | [13] |
| 8.0 | ~20% hydrolysis in 12 hours, 100% in 14 days | [9] |
| 9.0 | Fast ring opening | [13] |
Table 2: Stability of Thiosuccinimide Linkage
| Condition | Stability of Thiosuccinimide Linkage | Reference |
| In presence of 10 mM Glutathione (GSH) at pH 7.4 | Half-lives of 20 to 80 hours for retro-Michael reaction | [8] |
| After ring-opening hydrolysis | Stable, no retro-Michael reaction observed | [8] |
| Commercial PEG bis-maleimide conjugate in 2 mM GSH at 37°C | <50% of dimer remaining after 7 days | [14] |
| Stabilized (hydrolyzed) conjugate in 2 mM GSH at 37°C | Negligible decomposition after 7 days | [14] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general guideline. Optimization of molar ratios and reaction times is recommended for each specific application.
Materials:
-
Protein with available thiol groups (1-10 mg/mL)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
(Optional) Reducing Agent: TCEP solution
-
(Optional) Chelating Agent: EDTA solution
-
Quenching Solution: Cysteine or 2-mercaptoethanol (B42355) solution
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein:
-
Dissolve the protein in degassed Conjugation Buffer.
-
If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 5-50 mM and incubate at room temperature for 30-60 minutes.
-
To prevent thiol oxidation, EDTA can be added to the buffer to a final concentration of 1-5 mM.
-
-
Prepare the Linker:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of maleimide groups to thiol groups.[3]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light. Gentle mixing is recommended.
-
-
Quench the Reaction:
-
Add an excess of a small molecule thiol like cysteine or 2-mercaptoethanol to react with any unreacted maleimide groups.
-
-
Purify the Conjugate:
-
Remove excess linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or another suitable purification method.
-
-
Characterize the Conjugate:
-
Analyze the purified conjugate using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of conjugation and purity.
-
Visualizations
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. Tri(Maleimide-PEG2-amide)-amine - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of heterogeneity in nonspecific PEGylation reactions of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterogeneous PEGylation of diamond nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Tri(Mal-PEG2-amide)-amine Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the conjugation efficiency of Tri(Mal-PEG2-amide)-amine. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1] This range provides the best balance between efficient reaction of the maleimide (B117702) groups with thiols and minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1]
Q2: What happens if I perform the conjugation below pH 6.5?
A2: Below pH 6.5, the rate of the conjugation reaction will be significantly slower. This is because the reaction's key step involves the nucleophilic attack of the thiolate anion (-S⁻) on the maleimide double bond. At lower pH, the thiol group (-SH) is predominantly in its protonated form, which is less nucleophilic, thus reducing the reaction rate.[2]
Q3: What are the risks of performing the conjugation above pH 7.5?
A3: Above pH 7.5, two main side reactions become more prevalent, which can significantly reduce your conjugation efficiency and the purity of your final product:
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at higher pH. This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[1]
-
Reaction with Amines: Maleimides can react with primary amines (such as lysine (B10760008) residues on a protein or the central amine of the this compound linker itself) at pH values above 7.5.[1] This loss of chemoselectivity can lead to undesired crosslinking and a heterogeneous product.[1]
Q4: Can the central amine group of this compound cause self-reaction or other side products?
A4: While there is no specific literature detailing the intramolecular reactivity of the central amine in this compound, the general principles of maleimide chemistry suggest that at pH levels above 7.5, this primary amine could potentially react with one of the terminal maleimide groups, leading to self-reaction or intermolecular cross-linking. To minimize this risk, it is crucial to perform the conjugation within the recommended pH range of 6.5-7.5.
Q5: How stable is the this compound linker in aqueous solutions?
A5: Aqueous solutions of maleimide-containing linkers like this compound are not recommended for long-term storage due to the risk of hydrolysis, which increases with pH.[1] It is best practice to prepare aqueous solutions of the linker immediately before use.[2] For storage, a dry, biocompatible organic solvent such as DMSO or DMF is recommended.
Q6: I am conjugating to a peptide with an N-terminal cysteine. Are there any special considerations?
A6: Yes. When conjugating to a peptide with an N-terminal cysteine, a side reaction known as thiazine (B8601807) rearrangement can occur, especially at neutral to basic pH.[3] This involves the N-terminal amine attacking the succinimide (B58015) ring of the conjugate, leading to a stable six-membered thiazine ring.[3] To avoid this, it is recommended to perform the conjugation at a more acidic pH (around 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[4]
Data Presentation
The following tables summarize the impact of pH on the key factors affecting this compound conjugation efficiency.
Table 1: pH-Dependent Factors in Maleimide-Thiol Conjugation
| pH Range | Thiol Reactivity | Maleimide Stability (vs. Hydrolysis) | Selectivity for Thiols (vs. Amines) | Overall Conjugation Efficiency & Purity |
| < 6.5 | Low (Thiol is protonated) | High | High | Low (Slow reaction rate) |
| 6.5 - 7.5 | Optimal | Good | Excellent | Optimal |
| > 7.5 | High | Low (Hydrolysis increases) | Low (Reaction with amines) | Low (Side reactions and linker instability) |
Table 2: Relative Rates of Reaction and Side Reactions at Different pH Values
| pH | Relative Rate of Thiol-Maleimide Reaction | Relative Rate of Maleimide Hydrolysis | Potential for Reaction with Amines | Risk of Thiazine Rearrangement (with N-terminal Cys) |
| 5.0 | Slow | Very Low | Negligible | Very Low[3] |
| 7.0 | Fast (approx. 1000x faster than with amines)[1] | Moderate | Low | Moderate[3] |
| 8.4 | Very Fast | High | Significant | High (up to 90% conversion after 24h)[3] |
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
-
Potential Cause: Incorrect pH of the reaction buffer.
-
Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Verify the pH of your buffer with a calibrated pH meter.
-
-
Potential Cause: Hydrolyzed this compound.
-
Solution: Prepare fresh solutions of the maleimide linker in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the linker in aqueous buffers.[2]
-
-
Potential Cause: Oxidized thiols in your target molecule.
-
Solution: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. Pre-treat your thiol-containing molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[2]
-
Issue 2: Poor Purity of the Final Conjugate (Multiple Peaks in HPLC)
-
Potential Cause: Reaction pH was too high (>7.5).
-
Solution: This can lead to side reactions with primary amines. Lower the pH of your reaction to within the 6.5-7.5 range to improve selectivity for thiols.
-
-
Potential Cause: Thiazine rearrangement with an N-terminal cysteine.
-
Solution: If your target molecule has an N-terminal cysteine, perform the conjugation at a lower pH (e.g., 6.0-6.5) to minimize this side reaction.[4]
-
-
Potential Cause: Presence of thiol-containing contaminants in the buffer.
-
Solution: Ensure your buffers are free from any thiol-containing compounds like DTT or 2-mercaptoethanol, as these will compete with your target molecule for reaction with the maleimide.
-
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Thiol-Containing Protein to this compound
-
Preparation of Reaction Buffer:
-
Prepare a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) and adjust the pH to 7.2.
-
Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent thiol oxidation.
-
Add EDTA to a final concentration of 1-5 mM to chelate metal ions that can catalyze thiol oxidation.[2]
-
-
Reduction of Disulfide Bonds in the Protein (if necessary):
-
Dissolve your protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution. Add the linker solution dropwise while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if any of the components are light-sensitive.
-
-
Purification of the Conjugate:
-
Remove the unreacted linker and other small molecules by size-exclusion chromatography (SEC) or dialysis. Desalting columns are a convenient option for rapid purification.
-
Visualizations
Caption: Figure 1. Influence of pH on the maleimide-thiol conjugation reaction and potential side reactions.
Caption: Figure 2. A generalized workflow for a typical maleimide-thiol conjugation experiment.
Caption: Figure 3. A troubleshooting flowchart to diagnose and resolve low conjugation efficiency.
References
Technical Support Center: Purification of Tri(Mal-PEG2-amide)-amine Conjugates
Welcome to the technical support center for the purification of Tri(Mal-PEG2-amide)-amine conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges during your experimental workflow.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the purification of your conjugate.
Question 1: Why is the yield of my final purified conjugate consistently low?
Answer: Low yield can stem from several factors, ranging from the initial conjugation reaction to losses during the purification steps. Here are the most common causes and troubleshooting suggestions:
-
Incomplete Conjugation Reaction: The initial reaction may not have proceeded to completion.
-
Solution: Ensure the molar ratio of your thiol-containing molecule to the this compound is optimized. We recommend a starting ratio of 3.3:1 (thiol:amine core). Also, confirm the reaction pH is maintained between 6.5 and 7.5, as maleimide (B117702) hydrolysis increases significantly at higher pH values.
-
-
Maleimide Hydrolysis: The maleimide groups are susceptible to hydrolysis, rendering them inactive for conjugation.
-
Solution: Prepare buffers immediately before use and ensure the pH does not exceed 7.5. The reaction should be performed promptly after dissolving the maleimide-containing reagent.
-
-
Product Loss During Purification: The chosen purification method may not be optimal for your specific conjugate, leading to significant loss of product.
-
Solution: Size Exclusion Chromatography (SEC) is generally the recommended method for removing unreacted small molecules. If you are using other methods like Ion Exchange (IEX) or Reversed-Phase HPLC (RP-HPLC), ensure the column chemistry and buffer conditions are optimized for your molecule's properties to prevent irreversible binding or co-elution.
-
Question 2: My analytical results (e.g., SEC, HPLC) show multiple peaks and significant impurities. How can I improve the purity of my conjugate?
Answer: Achieving high purity requires a well-defined purification strategy. The presence of multiple peaks often indicates unreacted starting materials, byproducts, or aggregates.
-
Identify the Impurities: Use Mass Spectrometry (MS) coupled with your chromatography to identify the species corresponding to each peak. This will clarify if you are seeing unreacted amine core, excess thiol-containing molecule, or hydrolyzed linkers.
-
Optimize Purification Method: Different chromatography techniques offer varying levels of resolution for specific impurities. Consider a multi-step purification approach if a single step is insufficient. The table below compares common methods for this type of conjugate.
Table 1: Comparison of Purification Methods
| Purification Method | Principle | Pros | Cons | Typical Recovery |
| Size Exclusion (SEC) | Separation by size | Excellent for removing small molecule impurities; gentle conditions. | Low resolution for species of similar size (e.g., aggregates). | > 90% |
| Ion Exchange (IEX) | Separation by charge | High resolution for molecules with different net charges. | Requires optimization of pH and salt gradient; may cause denaturation. | 75-90% |
| RP-HPLC | Separation by hydrophobicity | High resolution and purity; provides analytical and preparative options. | Organic solvents may denature sensitive molecules; can be costly to scale up. | 60-85% |
-
Workflow for Improved Purity:
-
Perform an initial purification step using SEC to achieve bulk removal of unreacted small molecules.
-
If necessary, follow with a high-resolution polishing step like IEX or RP-HPLC to remove aggregates or closely related impurities.
-
Question 3: I'm observing precipitation/aggregation of my conjugate during or after purification. How can I prevent this?
Answer: Aggregation is a common issue, often caused by suboptimal buffer conditions or high conjugate concentration.
-
Buffer Optimization: Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of your conjugate to maintain net charge and promote repulsion.
-
Use of Excipients: Consider adding stabilizing excipients to your buffer. Arginine (0.1 - 0.5 M) is known to be an effective aggregation suppressor. Non-ionic surfactants like Polysorbate 20 (at ~0.01%) can also prevent non-specific hydrophobic interactions.
-
Control Concentration: After elution from the purification column, the conjugate might be highly concentrated. If aggregation is observed, consider performing a buffer exchange into your final formulation buffer immediately or diluting the sample.
Experimental Workflows & Protocols
A robust experimental design is critical for successful purification. The following workflow and protocols provide a standard approach.
Caption: General workflow for conjugation, purification, and analysis.
Protocol: Size Exclusion Chromatography (SEC) Purification
-
Column Preparation: Select an SEC column with a fractionation range appropriate for your conjugate's molecular weight. Equilibrate the column with at least two column volumes (CV) of sterile-filtered Phosphate Buffered Saline (PBS), pH 7.4.
-
Sample Loading: Centrifuge the crude conjugation reaction mixture at 10,000 x g for 5 minutes to remove any precipitates. Carefully load the supernatant onto the equilibrated SEC column. The recommended sample volume should not exceed 5% of the total column volume.
-
Elution: Begin the isocratic elution with the PBS buffer at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions of a defined volume (e.g., 0.5 mL or 1.0 mL). Continuously monitor the column eluate using a UV detector at 280 nm (for protein-based conjugates).
-
Analysis: Analyze the collected fractions using SDS-PAGE or RP-HPLC to identify those containing the pure conjugate, free from unreacted starting materials.
-
Pooling: Pool the fractions that meet the desired purity level.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the success of the conjugation reaction before purification?
A1: We recommend using analytical RP-HPLC or LC-MS. By taking a sample of the reaction mixture and comparing it to the starting materials, you can observe the appearance of a new peak corresponding to the conjugate and the depletion of the starting material peaks. This provides a semi-quantitative assessment of reaction completion.
Q2: How should I store my purified this compound conjugate?
A2: For long-term storage, we recommend flash-freezing the purified conjugate in a cryoprotectant-containing buffer (e.g., PBS with 5% glycerol) and storing it at -80°C. For short-term storage (1-2 weeks), 4°C is acceptable, provided the buffer contains an antimicrobial agent and the conjugate has demonstrated stability at this temperature. Avoid repeated freeze-thaw cycles.
Q3: Can I use dialysis or Tangential Flow Filtration (TFF) for purification?
A3: Yes, both dialysis and TFF are suitable for removing small molecule impurities and for buffer exchange. TFF is particularly advantageous for larger sample volumes as it is faster and more scalable than traditional dialysis. However, neither method will be effective at removing larger impurities like aggregates. For this, chromatography remains the recommended approach.
Caption: Decision tree for troubleshooting low purity issues.
Technical Support Center: Mitigating Antibody-Drug Conjugate (ADC) Aggregation with Branched PEG Linkers
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for avoiding aggregation of Antibody-Drug Conjugates (ADCs) through the strategic use of branched polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
ADC aggregation is a significant challenge in development and manufacturing, often stemming from the increased hydrophobicity of the ADC construct compared to the native monoclonal antibody (mAb). Key contributing factors include:
-
Hydrophobic Payloads and Linkers: Many potent cytotoxic payloads are inherently hydrophobic. When conjugated to an antibody, they can create hydrophobic patches on the ADC surface, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): Increasing the number of drug-linker molecules per antibody (a higher DAR) can amplify the hydrophobic character of the ADC, thereby increasing the propensity for aggregation.[3] While a higher DAR is often desirable for enhanced potency, it can compromise the physicochemical properties of the ADC.
-
Conjugation Chemistry and Conditions: The chemical reactions used for conjugation, including the use of organic co-solvents to solubilize hydrophobic payloads, can denature or destabilize the antibody, leading to aggregation.[4] Suboptimal pH, temperature, and buffer conditions during the conjugation process can also contribute to this issue.[4]
-
Formulation and Storage: Inappropriate formulation excipients, pH, and storage conditions (e.g., temperature fluctuations, agitation) can induce stress on the ADC, leading to the formation of aggregates over time.
Q2: What are the consequences of ADC aggregation?
The formation of ADC aggregates can have severe implications for the safety, efficacy, and manufacturability of the therapeutic:
-
Immunogenicity: Aggregated proteins are known to be more immunogenic than their monomeric counterparts and can elicit an undesirable immune response in patients.
-
Altered Pharmacokinetics (PK): Aggregates are often cleared more rapidly from circulation, leading to reduced exposure of the therapeutic at the target site and diminished efficacy.
-
Reduced Efficacy: Aggregation can mask the antigen-binding site of the antibody or hinder its ability to reach the target tumor cells, thereby reducing the therapeutic efficacy of the ADC.
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and filtration steps, impacting manufacturing yields. It also poses a significant challenge to long-term product stability and shelf-life.
Q3: How do PEG linkers help in reducing ADC aggregation?
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that is widely used in drug delivery to improve the physicochemical properties of therapeutic molecules.[5] When incorporated as a linker in ADCs, PEG can mitigate aggregation through two primary mechanisms:
-
Increased Hydrophilicity: The hydrophilic nature of the PEG chain helps to counteract the hydrophobicity of the payload, effectively creating a hydration shell around the drug-linker.[5][6] This increases the overall solubility of the ADC in aqueous environments and reduces the driving force for hydrophobic-driven aggregation.
-
Steric Hindrance: The flexible and dynamic nature of the PEG chain creates a steric shield around the payload, physically preventing close contact and intermolecular interactions between adjacent ADC molecules. This steric hindrance is effective even at high DARs.
Q4: What are the specific advantages of using branched PEG linkers over linear PEG linkers?
Branched PEG linkers offer several distinct advantages over their linear counterparts in the design of ADCs:
-
Higher DAR with Controlled Hydrophobicity: Branched PEG linkers allow for the attachment of multiple payload molecules at a single conjugation site on the antibody.[7][8] This enables the creation of ADCs with a high DAR without a proportional increase in the number of conjugation events on the antibody surface, which can be crucial for maintaining the integrity and function of the mAb. The branched structure can effectively shield the multiple hydrophobic payloads, leading to a more favorable overall hydrophilicity compared to a linear linker with a similar high drug load.
-
Improved Pharmacokinetics: The architecture of the PEG linker significantly influences the pharmacokinetic profile of an ADC. Studies have shown that ADCs with a branched or pendant PEG configuration can exhibit slower clearance rates and higher exposure (Area Under the Curve - AUC) compared to those with linear PEG linkers, especially at high DARs.[9]
-
Enhanced Therapeutic Index: By enabling higher drug loading while maintaining favorable physicochemical and pharmacokinetic properties, branched PEG linkers can contribute to a wider therapeutic window for ADCs, potentially leading to improved efficacy and reduced toxicity.[10]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to ADC aggregation when using branched PEG linkers.
Problem 1: High levels of aggregation observed during or immediately after conjugation.
| Potential Cause | Troubleshooting Step |
| Suboptimal Conjugation Conditions | Optimize reaction buffer pH, temperature, and incubation time. Unfavorable conditions can lead to antibody denaturation and subsequent aggregation.[4] |
| Organic Co-solvent Concentration | Minimize the percentage of organic co-solvent (e.g., DMA, DMSO) required to dissolve the branched PEG-payload.[11][12] Even with hydrophilic linkers, high concentrations of organic solvents can denature the antibody. Consider using a longer or more highly branched PEG linker to improve the aqueous solubility of the payload.[11][12] |
| Antibody Concentration | Perform the conjugation reaction at an optimal antibody concentration. High protein concentrations can increase the likelihood of intermolecular interactions and aggregation. |
| Order of Reagent Addition | Investigate the order of addition of the reducing agent (if applicable), branched PEG-payload, and quenching reagents. |
Problem 2: ADC appears soluble after conjugation but aggregates upon purification or formulation.
| Potential Cause | Troubleshooting Step |
| Inappropriate Purification Method | For purification, Size Exclusion Chromatography (SEC) is generally preferred to remove aggregates.[4] Ensure the SEC mobile phase is optimized to prevent on-column aggregation or interactions with the stationary phase. |
| Formulation Buffer Composition | Screen a panel of formulation buffers with varying pH and excipients (e.g., sugars, amino acids, surfactants) to identify conditions that maximize the colloidal stability of the ADC. |
| Freeze-Thaw Instability | Evaluate the stability of the ADC through multiple freeze-thaw cycles. If aggregation is observed, consider adding cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to the formulation. |
Problem 3: Inconsistent Drug-to-Antibody Ratio (DAR) and high polydispersity leading to aggregation.
| Potential Cause | Troubleshooting Step |
| Inefficient Conjugation | Ensure complete activation of the branched PEG-linker and payload. Verify the reactivity of the functional groups on the antibody, linker, and payload. |
| Steric Hindrance | The branched structure of the linker might cause steric hindrance, leading to incomplete conjugation.[13] Consider optimizing the length of the PEG arms or the spacer between the branching point and the reactive group. |
| Heterogeneity of Starting Material | Ensure the starting monoclonal antibody is of high purity and has a consistent glycosylation profile, as this can affect conjugation efficiency and ADC homogeneity. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing the properties of ADCs with different PEG linker architectures.
Table 1: Impact of Linear vs. Pendant (Branched) PEG Linker Architecture on ADC Clearance
| Linker Architecture (DAR 8) | Clearance Rate | Reference |
| Linear (L-PEG24) | High | [9] |
| Pendant (P-(PEG12)2) | Low | [9] |
This data suggests that a branched PEG configuration can lead to slower clearance and increased exposure compared to a linear PEG linker at a high DAR.
Table 2: In Vitro Cytotoxicity of Homogeneous Trastuzumab-MMAE ADCs with Different Linker Architectures (DAR 6)
| ADC Construct | Linker Architecture | IC50 (nM) | Reference |
| "Short" Homogeneous DAR 6 ADC | Short Branched Linker | ~0.68 | [13] |
| "Long" Homogeneous DAR 6 ADC | Long Branched Linker (with additional PEG4) | ~0.074 | [13] |
| Heterogeneous DAR 6 ADC | Conventional Thiol-Maleimide | ~0.07 | [13] |
| Homogeneous DAR 2 ADC | Linear Linker | ~0.2 | [13] |
This study highlights that the length and architecture of the branched linker can significantly impact the in vitro potency of the ADC, with a longer branched linker demonstrating comparable activity to the heterogeneous control.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of ADCs with branched PEG linkers.
Protocol 1: General Synthesis of an ADC with a Branched PEG Linker
This protocol outlines a representative workflow for the synthesis of an ADC using a pre-formed branched PEG linker-payload construct.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
Branched PEG linker with a maleimide (B117702) functional group and conjugated payload
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC column)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a 2-5 molar excess of TCEP for 1-2 hours at 37°C.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4) using a desalting column.
-
Conjugation: Add a 1.5 to 5 molar excess of the branched PEG linker-payload (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary) to the reduced mAb. Incubate the reaction for 1-4 hours at room temperature or 4°C, protected from light.
-
Quenching: Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the linker-payload and incubate for 20 minutes.
-
Purification: Purify the ADC from unreacted linker-payload and other impurities using Size Exclusion Chromatography (SEC).
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation levels using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric, dimeric, and higher-order aggregates of the ADC based on their hydrodynamic radius.
Materials and Equipment:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies and ADCs
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a defined amount of the ADC sample (e.g., 10-50 µg) onto the column.
-
Chromatographic Separation: Run the separation isocratically for a sufficient time to allow for the elution of all species.
-
Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to the high molecular weight (HMW) species (aggregates), the main peak (monomer), and low molecular weight (LMW) species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species with different numbers of conjugated drug-linkers based on their hydrophobicity.
Materials and Equipment:
-
HPLC or UHPLC system with a UV detector
-
HIC column
-
Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.0
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Data Analysis: Monitor the elution profile at 280 nm. The different peaks correspond to ADCs with different DAR values (e.g., DAR0, DAR2, DAR4, etc.). Calculate the average DAR by determining the relative area of each peak.
Visualizations
The following diagrams illustrate key concepts and workflows related to ADC aggregation and the use of branched PEG linkers.
Caption: A general experimental workflow for the synthesis and characterization of an ADC using a branched PEG linker.
Caption: Branched PEG linkers provide a hydrophilic shield, preventing hydrophobic interactions and aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. labinsights.nl [labinsights.nl]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 8. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Site-specific And Hydrophilic ADCs Through Disulfide-bridged Linker And Branched PEG [sinopeg.com]
- 12. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
how to quench unreacted maleimide groups post-conjugation
This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the critical step of quenching unreacted maleimide (B117702) groups following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted maleimide groups?
A: Quenching, or "capping," unreacted maleimide groups is a crucial step to ensure the homogeneity and stability of the final bioconjugate. If left unreacted, the electrophilic maleimide groups can react with other nucleophiles, such as thiols on other proteins (e.g., albumin in plasma) or free thiols in a formulation buffer. This can lead to undesirable cross-linking, aggregation, or altered therapeutic efficacy and pharmacokinetics of the biomolecule.
Q2: What are the most common reagents used to quench unreacted maleimides?
A: The most common quenching agents are small molecules containing a free thiol (sulfhydryl) group.[1][2] These reagents react rapidly with the maleimide to form a stable thioether bond, effectively capping it. Commonly used reagents include:
Q3: How do I choose the best quenching reagent for my experiment?
A: The choice of quenching reagent depends on the specific requirements of your bioconjugate and downstream applications.
-
N-acetyl-cysteine and L-cysteine are often preferred as they are mild, effective, and introduce a small, charged cap.[3][4][5]
-
β-mercaptoethanol (BME) is also highly effective but has a strong, unpleasant odor and is toxic.[3]
-
Dithiothreitol (DTT) is a very strong reducing agent. While it effectively quenches maleimides, it can also reduce disulfide bonds within the protein of interest, which may be undesirable as it can lead to protein unfolding and loss of activity.[1][2] Therefore, DTT should be used with caution.
Q4: What is the optimal pH for the quenching reaction?
A: The quenching reaction, like the initial maleimide-thiol conjugation, is most efficient and specific at a pH between 6.5 and 7.5.[1][2] Within this range, the thiol group of the quenching agent is sufficiently nucleophilic to react with the maleimide, while side reactions like maleimide hydrolysis (which increases at pH > 7.5) are minimized.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low conjugation efficiency after quenching | The quenching agent was added too early, before the primary conjugation reaction was complete. | Optimize the primary conjugation reaction time by running a time-course experiment before adding the quenching reagent. |
| Precipitation or aggregation of the bioconjugate | Unreacted maleimide groups on different protein molecules cross-linked before or during quenching. | Ensure the quenching agent is added promptly after the desired conjugation time. A sufficient molar excess of the quenching agent should be used to rapidly cap all available maleimides. |
| Loss of protein activity or structural integrity | The quenching reagent reduced critical disulfide bonds in the protein. This is a common concern when using strong reducing agents like DTT. | Use a milder quenching reagent such as N-acetyl-cysteine or L-cysteine. If DTT must be used, carefully optimize its concentration and the reaction time to minimize disulfide reduction. |
| Incomplete quenching detected in downstream analysis | Insufficient amount of quenching reagent was used, or the reaction time was too short. | Increase the molar excess of the quenching reagent (see table below) and/or extend the quenching reaction time. Ensure the pH of the reaction is optimal (6.5-7.5). |
Comparison of Common Maleimide Quenching Reagents
The following table summarizes the typical reaction conditions for commonly used quenching agents. Note that these are starting recommendations and should be optimized for each specific application.
| Quenching Reagent | Typical Molar Excess (over initial maleimide) | Typical Final Concentration | Typical Reaction Time | Reaction Temperature | Key Advantages | Key Disadvantages |
| N-acetyl-cysteine (NAC) | 10-50 fold[4][5] | 1-10 mM[3] | 15-30 minutes[3][4] | Room Temperature | Mild, low odor, efficient.[3] | Can be slower than BME. |
| L-Cysteine | 10-50 fold[5] | 10-50 mM[6] | 15-30 minutes | Room Temperature | Mild, efficient, introduces a natural amino acid. | |
| β-mercaptoethanol (BME) | 10-50 fold | 10-20 mM | 15-30 minutes[3] | Room Temperature | Very fast and effective. | Strong odor, toxic.[3] |
| Dithiothreitol (DTT) | 10-100 fold | 10-100 mM[7] | 15-60 minutes | Room Temperature | Potent quenching agent. | Can reduce protein disulfide bonds, potentially altering protein structure and function.[1] |
Experimental Protocols
Protocol 1: Quenching with N-acetyl-cysteine (NAC)
This protocol describes a general method for quenching excess maleimide groups on an antibody-drug conjugate (ADC) after the conjugation step.
Materials:
-
Conjugated antibody solution in a suitable buffer (e.g., PBS, pH 7.2)
-
N-acetyl-cysteine (NAC) stock solution (e.g., 100 mM in water or PBS)[4]
-
Purification system (e.g., size-exclusion chromatography column like a PD-10)
Procedure:
-
Following the completion of the maleimide conjugation reaction, calculate the amount of NAC needed. A 40-50 fold molar excess of NAC over the initial amount of the maleimide reagent is recommended.[4]
-
Add the calculated volume of the NAC stock solution to the conjugation reaction mixture. For example, add 21 µL of a 100 mM NAC stock solution to a 2.5 mL reaction to quench unreacted maleimide.[4]
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 15-30 minutes at room temperature.[3][4]
-
Proceed immediately with the purification of the final conjugate to remove the excess quenching reagent and other reaction components.[3]
Protocol 2: Quenching with β-mercaptoethanol (BME)
This protocol provides a general procedure for quenching with BME. Note: BME should be handled in a fume hood due to its toxicity and strong odor.
Materials:
-
Conjugated protein solution in a suitable buffer (e.g., PBS, pH 7.2)
-
β-mercaptoethanol (BME) stock solution (e.g., 1 M in ethanol (B145695) or water)
-
Purification system (e.g., dialysis or desalting column)
Procedure:
-
After the conjugation reaction has proceeded for the desired time, prepare to quench the excess maleimide.
-
Add BME to the reaction mixture to a final concentration of 10-20 mM.
-
Mix the solution gently.
-
Incubate for 15-30 minutes at room temperature.
-
Purify the quenched bioconjugate using a suitable method like size-exclusion chromatography to remove excess BME and other small molecules.[3]
Visualizations
The following diagrams illustrate the experimental workflow and the chemical principle of maleimide quenching.
Caption: General experimental workflow for maleimide conjugation and quenching.
Caption: Chemical reaction for quenching an unreacted maleimide group.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. kinampark.com [kinampark.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
storage and handling of Tri(Mal-PEG2-amide)-amine to maintain reactivity
This technical support center provides guidance on the proper storage and handling of Tri(Mal-PEG2-amide)-amine to ensure the maintenance of its chemical reactivity for successful conjugation experiments.
Troubleshooting Guide
Researchers may encounter several issues during the storage and use of this compound. This guide provides a systematic approach to troubleshoot and resolve common problems.
Diagram: Troubleshooting Workflow for Poor Conjugation Efficiency
Caption: Troubleshooting workflow for low conjugation efficiency.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C, protected from light and moisture.[1][2][3][4][5][6] It is also recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent degradation from oxidation and moisture.[7]
Q2: How should I handle the reagent upon taking it out of storage?
A2: Before opening the container, it is crucial to allow it to equilibrate to room temperature.[7][8] This prevents moisture from condensing onto the compound, which can lead to hydrolysis of the maleimide groups.
Q3: Can I store this compound in a solution?
A3: No, it is not recommended to store this compound in aqueous solutions for any significant length of time.[9] The maleimide group is susceptible to hydrolysis, which renders it unreactive towards thiols.[9][10] Solutions should be prepared immediately before use.[9][11] If short-term storage in an aqueous buffer is absolutely necessary, a slightly acidic pH of 6.0-6.5 can slow down hydrolysis.[12] For stock solutions, use an anhydrous solvent like DMSO or DMF.[8][12]
Q4: How sensitive is this compound to light?
A4: PEG-maleimide compounds are very sensitive to light and should be kept in the dark at all times to avoid loss of activity.[7]
Handling and Reactivity
Q5: What is the optimal pH for the conjugation reaction with a thiol-containing molecule?
A5: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[9][12] Below pH 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and side reactions with primary amines can occur.[9][12] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9][12]
Q6: My protein's free thiols have formed disulfide bonds. What should I do?
A6: Disulfide bonds are unreactive with maleimides and must be reduced prior to conjugation.[12][13] TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent because it is effective over a wide pH range and does not contain a thiol group itself, meaning it doesn't need to be removed before adding the maleimide reagent.[12] DTT (dithiothreitol) can also be used, but excess DTT must be removed before conjugation to prevent it from reacting with your this compound.[12]
Q7: How can I prevent the re-oxidation of thiols during the reaction?
A7: To prevent re-oxidation, you should degas your buffers to remove dissolved oxygen.[12] Additionally, including a chelating agent like EDTA (1-5 mM) in the reaction buffer can help by sequestering metal ions that catalyze thiol oxidation.[12]
Q8: What can I do if I suspect my peptide with an N-terminal cysteine is causing side reactions?
A8: When conjugating to a peptide with an N-terminal cysteine, a side reaction called thiazine (B8601807) rearrangement can occur, especially at neutral or higher pH.[14][15] To minimize this, consider performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[12][15]
Q9: How do I quench the reaction and remove unreacted this compound?
A9: To quench the reaction, you can add a small molecule thiol, such as cysteine or 2-mercaptoethanol (B42355), which will react with any excess maleimide groups.[12] The final conjugate can then be purified using methods like size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove the unreacted reagent and quenching agent.[1][12]
Data and Stability
The stability of the maleimide group is critical for successful conjugation. Hydrolysis is the primary degradation pathway.
Table 1: Factors Affecting Maleimide Stability and Reactivity
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C (long-term)[2][3][4][5][6] | Minimizes degradation reactions. |
| pH for Storage | Solid form is ideal. Aqueous pH 6.0-6.5 for short-term.[12] | Maleimide hydrolysis is rapid at neutral and alkaline pH.[10] |
| Reaction pH | 6.5 - 7.5[9][12] | Optimal balance between thiol reactivity and maleimide stability.[9][12] |
| Solvents | Anhydrous DMSO or DMF for stock solutions.[8][12] | Prevents hydrolysis. |
| Light Exposure | Store and handle in the dark.[7] | PEG-maleimides are light-sensitive.[7] |
| Atmosphere | Inert gas (Argon or Nitrogen).[7] | Protects from moisture and oxygen.[7] |
Table 2: Impact of Storage Conditions on Maleimide Reactivity (General Data)
Data below is based on studies of maleimide-functionalized nanoparticles and serves as a general guideline.
| Storage Condition | Duration | Approximate Loss of Reactivity |
| 4°C in aqueous buffer | 7 days | ~10%[10][12] |
| 20°C in aqueous buffer | 7 days | ~40%[12] |
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a general guideline. Optimization of molar ratios and reaction times may be necessary for specific applications.
1. Preparation of Thiol-Containing Protein:
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[13] A protein concentration of 1-10 mg/mL is a good starting point.[13]
-
If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[12]
-
If using DTT, it must be removed after reduction using a desalting column before proceeding.[12]
2. Preparation of this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the reagent in a minimal volume of anhydrous DMSO or DMF.[8][12]
3. Conjugation Reaction:
-
Add the this compound solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the thiol is a common starting point for labeling proteins.[1][12]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[1][12]
4. Quenching and Purification:
-
To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.[12]
-
Purify the conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove unreacted reagents.[1][12]
Diagram: Thiol-Maleimide Conjugation Pathway
Caption: Reaction pathway for thiol-maleimide conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. confluore.com [confluore.com]
- 3. Maleimide PEG, mPEG-MAL [nanocs.net]
- 4. medkoo.com [medkoo.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
Validation & Comparative
A Comparative Guide to Branched vs. Linear Linkers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The architecture of a linker in a drug conjugate, such as an antibody-drug conjugate (ADC), is a critical design parameter that profoundly influences its therapeutic index. The choice between a linear and a branched linker configuration can significantly impact the drug-to-antibody ratio (DAR), stability, pharmacokinetic profile, and ultimately, the efficacy and toxicity of the therapeutic. This guide provides an objective comparison of branched and linear linkers, supported by experimental data, to inform the rational design of next-generation drug delivery systems.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from studies comparing the properties of drug conjugates with linear and branched linkers.
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Source |
| Unmodified HSA | - | 3.5 | [1] |
| Linear | 5 | 4.2 | [1] |
| Linear | 10 | 5.2 | [1] |
| Linear | 20 | 6.1 | [1] |
| Branched | 20 | 6.4 | [1] |
| Table 1: Comparison of Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA). Branched linkers can lead to a larger hydrodynamic radius compared to linear linkers of the same molecular weight, which can reduce renal clearance and extend in vivo half-life.[1] |
| Linker Type | Polymer Molecular Weight (kDa) | Hydrodynamic Radius (nm) | Source |
| Linear | 12 | 5.42 ± 0.28 | [1] |
| Linear | 20 | 7.36 ± 0.20 | [1] |
| Four-Arm Branched | 20 | 6.83 ± 0.09 | [1] |
| Linear | 40 | 9.58 ± 0.35 | [1] |
| Four-Arm Branched | 40 | 9.25 ± 0.40 | [1] |
| Table 2: Hydrodynamic Radii of Polymeric Nanocarriers. The architecture of the polymer, whether linear or branched, influences its hydrodynamic size.[1] |
| ADC Construct | Linker Type | DAR | Cell Line | IC50 (nM) | Source |
| ADC I | Linear (short) | 2 | HER2+ | 0.35 | [2] |
| ADC II | Branched (short) | 6 | HER2+ | 0.68 | [2] |
| ADC III | Branched (long) | 6 | HER2+ | 0.074 | [2] |
| ADC IV | Heterogeneous | ~6 | HER2+ | 0.071 | [2] |
| Table 3: In Vitro Cytotoxicity of ADCs with Branched vs. Linear Linkers. The length of the branched linker significantly impacts ADC cytotoxicity, with a longer branched linker demonstrating comparable potency to a heterogeneous high-DAR conjugate. A short branched linker, however, showed reduced potency, possibly due to steric hindrance affecting enzymatic cleavage.[2] |
Key Considerations: Branched vs. Linear Linkers
Branched Linkers:
-
Higher Drug Loading: Branched architectures allow for the attachment of multiple drug molecules at a single conjugation site, enabling a higher drug-to-antibody ratio (DAR) without excessive modification of the antibody.[3]
-
Improved Hydrophilicity: The incorporation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), in a branched structure can create a hydrophilic shield that helps to solubilize hydrophobic payloads and reduce aggregation.[4]
-
Enhanced Pharmacokinetics: The larger hydrodynamic radius conferred by branched linkers can lead to reduced renal clearance and a longer plasma half-life.[1]
-
Potential for Steric Hindrance: The bulky nature of branched linkers may interfere with antigen binding or the enzymatic cleavage required for drug release, potentially reducing efficacy.[1][2] The length of the branches is a critical parameter to optimize.[2]
Linear Linkers:
-
Simpler Synthesis and Characterization: Linear linkers are generally more straightforward to synthesize and characterize compared to their branched counterparts.[1]
-
Predictable Behavior: Their simpler structure can lead to more predictable behavior in terms of stability and drug release kinetics.[1]
-
Lower Steric Hindrance: Linear linkers are less likely to cause steric hindrance that could negatively impact antibody binding or enzymatic cleavage.[1]
-
Limited Drug Loading: Achieving a high DAR with linear linkers typically requires multiple conjugation sites on the antibody, which can lead to heterogeneity and potentially impact stability and pharmacokinetics.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of linker performance.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC, providing a measure of its potency.[5][6][7]
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs (with branched and linear linkers)
-
Isotype control ADC
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADCs and the isotype control. Remove the culture medium from the wells and add the diluted ADCs. Incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vivo Plasma Stability Assay
This assay measures the stability of the ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.[1][8]
Materials:
-
ADC constructs
-
Human or mouse plasma
-
Affinity chromatography beads (e.g., Protein A or G)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
ADC Purification: At each time point, purify the ADC from the plasma using affinity chromatography to capture the antibody component.
-
Sample Preparation: Elute the ADC from the beads and prepare the samples for mass spectrometry analysis. This may involve reduction of the antibody to separate heavy and light chains.
-
LC-MS Analysis: Analyze the samples using LC-MS to determine the masses of the intact ADC or its subunits.
-
DAR Calculation: From the mass spectra, identify the peaks corresponding to the antibody with different numbers of attached drug-linker moieties. Calculate the average DAR at each time point by analyzing the relative abundance of these peaks.
-
Stability Assessment: Plot the average DAR over time to determine the stability of the ADC and the rate of drug-linker cleavage.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.[9][10]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line
-
ADC constructs
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize the mice into treatment groups (vehicle control, isotype control ADC, linear linker ADC, branched linker ADC).
-
ADC Administration: Administer the ADCs and controls to the mice, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor volume with calipers two to three times per week.
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistically significant differences in tumor growth inhibition between the groups. Monitor animal body weight as an indicator of toxicity.
Visualizations
Caption: Structural comparison of linear and branched linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Antibody-Drug Conjugates: A Comparison of Key Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety, efficacy, and stability. This guide provides an objective comparison of the principal analytical techniques used in ADC characterization, supported by experimental data and detailed methodologies. We delve into the strengths and applications of each method, offering a clear framework for selecting the most appropriate techniques for your research and development needs.
Antibody-drug conjugates represent a complex class of biotherapeutics, combining the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. This intricate structure necessitates a multi-faceted analytical approach to thoroughly characterize critical quality attributes (CQAs). Key among these are the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the extent of aggregation and fragmentation, and the binding affinity to the target antigen. This guide will compare and contrast the most widely used techniques for assessing these parameters: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), Mass Spectrometry (MS), and Ligand-Binding Assays (LBA).
Comparison of Key Analytical Techniques for ADC Characterization
The selection of an analytical technique for ADC characterization is dependent on the specific quality attribute being assessed. The following tables provide a quantitative comparison of the most common methods.
| Technique | Primary Application | Key Performance Parameters | Reported Values | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) and Drug Load Distribution | Precision (RSD for peak area): < 1% Resolution: Baseline separation of different drug-loaded species (DAR 0, 2, 4, 6, 8) | Retention time RSDs < 0.04% and peak area RSDs < 1% have been reported for trastuzumab and an ADC.[1] | Non-denaturing conditions preserve the native ADC structure.[2] Robust and reproducible for cysteine-linked ADCs. | Lower resolution compared to RP-HPLC, potentially making it difficult to separate species with high DAR values (e.g., DAR 6 and DAR 8).[3] |
| Size Exclusion Chromatography (SEC) | Aggregation, Fragmentation, and Monomer Purity | Precision (RSD for peak area): < 1% Resolution: Can resolve monomers, dimers, and higher-order aggregates. | For brentuximab vedotin, a resolution of 2.11 between the monomer and aggregate peaks has been achieved.[4] | Simple and robust method for size-based separation.[5] | Potential for non-specific interactions between the ADC and the column matrix, which can affect peak shape and accuracy.[6] |
| Capillary Electrophoresis-SDS (CE-SDS) | Purity and Fragmentation Analysis | Resolution: High-resolution separation of fragments, even those not well-resolved by SEC. Precision (RSD for migration time): Typically < 1% | CE-SDS can be employed as a surrogate technique to SEC for monitoring hinge region fragments.[7] | High resolving power for size-based separations under denaturing conditions.[8] Can complement SEC for a more comprehensive understanding of fragmentation.[7] | Denaturing conditions do not allow for the analysis of the native ADC structure. |
| Mass Spectrometry (MS) | Molecular Weight, DAR, Conjugation Site Identification, Impurity Profiling | Accuracy: High mass accuracy for unambiguous identification of species. | Can provide detailed structural information that other techniques cannot. | High sensitivity and specificity. Provides detailed molecular information. | Higher DAR species may have different ionization efficiencies, potentially leading to discrepancies in DAR values compared to other methods.[3] |
| Ligand-Binding Assays (LBA) | Binding Affinity and Functional Characterization | Precision (Intra- and Inter-assay CV): Typically < 15% | Can be highly sensitive for detecting specific interactions. | Directly measures the biological function of the ADC. High throughput capabilities. | Can be influenced by the drug-to-antibody ratio, potentially affecting accuracy and precision. Requires specific reagents for each ADC. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable ADC characterization. Below are representative protocols for the key analytical techniques discussed.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol is a general guideline for the analysis of cysteine-linked ADCs.
1. Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in a buffer compatible with the HIC mobile phase (e.g., 25 mM Sodium Phosphate, pH 7.0).
2. HPLC System and Column:
-
HPLC System: A biocompatible HPLC system equipped with a UV detector.
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm).
3. Mobile Phases:
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0.
4. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Gradient:
-
Start with 90% Mobile Phase A.
-
Decrease to 75% Mobile Phase A over 2 minutes.
-
Decrease to 0% Mobile Phase A over 10 minutes.
-
Hold at 0% Mobile Phase A for 2 minutes.
-
Return to 90% Mobile Phase A and re-equilibrate.[9]
-
5. Data Analysis:
-
Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the relative peak areas.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol provides a general method for assessing the aggregation of ADCs.
1. Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[6]
2. HPLC System and Column:
-
HPLC System: A biocompatible HPLC system with a UV detector.
-
Column: An SEC column appropriate for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm).[1]
3. Mobile Phase:
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Run Time: Isocratic elution for a sufficient time to allow all species to elute (typically 15-20 minutes).
5. Data Analysis:
-
Integrate the peak areas corresponding to the monomer, aggregate, and fragment species.
-
Calculate the percentage of each species relative to the total peak area.
Capillary Electrophoresis-SDS (CE-SDS) for Purity Analysis
This protocol outlines a general procedure for both non-reduced and reduced CE-SDS analysis.[10]
1. Sample Preparation:
-
Non-Reduced: Mix the ADC sample with a sample buffer containing SDS and an alkylating agent (e.g., iodoacetamide). Heat the sample to denature.
-
Reduced: Mix the ADC sample with a sample buffer containing SDS and a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol). Heat the sample to denature and reduce disulfide bonds.
2. CE System:
-
A capillary electrophoresis system equipped with a UV or photodiode array (PDA) detector.
-
A bare-fused silica (B1680970) capillary.
3. Separation Buffer:
-
A gel buffer containing SDS.
4. Electrophoresis Conditions:
-
Injection: Electrokinetic injection.
-
Separation Voltage: Constant voltage.
-
Capillary Temperature: Controlled temperature (e.g., 25°C).
-
Detection: UV at 220 nm.
5. Data Analysis:
-
Analyze the electropherogram to determine the migration times and corrected peak areas of the main peak and any impurities or fragments.
-
For reduced samples, identify and quantify the light and heavy chains.
Ligand-Binding Assay (LBA) for Binding Affinity
This protocol describes a general ELISA-based method for determining the binding of an ADC to its target antigen.[11][12]
1. Plate Coating:
-
Coat a 96-well microplate with the target antigen at an appropriate concentration in a coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
3. Sample Incubation:
-
Add serial dilutions of the ADC sample to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
4. Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG).
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
5. Substrate Addition and Measurement:
-
Add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis:
-
Plot the absorbance values against the ADC concentrations.
-
Determine the binding parameters, such as the EC50, from the resulting binding curve.
Visualizing ADC Characterization Workflows and Mechanisms
Understanding the processes involved in ADC analysis and their mechanism of action is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.
Conclusion
The comprehensive characterization of ADCs requires a suite of orthogonal analytical techniques. HIC and SEC are workhorse methods for routine analysis of DAR and aggregation, respectively. CE-SDS provides high-resolution separation for purity and fragmentation assessment. Mass spectrometry offers unparalleled detail for structural elucidation and impurity identification. Finally, ligand-binding assays are indispensable for confirming the biological function of the ADC. By understanding the principles, advantages, and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality and consistency of these complex and promising therapeutics.
References
- 1. hpst.cz [hpst.cz]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. lcms.cz [lcms.cz]
- 7. Comparison of SEC and CE-SDS methods for monitoring hinge fragmentation in IgG1 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nist.gov [nist.gov]
- 11. Determination of ADC Concentration by Ligand-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Concentration by Ligand-Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Analysis of Tri(Mal-PEG2-amide)-amine Conjugates
For researchers and scientists in the fields of bioconjugation, drug delivery, and proteomics, the precise characterization of crosslinking agents is paramount. This guide provides a comparative overview of mass spectrometry techniques for the analysis of Tri(Mal-PEG2-amide)-amine, a trifunctional PEG linker. We will delve into the primary methodologies, offering experimental protocols and data-driven comparisons to assist in selecting the most appropriate analytical approach for your research needs.
This compound is a branched polyethylene (B3416737) glycol (PEG) derivative featuring three terminal maleimide (B117702) groups.[1][2][3][4] These maleimide moieties readily react with thiol groups on biomolecules, such as cysteine residues in peptides and proteins, to form stable covalent bonds.[1][2] Its defined chemical structure (Formula: C48H72N10O18, Exact Mass: 1076.5026, Molecular Weight: 1077.16) makes it a valuable tool for creating complex bioconjugates.[1]
Core Analytical Techniques: A Comparative Overview
The analysis of PEGylated molecules like this compound conjugates by mass spectrometry can be challenging due to the potential for polydispersity in larger PEG chains and the generation of complex charge state envelopes in electrospray ionization.[5][6][7] However, for a discrete compound like this, high-resolution mass spectrometry offers definitive characterization. The two most common ionization techniques employed are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Feature | LC-ESI-MS | MALDI-TOF-MS | Alternative Methods |
| Ionization Principle | Soft ionization of molecules from a liquid phase. | Soft ionization of molecules from a solid matrix using a laser. | 2D-LC with Charge Reduction MS (CRMS) for complex mixtures.[6][8] |
| Typical Analytes | Small molecules to large proteins in solution. | Peptides, proteins, polymers, and other large molecules. | High molecular weight, multi-arm PEG conjugates.[6][8] |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap, Ion Trap. | Time-of-Flight (TOF). | Orbitrap, TOF. |
| Mass Accuracy | High (<5 ppm with Orbitrap or FT-ICR). | Good to high (can be <10 ppm with reflectron TOF). | High. |
| Resolution | High to very high. | Good to high. | High. |
| Sensitivity | High (femtomole to attomole range). | High (femtomole to picomole range). | High. |
| Sample Throughput | Lower (dependent on chromatography). | Higher (direct analysis from a target plate). | Lower. |
| Sample Preparation | Requires soluble samples in a volatile buffer. | Requires co-crystallization with a matrix. | More complex sample preparation. |
| Fragmentation | Can be induced in the collision cell (MS/MS). | In-source decay or post-source decay can provide fragment information. | Collision-induced dissociation. |
| Key Advantage | Easily coupled with liquid chromatography for separation of complex mixtures. | Tolerant of some salts and buffers; often produces singly charged ions, simplifying spectra.[7] | Simplifies complex spectra of heterogeneous high MW PEGs.[6][8] |
Experimental Protocols
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for obtaining high-quality mass spectra.[9] For this compound conjugates, the following general steps are recommended:
-
Purification: After conjugation, it is essential to remove unreacted linker, excess biomolecule, and any side products. This can be achieved using size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis, depending on the nature of the conjugate.
-
Buffer Exchange: For LC-ESI-MS, the purified conjugate should be in a buffer system compatible with mass spectrometry, typically containing volatile salts like ammonium (B1175870) acetate (B1210297) or ammonium formate.[10] Non-volatile salts (e.g., phosphate, Tris) must be removed as they can cause ion suppression and instrument contamination.
-
For MALDI-TOF-MS: The purified sample is mixed with a suitable matrix solution. For PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice.[11] For larger protein conjugates, sinapinic acid is often used.[11] The mixture is then spotted onto a MALDI target plate and allowed to air-dry, co-crystallizing the analyte with the matrix.[12]
I. LC-ESI-MS Protocol
This method is ideal for analyzing the purity of the conjugate and for obtaining accurate mass measurements.
-
Chromatography:
-
Column: A reversed-phase C4 or C8 column is suitable for many peptide and small protein conjugates.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 500-4000 m/z.
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the conjugate.
-
II. MALDI-TOF-MS Protocol
This method is excellent for rapid screening and for obtaining a clear molecular weight distribution, especially for heterogeneous samples.
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Mix the purified conjugate solution with the matrix solution at a 1:1 ratio.
-
-
Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely.
-
-
Mass Spectrometry:
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Mode: Positive ion, linear or reflectron mode. Reflectron mode will provide higher mass accuracy.
-
Laser: Nitrogen laser (337 nm), with laser power optimized for the sample.
-
Mass Range: 1000-5000 Da (or higher, depending on the conjugate).
-
Data Analysis: The spectrum will typically show the singly protonated molecule [M+H]+ and may also show adducts with sodium [M+Na]+ and potassium [M+K]+.
-
Expected Fragmentation and Structural Elucidation
Tandem mass spectrometry (MS/MS) can be used to confirm the structure of the this compound conjugate. Fragmentation is typically induced by collision-induced dissociation (CID).
Expected Fragmentation Pathways:
-
Cleavage of the PEG backbone: This will result in a series of fragment ions separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).
-
Cleavage of the amide bonds: Fragmentation of the amide linkages will yield ions corresponding to different parts of the molecule.
-
Cleavage at the succinimide (B58015) ring: The bond between the maleimide and the thiol of the conjugated biomolecule can be a point of fragmentation.
The fragmentation pattern can be used to confirm the identity of the linker and the site of conjugation on the biomolecule.
Visualizing the Workflow and Structure
To better understand the processes and molecules involved, the following diagrams have been generated using Graphviz.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester) | BroadPharm [broadpharm.com]
- 3. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. enovatia.com [enovatia.com]
- 11. benchchem.com [benchchem.com]
- 12. bath.ac.uk [bath.ac.uk]
A Researcher's Guide to Bioconjugation: Tri(Mal-PEG2-amide)-amine vs. SMCC Crosslinker
In the landscape of bioconjugation, the selection of an appropriate crosslinker is a critical decision that dictates the stability, functionality, and physicochemical properties of the final conjugate. This guide provides a detailed comparison between a modern, multifunctional polyethylene (B3416737) glycol (PEG) based crosslinker, Tri(Mal-PEG2-amide)-amine , and a conventional, widely-used heterobifunctional crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) . This objective analysis is designed for researchers, scientists, and drug development professionals to facilitate an informed choice based on experimental data and application-specific requirements.
The fundamental difference lies in their functionality: SMCC is a hetero-bifunctional linker designed to connect one amine-containing molecule to one thiol-containing molecule.[1][2] In contrast, this compound is a homo-trifunctional linker, engineered to simultaneously connect three thiol-containing molecules to a central core, offering a platform for creating multivalent constructs.[3][4][5]
Physicochemical and Functional Properties
The structural differences between these two crosslinkers lead to significant variations in their performance, particularly concerning solubility, reactivity, and the architecture of the final conjugate.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Functionality | Homo-trifunctional[3][4] | Hetero-bifunctional[1][6] |
| Reactive Groups | Three Maleimide (B117702) groups (react with sulfhydryls/thiols at pH 6.5-7.5)[5][7] | One N-hydroxysuccinimide (NHS) ester (reacts with primary amines at pH 7-9) One Maleimide group (reacts with sulfhydryls/thiols at pH 6.5-7.5)[6][8] |
| Primary Application | Creation of multivalent complexes (e.g., linking three peptides or Fabs); Hydrogel formation; PROTAC synthesis.[9][10] | Linking an amine-containing molecule (e.g., antibody lysine) to a thiol-containing molecule (e.g., drug payload, enzyme). A standard in ADC development.[1][11] |
| Spacer Arm | Branched, hydrophilic PEG2 chains.[4] | Rigid, hydrophobic cyclohexane (B81311) ring.[6][12] |
| Solubility | Soluble in water and common organic solvents (DMSO, DMF).[4] | Insoluble in water; requires dissolution in an organic solvent like DMSO or DMF before addition to aqueous reaction buffers.[6][12] |
| Molecular Weight | ~1077.2 g/mol [4][5] | ~334.32 g/mol [2][12] |
| Key Advantages | - Imparts high hydrophilicity, reducing aggregation and improving solubility of the conjugate.[13][14][15] - Enables precise 3:1 stoichiometry for creating multivalent structures. - Branched structure provides a defined spatial arrangement. | - Well-established and widely documented in literature. - Two-step reaction protocol minimizes self-conjugation or polymerization.[8][11] - Cyclohexane ring confers added stability to the maleimide group against hydrolysis.[8] |
| Limitations | - Primarily limited to thiol-thiol conjugation. - Higher molecular weight may be a consideration for some applications. | - Inherent hydrophobicity can lead to aggregation of the final conjugate, especially with hydrophobic payloads.[15] - Resulting thioether bond can be unstable and undergo a retro-Michael reaction in the presence of other thiols.[16][17] |
Chemical Structures and Reaction Mechanisms
Visualizing the structure and reaction pathways of each crosslinker is essential to understanding their application.
Caption: Comparative structures and reaction schemes for SMCC and Tri-Mal linkers.
Comparative Experimental Workflow
The practical application of these linkers involves distinct experimental workflows. The two-step process for SMCC is advantageous for preventing unwanted homodimerization of the amine-containing protein, while the one-step reaction for the Tri-Mal linker offers simplicity for creating multimeric thiol complexes.
Caption: Generalized experimental workflows for SMCC and Tri-Mal crosslinkers.
Detailed Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation using SMCC
This protocol outlines the two-step sequential conjugation of a thiol-containing drug to an antibody.[11][18][19]
-
Antibody Preparation:
-
Antibody Activation with SMCC:
-
Dissolve SMCC in an organic solvent (e.g., DMSO or DMF) to a stock concentration of ~10-20 mM immediately before use.[18]
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution while gently stirring.[18]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[20]
-
-
Removal of Excess SMCC:
-
Immediately following incubation, remove unreacted SMCC using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to a conjugation buffer suitable for the thiol reaction (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1-5 mM EDTA, pH 6.8).[11][19] This step is crucial to prevent the unreacted SMCC from reacting with the thiol payload.
-
-
Conjugation to Thiol-Containing Payload:
-
Dissolve the thiol-containing drug/payload in a compatible solvent (e.g., DMSO).
-
Add the payload solution to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the available maleimide groups is recommended.[11]
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[19]
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide groups by adding a final concentration of ~1 mM L-cysteine or N-acetylcysteine and incubating for 15-30 minutes.[11]
-
Purify the final antibody-drug conjugate (ADC) from unreacted payload and other impurities using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[11]
-
Protocol 2: General Procedure for Trimerization of a Cysteine-Peptide using this compound
This protocol describes the one-step conjugation of three thiol-containing peptides to the trivalent linker.[21]
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide at a concentration of 1-5 mg/mL in a degassed, thiol-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0). Using degassed buffers and including a chelating agent like EDTA minimizes thiol oxidation.[22]
-
-
Reduction of Disulfide Bonds (if necessary):
-
If the peptide solution contains disulfide-bonded dimers, they must be reduced to free thiols.
-
Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the peptide solution.
-
Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before conjugation. If DTT is used, it must be removed via desalting prior to adding the maleimide linker.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker in the reaction buffer (or DMSO if needed) to a known stock concentration.
-
Add the linker solution to the reduced peptide solution. The stoichiometry should be carefully calculated to achieve a molar ratio of slightly over 3:1 (peptide:linker) to ensure all maleimide groups are reacted.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and protect from light.[21]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the resulting trimeric peptide complex from unreacted monomeric peptides and linker using size-exclusion chromatography (e.g., SEC-HPLC) or dialysis.
-
Conclusion and Recommendations
The choice between this compound and SMCC is dictated entirely by the desired outcome of the bioconjugation.
Choose SMCC when:
-
The goal is to create a 1:1 linkage between an amine-containing molecule and a thiol-containing molecule.
-
Working with established protocols for applications like ADC development or enzyme-antibody conjugation is a priority.[11][23]
-
The hydrophobicity of the linker is not a primary concern, or the payload itself is sufficiently hydrophilic.
Choose this compound when:
-
The objective is to create multivalent constructs by linking three thiol-containing molecules.
-
Enhanced water solubility and reduced aggregation of the final conjugate are critical. The integrated PEG chains are highly effective at improving the physicochemical properties of conjugates, which is especially beneficial when working with hydrophobic molecules.[15][24]
-
A defined, branched architecture with a 3:1 stoichiometric ratio is required for the final product.
Ultimately, while SMCC remains a robust and reliable tool for traditional amine-to-thiol crosslinking, advanced reagents like this compound provide innovative solutions for constructing complex, multivalent, and highly soluble biomolecular architectures.
References
- 1. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. SMCC crosslinker | 64987-85-5 [chemicalbook.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 9. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 10. This compound | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. purepeg.com [purepeg.com]
- 15. adcreview.com [adcreview.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. proteochem.com [proteochem.com]
- 19. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. researchgate.net [researchgate.net]
- 23. interchim.fr [interchim.fr]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Site-Specific Antibody Conjugation Using Engineered Cysteines
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted therapy, particularly in oncology. The efficacy and safety of an ADC are critically dependent on its homogeneity and the precise control over the drug-to-antibody ratio (DAR). Site-specific conjugation technologies have emerged to overcome the limitations of heterogeneous products derived from traditional methods. Among these, engineering cysteine residues into the antibody scaffold is a robust and widely adopted strategy for creating homogeneous ADCs.
This guide provides a comprehensive comparison of site-specific conjugation via engineered cysteines with other prominent methods. It includes quantitative performance data, detailed experimental protocols for conjugation and validation, and workflow diagrams to illustrate key processes.
Site-Specific Conjugation via Engineered Cysteines
This technique, famously commercialized as THIOMAB™ technology, involves site-directed mutagenesis to introduce one or more cysteine residues at specific, solvent-accessible locations on the antibody.[1][2] These engineered cysteines provide a reactive thiol handle for highly specific covalent attachment of a drug-linker payload, typically one equipped with a maleimide (B117702) functional group. The result is a highly homogeneous ADC population with a precisely defined DAR, which is often difficult to achieve with traditional cysteine or lysine (B10760008) conjugation.[3][4]
General Workflow for Engineered Cysteine ADC Production
The process begins with the expression of the engineered antibody. The engineered thiol groups are often "capped" by cysteine or glutathione (B108866) during expression and need to be unmasked.[5] This is achieved through a mild reduction step, followed by a re-oxidation step that reforms the native interchain disulfide bonds while leaving the engineered cysteines free for conjugation.
Performance Data: Engineered Cysteine Conjugation
This method allows for the production of ADCs with a narrow DAR profile, significantly improving homogeneity compared to stochastic methods.
| Parameter | Typical Value / Observation | Source(s) |
| Achievable DAR | Typically 2 or 4; higher loads (e.g., 6, 8) possible with multiple engineered sites. | [1][6][7] |
| Homogeneity | >95% of the desired DAR species (e.g., DAR 2). | [8][9] |
| Conjugation Yield | >90-95% | [8][10] |
| Stability | High; next-generation maleimides further reduce retro-Michael deconjugation. | [9] |
| Reaction Conditions | Mild, near-neutral pH (6.5-7.5), room temperature. | [10] |
Comparison with Alternative Site-Specific Methods
While engineered cysteine technology is powerful, other methods offer alternative routes to homogeneous ADCs.
A. Unnatural Amino Acid (uAA) Incorporation
This approach uses an expanded genetic code to incorporate an unnatural amino acid (uAA) with an orthogonal chemical handle (e.g., a ketone or azide) into the antibody sequence.[8][11] This handle provides an exclusive reaction site for the drug-linker, ensuring high specificity.
| Parameter | Typical Value / Observation | Source(s) |
| Achievable DAR | Typically 1 or 2. | [8] |
| Homogeneity | >95% of the desired DAR species. | [8] |
| Conjugation Yield | >95% (for the chemical ligation step). | [8] |
| Protein Expression Yield | Can be lower than wild-type antibody; highly dependent on the uAA and expression system. | [12][13] |
| Reaction Conditions | Mild, specific to the bioorthogonal chemistry used. | [8] |
B. Enzymatic Conjugation (e.g., Sortase A)
Enzymatic methods use enzymes like Sortase A to ligate a payload to a specific recognition sequence engineered into the antibody.[14][15] Sortase A recognizes an "LPXTG" motif and covalently attaches a payload functionalized with an N-terminal oligo-glycine sequence.[15][16]
| Parameter | Typical Value / Observation | Source(s) |
| Achievable DAR | Typically 2 (one per C-terminus of heavy or light chain). | [17][18] |
| Homogeneity | Very high; produces a single conjugated species. | [17] |
| Overall Yield | 30-50% (including reaction and purification). | [17] |
| Reaction Conditions | Physiological (pH ~7.5), 4-37°C; requires Ca2+. | [15][17] |
| Requirements | Requires engineering a recognition tag on the antibody and a peptide handle on the payload. | [14][15] |
Comparative Performance Summary
The choice of conjugation strategy depends on the desired ADC properties, developmental timeline, and analytical capabilities.
| Feature | Engineered Cysteine | Unnatural Amino Acid (uAA) | Enzymatic (Sortase A) |
| Homogeneity | Very High (>95%) | Excellent (>95%) | Excellent |
| Achievable DAR | Flexible (2, 4, 6, 8)[6][7] | Typically 2 | Typically 2 |
| Overall Yield | High | Moderate (protein expression can be a bottleneck)[13] | Moderate[17] |
| Antibody Engineering | Required (Point mutations) | Required (Stop codon suppression system)[11] | Required (Peptide tag insertion) |
| Payload Modification | Requires maleimide or similar thiol-reactive group. | Requires bioorthogonal handle (e.g., alkoxy-amine).[8] | Requires oligo-glycine handle.[15] |
| Linkage Stability | Good to Excellent[9] | Excellent (e.g., Oxime bond) | Excellent (Peptide bond) |
Validation of Site-Specific Conjugation
Regardless of the method used, rigorous analytical validation is essential to confirm the identity, purity, and homogeneity of the final ADC product. Key quality attributes include the average DAR and the distribution of drug-loaded species.
Typical Analytical Workflow for ADC Characterization
A multi-step analytical approach is required to characterize an ADC. This typically involves separating the different drug-loaded species and then using mass analysis to confirm identities.
Detailed Experimental Protocols
Protocol 1: General Procedure for Engineered Cysteine Conjugation
This protocol outlines the fundamental steps for conjugating a thiol-reactive payload to an engineered cysteine antibody (e.g., a THIOMAB™ antibody).
Materials:
-
Engineered Cysteine Antibody in a suitable buffer (e.g., PBS, pH 7.2).
-
Reducing Agent: 500 mM tris(2-carboxyethyl)phosphine (B1197953) (TCEP) stock solution.
-
Oxidizing Agent: 20 mM dehydroascorbic acid (DHAA) stock solution.
-
Drug-Linker Payload with a maleimide group, dissolved in DMSO.
-
Reaction Buffer: PBS with 1 mM EDTA, pH 7.2.
-
Purification: Size-Exclusion Chromatography (SEC) column.
Procedure:
-
Antibody Preparation: Dilute the antibody to a concentration of 5-10 mg/mL in the reaction buffer.
-
Selective Reduction: Add TCEP to the antibody solution to a final concentration of 1-2 mM. Incubate at 37°C for 1-2 hours to reduce the engineered cysteine caps.
-
Re-oxidation: Add DHAA to the solution to a final concentration of 5-10 molar excess relative to the TCEP. Incubate at room temperature for 1 hour to re-oxidize the native interchain disulfide bonds.
-
Conjugation: Add the maleimide-payload (dissolved in DMSO) to the antibody solution. A typical molar excess is 5-10 fold per reactive cysteine site. Ensure the final DMSO concentration is below 10% (v/v).
-
Reaction Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove unreacted payload and other small molecules by purifying the ADC using a desalting column or Size-Exclusion Chromatography (SEC) equilibrated with a formulation buffer (e.g., PBS).
-
Characterization: Analyze the purified ADC using HIC-HPLC and Mass Spectrometry to determine the DAR and confirm homogeneity.
Protocol 2: Validation by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful method for determining the average DAR and the distribution of different species (DAR0, DAR2, DAR4, etc.) because each conjugated drug molecule increases the overall hydrophobicity of the antibody.[19][20]
Materials:
-
HIC Column (e.g., Butyl or Phenyl chemistry).
-
HPLC System with a UV detector.
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0).[21]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 10-20% isopropanol).[21][22]
-
Purified ADC sample.
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 20-50 µg of the ADC sample onto the column.
-
Elution Gradient: Elute the bound species by applying a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-50 minutes.[21] Proteins will elute in order of increasing hydrophobicity; unconjugated antibody (DAR0) will elute first, followed by DAR2, DAR4, etc.
-
Data Analysis: Monitor the elution profile at 280 nm. Integrate the area of each peak corresponding to a specific DAR species.
-
Average DAR Calculation: Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
Protocol 3: Validation by Native Mass Spectrometry
Native Mass Spectrometry (MS) allows for the analysis of the intact ADC, preserving its non-covalent structure. This provides a direct measurement of the mass of each DAR species, confirming successful conjugation.[23]
Materials:
-
High-resolution mass spectrometer (e.g., Q-TOF) capable of native MS.
-
LC system for online buffer exchange (e.g., SEC).
-
Volatile Buffer: 50-100 mM Ammonium Acetate (B1210297) or Ammonium Bicarbonate, pH 7.0.
-
Purified ADC sample.
Procedure:
-
Sample Preparation: If not already in a volatile buffer, exchange the ADC sample into the ammonium acetate buffer using a desalting column or dialysis. The final concentration should be around 0.5-1.0 mg/mL.
-
LC-MS Analysis: Inject the sample into the LC-MS system. An online SEC column with an isocratic elution of the volatile buffer is often used to introduce the sample into the mass spectrometer.
-
MS Acquisition: Acquire data in the high mass range (e.g., m/z 2,000-8,000) using instrument settings optimized for native protein analysis (low cone voltage, high collision energy in the trap region).
-
Data Deconvolution: The resulting spectrum will show a series of charge states for each DAR species. Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum.
-
Analysis: The deconvoluted spectrum will display distinct peaks, each corresponding to the precise mass of a specific DAR species (e.g., DAR0, DAR2). This confirms the identity and homogeneity of the ADC product.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous THIOMAB™ antibody-drug conjugate (TDC) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Towards the next generation of biomedicines by site-selective conjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00388H [pubs.rsc.org]
- 12. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. frontiersin.org [frontiersin.org]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. [PDF] Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency | Semantic Scholar [semanticscholar.org]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. Intact quantitation of cysteine-conjugated antibody-drug conjugates using native mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantification of Free Thiol and Maleimide Groups in Bioconjugation
For researchers, scientists, and drug development professionals, the precise quantification of free thiol and maleimide (B117702) groups is paramount for successful bioconjugation, ensuring the efficacy and consistency of antibody-drug conjugates (ADCs), pegylated proteins, and other targeted therapeutics. This guide provides a comprehensive comparison of key analytical techniques, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate method for your specific application.
The thiol-maleimide reaction is a cornerstone of bioconjugation, favored for its high selectivity and efficiency under physiological conditions.[1][2] The reaction involves the nucleophilic addition of a thiol group (from a cysteine residue on a protein or peptide) to the double bond of a maleimide, forming a stable thioether bond.[1] Accurate quantification of the reactive partners is critical to control the stoichiometry of the conjugation, ensuring product homogeneity and optimal performance.
Comparison of Quantification Methods
The choice of quantification assay depends on several factors, including the nature of the sample, the expected concentration of the reactive group, required sensitivity, and available instrumentation. The following tables summarize the key performance parameters of commonly used methods for thiol and maleimide quantification.
Quantification of Free Thiol Groups
| Feature | Ellman's Assay (DTNB) | Fluorescent Thiol-Reactive Probes (e.g., ThioGlo™, mBBr) |
| Detection Principle | Colorimetric | Fluorometric |
| Wavelength | Absorbance at ~412 nm[3] | Excitation/Emission dependent on the probe (e.g., ThioGlo1: ~384 nm / ~513 nm)[4] |
| Limit of Detection (LOD) | Low µM range[5] | Sub-µM to picomole range[4][6] |
| Key Advantages | Simple, rapid, cost-effective, widely available instrumentation (spectrophotometer).[4] | High sensitivity, suitable for high-throughput screening.[4][7] |
| Key Disadvantages | Lower sensitivity compared to fluorescent methods; potential for interference from substances that absorb at 412 nm.[4][5] | Requires a fluorescence plate reader or spectrofluorometer; higher cost.[4] |
Quantification of Maleimide Groups
| Feature | Direct Spectrophotometry | Indirect Colorimetric Assay (Reverse Thiol Assay) | Indirect Fluorometric Assay |
| Detection Principle | UV Absorbance | Colorimetric | Fluorometric |
| Wavelength | ~302 nm[8] | Absorbance at ~324 nm (using 4,4'-DTDP)[8][9] | Excitation/Emission dependent on the probe[6] |
| Limit of Detection (LOD) | Insensitive due to low extinction coefficient (620 M⁻¹cm⁻¹)[8] | More sensitive than direct spectrophotometry.[8][9] | High sensitivity, can detect as low as 10 picomoles of maleimide.[6][10] |
| Key Advantages | Simple, direct measurement. | Good sensitivity, utilizes common spectrophotometers.[8][9] | Highest sensitivity, suitable for precious samples.[6] |
| Key Disadvantages | Insensitive, prone to interference from protein absorbance at 280 nm.[8] | Indirect measurement, requires a multi-step procedure.[8][9] | Indirect measurement, requires specialized equipment.[6] |
Experimental Protocols
Detailed methodologies for the principal colorimetric assays are provided below. These protocols can be adapted for use in either cuvettes or 96-well plates.
Protocol 1: Quantification of Free Thiol Groups using Ellman's Assay
This method utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which reacts with free sulfhydryl groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), that can be quantified by measuring the absorbance at 412 nm.[3][11]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate (B84403), pH 8.0.[3]
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.[3]
-
Thiol Standard: Cysteine hydrochloride monohydrate (or other thiol standard) at a known concentration (e.g., 1.5 mM) in Reaction Buffer.[3]
-
UV-Vis Spectrophotometer or microplate reader.
Procedure:
-
Prepare a standard curve:
-
Perform serial dilutions of the thiol standard in the Reaction Buffer to create a range of known concentrations.[3]
-
-
Sample Preparation:
-
Dissolve the thiol-containing sample in the Reaction Buffer.
-
-
Reaction:
-
Measurement:
-
Calculation:
-
Plot the absorbance of the standards versus their concentrations to create a standard curve.
-
Determine the concentration of free thiols in the sample by interpolating its absorbance on the standard curve.[3] Alternatively, the concentration can be calculated using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹ at 412 nm.[3]
-
Protocol 2: Quantification of Maleimide Groups using an Indirect Colorimetric Assay
This method, often referred to as a "reverse thiol assay," quantifies maleimide groups by reacting the sample with a known excess of a thiol-containing compound (e.g., glutathione (B108866) or 2-mercaptoethanol). The remaining unreacted thiol is then quantified using a chromogenic reagent like 4,4'-dithiodipyridine (4,4'-DTDP).[8][9] The amount of maleimide is the difference between the initial amount of thiol and the amount of unreacted thiol.[8][9]
Materials:
-
Assay Buffer: As specified by the kit manufacturer (e.g., phosphate buffer).[9]
-
Thiol Solution: A known concentration of a thiol like glutathione (GSH) or 2-mercaptoethanol (B42355) (MEA).[8][9]
-
4,4'-DTDP Solution: A stock solution of 4,4'-DTDP in a suitable solvent like DMSO.[9]
-
Maleimide-containing sample.
-
UV-Vis Spectrophotometer or microplate reader.
Procedure:
-
Total Thiol Determination:
-
Prepare a "Total SH" control by mixing the Assay Buffer and the Thiol Solution.[9]
-
Incubate at room temperature for a set time (e.g., 20 minutes).[9]
-
Add the 4,4'-DTDP solution and incubate for a short period (e.g., 2 minutes).[9]
-
Measure the absorbance at 324 nm. This represents the initial amount of thiol.[9]
-
-
Sample Reaction:
-
Quantification of Unreacted Thiol:
-
Add the 4,4'-DTDP solution to the sample reaction mixture and incubate for the same short period as the control.[9]
-
Measure the absorbance at 324 nm. This represents the amount of unreacted thiol.
-
-
Calculation:
-
The amount of maleimide is calculated by subtracting the absorbance of the sample reaction from the absorbance of the "Total SH" control. This difference is proportional to the amount of thiol that reacted with the maleimide. The concentration can be determined using the molar extinction coefficient of the 4,4'-DTDP adduct (19,800 M⁻¹cm⁻¹).[8][9]
-
Signaling Pathways and Logical Relationships
The underlying principle of these quantification methods relies on specific chemical reactions that result in a measurable signal.
This guide provides a foundational understanding of the common methods for quantifying free thiol and maleimide groups. For highly complex samples or when absolute quantification is critical, chromatographic methods such as HPLC may be employed for separation prior to quantification.[13] The selection of the optimal method will ultimately depend on the specific experimental context and available resources.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
- 7. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amplite® Colorimetric Maleimide Quantitation Kit | AAT Bioquest [aatbio.com]
- 9. abcam.com [abcam.com]
- 10. file.yizimg.com [file.yizimg.com]
- 11. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 12. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 13. benchchem.com [benchchem.com]
Navigating the In Vivo Landscape: A Comparative Guide to Branched Linker Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the intricate design of an antibody-drug conjugate (ADC) is paramount to its success. The linker, the crucial bridge between the antibody and the cytotoxic payload, plays a pivotal role in the in vivo performance of these targeted therapies. This guide provides an objective comparison of branched versus linear linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs with enhanced therapeutic windows.
The architecture of the linker can significantly influence an ADC's efficacy, pharmacokinetics (PK), and toxicity profile. While linear linkers have been the historical standard, branched linkers are emerging as a promising alternative, offering the potential for higher drug-to-antibody ratios (DAR) and improved pharmacological properties. This guide delves into the in vivo performance of branched linker ADCs, presenting a comparative analysis with their linear counterparts.
Key Performance Metrics: A Head-to-Head Comparison
The in vivo behavior of an ADC is the ultimate test of its design. The following tables summarize key quantitative data from preclinical studies, offering a comparative snapshot of branched versus linear linker ADCs.
Table 1: In Vivo Efficacy of Branched vs. Linear Linker ADCs
| ADC Configuration | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Citation |
| Branched Linker ADC (Dual-Payload) | BxPC-3 Pancreatic Xenograft | 1 mg/kg, single dose | Superior to single-payload ADCs | [1][2] |
| Linear Linker ADC (Single-Payload) | BxPC-3 Pancreatic Xenograft | 1 mg/kg, single dose | Less effective than dual-payload ADC | [1][2] |
| Branched (Pendant) PEG Linker ADC (DAR 8) | Mouse Xenograft | Not Specified | Slower clearance, higher exposure | [3] |
| Linear PEG Linker ADC (DAR 8) | Mouse Xenograft | Not Specified | Faster clearance, lower exposure | [3] |
Table 2: Pharmacokinetic Profile of Branched vs. Linear Linker ADCs
| Linker Architecture | ADC | Clearance (mL/day/kg) | AUC (µg*h/mL) | Citation |
| Branched (Pendant) PEG | Trastuzumab-DM1 (DAR 8) | Low | High | [3] |
| Linear PEG | Trastuzumab-DM1 (DAR 8) | High | Low | [3] |
Table 3: In Vivo Toxicity Profile of Branched vs. Linear Linker ADCs
| Linker Type | Key Toxicity Findings | Citation |
| Branched Linker | Generally well-tolerated in preclinical studies, with toxicity profiles dependent on the specific payload and antibody.[4] | [5] |
| Linear Linker | Toxicity can be influenced by linker stability, with less stable linkers potentially leading to off-target toxicities due to premature payload release.[5] | [5] |
Delving Deeper: Experimental Insights and Methodologies
Reproducible and robust experimental design is the bedrock of ADC development. The following section details the methodologies for the key in vivo experiments cited in this guide.
In Vivo Efficacy Studies in Xenograft Models
Objective: To evaluate the anti-tumor activity of branched versus linear linker ADCs in a living organism.
Protocol:
-
Cell Line and Animal Model:
-
Select a relevant human cancer cell line (e.g., BxPC-3 for pancreatic cancer) that expresses the target antigen of the ADC's antibody.
-
Utilize immunodeficient mice (e.g., NOD/SCID) to prevent rejection of the human tumor xenograft.
-
-
Tumor Implantation:
-
Subcutaneously implant a suspension of cancer cells (typically 1 x 10^6 to 10 x 10^7 cells) mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADCs (branched and linear linker variants), a vehicle control, and potentially an unconjugated antibody control intravenously (i.v.) via the tail vein. Dosing will be based on the specific study design (e.g., a single dose or multiple doses over time).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight two to three times per week.
-
Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Monitor animal health and note any signs of toxicity.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Pharmacokinetic Analysis in Mice
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of branched and linear linker ADCs.
Protocol:
-
Animal Model and Dosing:
-
Use healthy mice (e.g., BALB/c) or tumor-bearing mice as per the study's objective.
-
Administer a single intravenous (i.v.) dose of the ADC.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) via the saphenous or retro-orbital sinus.
-
Process the blood to obtain plasma and store at -80°C.
-
-
Bioanalytical Methods:
-
Quantify the concentrations of the total antibody, conjugated ADC, and free payload in the plasma samples using methods such as ELISA or LC-MS/MS.
-
-
Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Area under the curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.
-
-
In Vivo Biodistribution Studies
Objective: To determine the tissue and tumor distribution of the ADC over time.
Protocol:
-
Radiolabeling of ADC:
-
Label the ADC with a radioisotope (e.g., ¹²⁵I, ⁸⁹Zr) to enable in vivo tracking.
-
-
Animal Model and Administration:
-
Use tumor-bearing mice and administer a single i.v. dose of the radiolabeled ADC.
-
-
Tissue Harvesting:
-
At various time points post-injection, euthanize the mice and collect tumors and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
-
Radioactivity Measurement:
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point. This provides a quantitative measure of the ADC's distribution.
-
Visualizing the Concepts: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Personal protective equipment for handling Tri(Mal-PEG2-amide)-amine
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Tri(Mal-PEG2-amide)-amine. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in the laboratory.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Adherence to strict safety protocols is crucial to mitigate risks.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect against splashes. |
| Hand Protection | Nitrile Gloves | Chemically resistant gloves are required. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A fume hood is recommended for handling powders. |
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| In Case of Skin Contact | Wash with plenty of soap and water. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
Operational Plan: Step-by-Step Handling Protocol
This section provides a procedural guide for the safe handling and use of this compound, from receiving to disposal.
Receiving and Storage
-
Upon Receipt : Inspect the container for any damage or leaks.
-
Storage Conditions : Store in a cool, dry, and dark place. For long-term storage, a temperature of -20°C is recommended.[1][2] The compound is sensitive to light and moisture.[3]
-
Inert Atmosphere : For extended stability, store under an inert atmosphere such as argon or nitrogen.[3]
Preparation of Stock Solutions
-
Acclimatization : Before opening, allow the container to warm to room temperature to prevent condensation.[3]
-
Weighing : Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Dissolution : this compound is soluble in water, DMSO, and DMF.[1] For bioconjugation reactions, dissolve the required amount in a suitable anhydrous solvent like DMSO or DMF to prepare a stock solution.
Experimental Workflow for Bioconjugation
The maleimide (B117702) groups of this compound react with thiol groups (sulfhydryls) on molecules like proteins or peptides to form a stable covalent bond.[1][4][5][6]
Caption: A typical workflow for a bioconjugation experiment.
Detailed Steps:
-
Prepare Buffers : Use a thiol-free buffer, such as PBS (phosphate-buffered saline), at a pH of 7.0-7.5 for the conjugation reaction.
-
Prepare Target Molecule : Dissolve the thiol-containing protein or peptide in the reaction buffer.
-
Add this compound : Add the dissolved this compound stock solution to the target molecule solution. A 10-20 fold molar excess of the maleimide compound over the thiol-containing molecule is often used to ensure efficient conjugation.[2][7]
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[2][7] Protect the reaction mixture from light.
-
Purification : Remove excess, unreacted this compound and byproducts using methods such as size-exclusion chromatography (SEC) or dialysis.[2][7]
-
Analysis : Analyze the purified conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and purity.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm.
Waste Segregation and Collection
Caption: A logical flow for the segregation and disposal of waste.
Disposal Procedures:
-
Unused Product : Dispose of the contents and container to an approved waste disposal plant. Do not dispose of down the drain.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste : Collect all aqueous waste from the reaction and purification steps in a labeled hazardous aqueous waste container.
-
Final Disposal : All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. broadpharm.com [broadpharm.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 5. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 6. mynewlab.com [mynewlab.com]
- 7. confluore.com [confluore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
